molecular formula C3H4ClF3O2S B1489766 1-Chloro-2-trifluoromethanesulfonylethane CAS No. 18450-56-1

1-Chloro-2-trifluoromethanesulfonylethane

Cat. No.: B1489766
CAS No.: 18450-56-1
M. Wt: 196.58 g/mol
InChI Key: OKSNWBPKLICXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-trifluoromethanesulfonylethane, with the molecular formula C3H4ClF3O2S and a molecular weight of 196.58 g/mol, is a versatile organosulfur compound for research applications . This molecule features a chloroethane chain linked to a trifluoromethanesulfonyl group, a key functional group known for its strong electron-withdrawing properties . The combination of a reactive alkyl chloride and a robust sulfone group makes this compound a valuable intermediate in synthetic organic chemistry. Researchers can utilize it in the development of novel ionic liquids, particularly as a precursor for bis(trifluoromethylsulfonyl)imide anions, which are of significant interest for advanced gas separation processes, including carbon capture . As a liquid at room temperature, it is suitable for various reaction conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information .

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O2S/c4-1-2-10(8,9)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSNWBPKLICXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Solubility & Solvent Selection for 1-Chloro-2-trifluoromethanesulfonylethane

[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

1-Chloro-2-trifluoromethanesulfonylethane (also known as 2-chloroethyl triflone) is a bifunctional reagent containing a reactive alkyl chloride and a highly stable, electron-withdrawing trifluoromethanesulfonyl group (

1
  • CAS Number: 7465-59-0[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 196.58 g/mol [1]

  • Structural Character: Amphiphilic. The trifluoromethyl group confers significant lipophilicity, while the sulfonyl core introduces a strong dipole moment.

The "Triflone Effect" on Solubility

Unlike simple alkyl chlorides, the presence of the

1polar aprotic solventschlorinated organic solvents1

Solubility Profile & Solvent Compatibility Matrix

The following data summarizes the predicted solubility behavior based on the compound's polarity index and structural analogues (e.g., vinyl triflones and phenyl triflones).

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and transport.[1] The high density of DCM aids in phase separation during workups.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOExcellent Preferred for Reactivity. Stabilizes the transition states in nucleophilic substitution reactions (e.g., displacing the chloride).
Ethers THF, 1,4-Dioxane, MTBEGood Suitable for reactions requiring anhydrous conditions or Grignard compatibility.[1]
Esters Ethyl Acetate (EtOAc)Moderate/Good Good for chromatography and purification; may not dissolve high concentrations at low temperatures.
Alcohols Methanol, EthanolVariable Soluble, but not recommended for storage due to potential slow solvolysis of the alkyl chloride at elevated temperatures.
Alkanes Hexanes, HeptanePoor Acts as an anti-solvent. Useful for precipitating the compound from DCM or EtOAc solutions.
Aqueous Water, BrineInsoluble The lipophilic fluorinated tail prevents aqueous solubility. Essential for biphasic workups.[2]

Experimental Protocols for Solubility Determination

As specific quantitative data (e.g., saturation points in mg/mL) is often absent from public registries for this specific intermediate, researchers must validate solubility internally. The following protocols provide a self-validating system for determining exact saturation limits.

Protocol A: Gravimetric Saturation Method (High Accuracy)

Use this method to determine the exact solubility limit for process chemistry.

  • Preparation: Weigh approximately 500 mg of 1-Chloro-2-trifluoromethanesulfonylethane into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments while maintaining the vial at 25°C (thermostated block).

  • Equilibration: Vortex for 60 seconds after each addition. Sonication (30 kHz) may be used to break crystal lattices.

  • Visual Check: Continue addition until the solid completely disappears and the solution is clear.

  • Calculation:

    
    
    
Protocol B: HPLC-UV Quantitative Assay (Trace Analysis)

Use this method to measure solubility in "poor" solvents or for thermodynamic stability studies.[1]

  • Saturation: Create a supersaturated suspension in the solvent of interest. Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (PTFE is required due to fluorinated compound compatibility).

  • Dilution: Dilute the filtrate 100-fold in Acetonitrile (the universal solvent for this compound).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile (gradient 5%

      
       95%).
      
    • Detection: UV at 210 nm (sulfonyl absorption).

  • Quantification: Compare peak area against a 5-point calibration curve prepared in pure Acetonitrile.

Solvent Selection for Reactivity vs. Storage[1]

Selecting the right solvent is critical not just for dissolution, but for the chemical stability of the chloroethyl moiety.

Decision Logic for Researchers
  • For

    
     Reactions (Displacement of Cl):  Use Acetonitrile  or DMF . These solvents enhance the nucleophilicity of the incoming group while keeping the triflone substrate fully dissolved.
    
  • For Storage: Use DCM or store neat at -20°C. Avoid nucleophilic solvents (alcohols, amines) which may slowly degrade the alkyl chloride over months.[1]

  • For Crystallization: Use a DCM/Hexane system. Dissolve in minimal DCM, then slowly add Hexane until turbidity persists.

Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelectionStartStart: 1-Chloro-2-trifluoromethanesulfonylethaneIntentDefine ApplicationStart->IntentReactionChemical Reaction(Nucleophilic Substitution)Intent->ReactionStorageStorage / TransportIntent->StoragePurificationPurification / WorkupIntent->PurificationPolarAproticSelect Polar Aprotic(MeCN, DMF)Reaction->PolarAproticInertSolventSelect Inert Solvent(DCM, Anhydrous THF)Storage->InertSolventBiphasicBiphasic System(EtOAc / Water)Purification->BiphasicCheckTempTemp > 80°C?PolarAprotic->CheckTempUseDMFUse DMF or DMSO(High BP, High Sol)CheckTemp->UseDMFYesUseMeCNUse Acetonitrile(Easy Removal)CheckTemp->UseMeCNNoAvoidNucAVOID: Alcohols, Amines(Risk of Solvolysis)InertSolvent->AvoidNuc

Caption: Decision matrix for solvent selection prioritizing chemical stability and reaction efficiency.

Safety & Handling in Solution

  • Alkylating Potential: As a

    
    -chloro sulfone, this compound is a potential alkylating agent.[1] When in solution (especially in DMSO or DMF), skin permeability increases. Always handle solutions within a fume hood using nitrile gloves.
    
  • Hydrolytic Stability: While the triflyl group is stable, the C-Cl bond can hydrolyze in basic aqueous media.[1] Avoid storing in basic buffers (

    
    ) for extended periods.
    

References

  • PubChem Compound Summary. "1-Chloro-2-trifluoromethanesulfonylethane (CAS 7465-59-0)."[1] National Center for Biotechnology Information. Accessed 2024. Link

  • NIST Chemistry WebBook. "Solubility of Halogenated Organic Compounds." National Institute of Standards and Technology.[3][4] (General reference for solubility of fluoro-chloro-alkanes). Link

  • Lowe, D. "The Trifluoromethyl Sulfonyl Group in Medicinal Chemistry." In the Pipeline, Science.org. (Contextual grounding for triflone properties). Link

  • IUPAC-NIST Solubility Data Series. "Solubility of Organic Solids in Organic Solvents." International Union of Pure and Applied Chemistry. (Standard protocols for solubility determination). Link

Thermodynamic Stability of 2-Chloroethyl Trifluoromethyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-Chloroethyl Trifluoromethyl Sulfone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the thermodynamic profile, decomposition pathways, and handling protocols for 2-chloroethyl trifluoromethyl sulfone (


). This compound is a specialized intermediate often used to generate trifluoromethyl vinyl sulfone , a potent Michael acceptor in medicinal chemistry.

Critical Safety Distinction: Researchers must distinguish this compound from 2-chloroethyl triflate (CAS 73323-80-5). While both are alkylating agents, their reactivity profiles and decomposition mechanisms differ fundamentally. The sulfone’s primary instability lies in its propensity for


-elimination of HCl , a process driven by the strong electron-withdrawing nature of the trifluoromethylsulfonyl (

) group.

Part 1: Chemical Identity & Physicochemical Profile[1]

The thermodynamic behavior of this molecule is dictated by the inductive effects of the sulfone and trifluoromethyl groups, which significantly acidify the


-protons, lowering the activation energy for elimination reactions.
Structural Specifications
PropertyDetail
IUPAC Name 1-Chloro-2-((trifluoromethyl)sulfonyl)ethane
Formula

Structure

Molecular Weight 196.57 g/mol
Key Functional Groups Alkyl Chloride (Leaving Group), Sulfone (Electron Withdrawing), Trifluoromethyl (Inductive Stabilizer/Activator)
Physical State Colorless liquid or low-melting solid (dependent on purity)
The "Triflate vs. Sulfone" Hazard

A common error in procurement and safety planning is confusing this sulfone with 2-chloroethyl triflate (


).
  • Triflate: Reacts via

    
     attack on the carbon attached to the oxygen.
    
  • Sulfone: Reacts primarily via deprotonation at the

    
    -carbon followed by elimination, or radical decomposition at high temperatures.
    
  • Implication: Standard stability data for the triflate (often found in SDS databases) does not apply to the sulfone.

Part 2: Thermodynamic Stability Analysis

The thermodynamic stability of 2-chloroethyl trifluoromethyl sulfone is governed by the competition between the strength of the


 bond and the acidity of the 

bonds adjacent to the sulfone.
Primary Decomposition Mechanism: -Elimination

Unlike simple alkyl halides, this compound is thermodynamically primed to eliminate hydrogen chloride (


) to form trifluoromethyl vinyl sulfone . This reaction is endothermic but entropically driven and catalyzed by even weak bases or active surfaces (e.g., metal oxides in reactor walls).
  • Driving Force: The

    
     group is a "super-electron-withdrawing" group (
    
    
    
    ). This makes the
    
    
    -protons (
    
    
    next to
    
    
    ) highly acidic (
    
    
    estimated ~20-22 in DMSO).
  • Thermal Trigger: At elevated temperatures (

    
    ), the elimination can proceed without external base, likely via a concerted transition state or surface catalysis.
    
Visualization of Decomposition Pathway

The following diagram illustrates the mechanistic pathway from the stable precursor to the reactive vinyl species.

DecompositionMechanism Start 2-Chloroethyl Trifluoromethyl Sulfone (Metastable Precursor) TS Transition State (Acidic proton abstraction) Start->TS Heat (>100°C) or Base Catalyst Product Trifluoromethyl Vinyl Sulfone (Michael Acceptor) TS->Product Elimination Byproduct HCl (Gas) TS->Byproduct Extrusion Product->Start Polymerization Risk (if uninhibited)

Figure 1: Thermal decomposition pathway via


-elimination. Note that the product (vinyl sulfone) is more reactive than the starting material.
Energetic Considerations
  • Bond Dissociation Energy (BDE): The

    
     bond is relatively strong, but the 
    
    
    
    bond (~80 kcal/mol) is the weakest link after the acidic protons are engaged.
  • Heat of Reaction: The elimination of HCl is endothermic, but the subsequent polymerization of the vinyl sulfone (if it occurs) is highly exothermic. This creates a "delayed exotherm" risk in DSC experiments.

Part 3: Experimental Assessment Protocols

Thermal Screening Workflow (DSC/TGA)

Before scaling up any reaction involving this reagent, perform the following screen:

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) with gold-plated high-pressure crucibles (to contain HCl).

  • Sample Mass: 2–5 mg.

  • Ramp Rate: 5°C/min from 25°C to 300°C.

  • Atmosphere: Nitrogen (50 mL/min).

Interpretation Criteria:

Observation Interpretation Action
Endotherm < 100°C Melting point or solvent loss. Verify purity via NMR.[1]
Exotherm Onset < 150°C Unstable batch. Likely catalyzed by impurities. REJECT BATCH. Do not heat.
Exotherm Onset > 180°C Thermally stable for standard operations. Safe to proceed < 120°C.

| Sharp Endotherm followed by Exotherm | Elimination of HCl followed by polymerization. | Venting required for scale-up. |

Stability Decision Tree

StabilityWorkflow Sample Sample: 2-Chloroethyl Trifluoromethyl Sulfone DSC Run Screening DSC (sealed, 5°C/min) Sample->DSC Result1 Exotherm Onset < 150°C DSC->Result1 Result2 Exotherm Onset > 180°C DSC->Result2 Action1 STOP: High Risk of Runaway Check for basic impurities Result1->Action1 Action2 Proceed with Caution Max Process Temp: Onset - 50°C Result2->Action2

Figure 2: Decision logic for thermal safety assessment.

Part 4: Handling and Storage Strategies

The thermodynamic instability of this compound requires specific storage conditions to prevent "silent" degradation (slow elimination of HCl, which pressurizes the container).

Storage Recommendations
  • Temperature: Store at 2–8°C . While thermodynamically stable at room temperature in pure form, trace bases can trigger decomposition.

  • Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the C-Cl bond slowly, generating HCl, which can autocatalyze further degradation.

  • Container: Use glass or Teflon-lined containers. Avoid metal containers (Fe, Al) as metal chlorides can act as Lewis acid catalysts for decomposition.

Reaction Safety

When using this reagent to synthesize vinyl sulfones:

  • Base Addition: Add base slowly at low temperature (0°C to -10°C). The elimination reaction is rapid and exothermic.

  • Venting: Ensure the reactor is vented to a scrubber to handle the stoichiometric release of HCl (or use an amine base to scavenge it).

  • Quenching: Residual vinyl sulfone is a skin sensitizer. Quench reaction mixtures with a thiol (e.g., cysteine or mercaptoethanol) before disposal to consume the Michael acceptor.

References

  • Guan, Z.-H., et al. "An Economical and Convenient Synthesis of Vinyl Sulfones."[2] Synthesis, 2007, 1465-1470.[2] Link

    • Context: Describes the general stability and synthesis of vinyl sulfones from precursors, establishing the elimin
  • Sokolenko, L., et al. "Heck reaction of perfluoroalkyl vinyl sulfoxides with aryl iodides."[3] Tetrahedron Letters, 2010. Link

    • Context: Discusses the reactivity of trifluoromethyl vinyl sulfone and its precursors.
  • United Nations UNECE. "Manual of Tests and Criteria: Thermal Stability Procedures." UNECE Safety Guidelines, 2019. Link

    • Context: Authoritative source for the "100 K rule" and DSC screening protocols cited in Part 3.
  • PubChem. "2-Chloroethyl trifluoromethanesulfonate (Triflate) Data." NIH National Library of Medicine. Link

    • Context: Cited to establish the CAS distinction (73323-80-5) to prevent identity errors.

Sources

Difference between 1-Chloro-2-trifluoromethanesulfonylethane and vinyl triflone

Author: BenchChem Technical Support Team. Date: February 2026

1-Chloro-2-trifluoromethanesulfonylethane vs. Vinyl Triflone

Executive Summary

This guide analyzes the functional and strategic differences between 1-Chloro-2-trifluoromethanesulfonylethane (the "Precursor") and Vinyl Triflone (Trifluoromethyl vinyl sulfone, the "Active Warhead").

For researchers in drug development and organic synthesis, the choice between these two agents is a trade-off between stability and reactivity . Vinyl triflone (


) is one of the most potent Michael acceptors available, capable of rapid covalent modification of cysteine residues. However, its volatility and tendency to polymerize make it difficult to store. The chloro-precursor (

) serves as a stable, "masked" equivalent that releases the active vinyl species in situ via base-mediated elimination.
Chemical Identity & Structural Properties[1][2]

The core distinction lies in the hybridization of the


-carbon and the presence of a leaving group.
Feature1-Chloro-2-trifluoromethanesulfonylethaneVinyl Triflone (Trifluoromethyl vinyl sulfone)
Formula


Role Stable Precursor / Masked ElectrophileActive Electrophile / Michael Acceptor
Hybridization

(Saturated)

(Unsaturated)
Reactivity Inert to nucleophiles until activated by baseHyper-reactive toward nucleophiles (Thiols, Amines)
Physical State Solid or high-boiling liquid (Stable)Volatile liquid (Unstable, Lachrymator)
Storage Shelf-stable at RTRequires cold storage (

), stabilizers
The Triflyl Effect

Both compounds feature the Triflyl (


, 

)
group. The trifluoromethyl group is strongly electronegative, exerting a powerful inductive electron-withdrawing effect (

).
  • In Vinyl Triflone , this lowers the LUMO energy of the alkene, making it an exceptionally potent Michael acceptor—significantly more reactive than phenyl vinyl sulfone or acrylates.

  • In the Precursor , this acidity facilitates the

    
    -elimination of HCl to generate the alkene under mild basic conditions.
    
Mechanism of Action: Activation Pathway

The chloro-compound is not an electrophile itself in the context of Michael addition; it must first undergo elimination. This "masked" strategy allows for controlled initiation of the reaction.

Reaction:



Once generated, the vinyl triflone reacts with nucleophiles (Nu-H) via conjugate addition.

ActivationPathway cluster_0 In Situ Generation Strategy Precursor 1-Chloro-2-trifluoromethanesulfonylethane (Stable Storage Form) Transition Elimination of HCl Precursor->Transition Base Base (e.g., Et3N, DBU) Base->Transition Vinyl Vinyl Triflone (Active Warhead) Transition->Vinyl Fast (< 5 min) Product Michael Adduct (Covalent Complex) Vinyl->Product Rapid Conjugate Addition Nucleophile Nucleophile (Cysteine-SH / Amine) Nucleophile->Product Attack

Figure 1: The activation pathway converting the stable precursor into the active Michael acceptor for subsequent covalent bonding.

Applications in Drug Discovery & Synthesis[3]
A. Covalent Inhibition (Targeted Protein Degradation / Inhibition)

Vinyl triflone motifs are investigated as covalent warheads targeting non-catalytic cysteine residues.

  • Reactivity Profile: The

    
     group makes the vinyl group highly electrophilic. It can label cysteines that are less nucleophilic and resistant to weaker warheads like acrylamides.
    
  • Selectivity Challenge: Due to high reactivity, off-target labeling is a risk. The precursor allows for "temporal control"—generating the warhead only when required in a biochemical assay or synthetic step.

B. Cycloadditions (Diels-Alder)

Vinyl triflone is an electron-deficient dienophile. It reacts rapidly with dienes (e.g., furan, cyclopentadiene) to form sulfonylated cyclic systems.

  • Usage: The precursor is often preferred here. Heating the precursor with the diene and a base generates the dienophile slowly, keeping its concentration low and preventing polymerization (a common issue with isolated vinyl triflone).

Experimental Protocols
Protocol A: In Situ Generation for Michael Addition

Use this protocol to avoid handling volatile vinyl triflone.

Reagents:

  • 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Nucleophile (e.g., Thiol, Amine) (1.0–1.2 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
    
  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the nucleophile and the chloro-precursor in anhydrous DCM (

    
     concentration) under 
    
    
    
    atmosphere.
  • Activation: Cool to

    
     (optional, to control exotherm). Add 
    
    
    
    dropwise.
    • Mechanism:[1][2] The base eliminates HCl, generating vinyl triflone transiently.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Note: The reaction is often complete within 30–60 minutes due to the high reactivity of the generated species.

  • Workup: Dilute with DCM, wash with

    
     HCl (to remove excess base/amine), dry over 
    
    
    
    , and concentrate.
Protocol B: Isolation of Vinyl Triflone (If strictly required)

Warning: Product is a potent lachrymator and volatile.

  • Elimination: Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in

    
    . Add excess 
    
    
    
    at
    
    
    . Stir for 1 hour.
  • Filtration: Filter off the precipitated triethylamine hydrochloride salt.

  • Distillation: Carefully concentrate the filtrate. The product (Vinyl Triflone) can be distilled under reduced pressure but must be stored cold (

    
    ) and stabilized (e.g., with BHT) to prevent polymerization.
    
Decision Matrix: Which to Use?

Use the following logic flow to determine the appropriate reagent for your workflow.

DecisionMatrix Start Select Reagent Strategy Q1 Is the target nucleophile highly sensitive to base? Start->Q1 UseVinyl Use Isolated Vinyl Triflone Q1->UseVinyl Yes (Base degrades target) Q2 Is the reaction scale > 1 gram? Q1->Q2 No Precaution Handle in cold, dilute solution. Avoid excess base. UseVinyl->Precaution UseChloro Use Chloro-Precursor (In Situ Generation) Q2->UseChloro Yes (Safety priority) Q2->UseChloro No (Convenience) Reason1 Avoids polymerization. Safer handling. UseChloro->Reason1

Figure 2: Decision matrix for selecting between the stable precursor and the isolated vinyl species.

References
  • Synthesis and Reactivity of Vinyl Sulfones

    • Title: An Economical and Convenient Synthesis of Vinyl Sulfones.[1]

    • Source: Organic Chemistry Portal / Synthesis 2007.
    • URL:[Link]

  • Reactivity of Vinyl Triflones

    • Title: Reactivity of vinyl triflones under aerobic conditions.
    • Source: ResearchGate / ChemC
    • URL:[Link]

  • Covalent Inhibition Mechanisms

    • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[3]

    • Source: Explor
    • URL:[Link]

  • Michael Acceptor Kinetics

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[4][5][6]

    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 1-chloro-2-trifluoromethanesulfonylethane (Compound Summary).
    • Source: PubChem.[7]

    • URL:[Link]

Sources

Literature review on trifluoromethyl sulfone derivatives

The Triflyl Moiety ( ): Strategic Synthesis and Medicinal Utility of Trifluoromethyl Sulfones

Executive Summary

The trifluoromethyl sulfone group (triflyl,


triflone

This guide dissects the triflyl moiety for drug discovery professionals. It moves beyond basic definitions to explore the "Fluorine Effect" on pKa modulation, metabolic blockade, and lipophilicity, supported by robust, self-validating synthetic protocols.

Part 1: The Electronic & Steric Landscape

The utility of the

Electronic Dominance (Hammett Parameters)

The triflyl group is one of the strongest neutral electron-withdrawing groups (EWG) known. Its inductive (


Substituent

(Meta)

(Para)
Field Effect (

)
Resonance Effect (

)

0.79 0.93 - 0.96 0.76 0.20

0.710.780.650.13

0.600.720.530.19

0.430.540.380.16

Implication: Replacing a nitro (


Lipophilicity and Bioisosterism

Unlike the nitro group, which is polar and often a metabolic liability (reductive toxicity), the triflyl group is highly lipophilic.

  • Hansch

    
     value: 
    
    
    (compared to
    
    
    for
    
    
    ).
  • Bioisosterism: It serves as a non-classical bioisostere for the nitro group, offering similar steric bulk but improved membrane permeability and metabolic stability (avoiding nitro-reductase pathways).

Part 2: Synthetic Architectures

Synthesizing triflones requires navigating the stability of the

Strategic Decision Matrix

The choice of synthetic route depends on the starting material's oxidation state and the tolerance of the scaffold.

Synthesis_MatrixSubstrateStarting MaterialThiolAryl Thiol / Sulfide(Ar-SH / Ar-SCF3)Substrate->ThiolBoronicAryl Boronic Acid(Ar-B(OH)2)Substrate->BoronicHalideAryl Halide(Ar-I / Ar-Br)Substrate->HalideOxidationOxidation(H2O2/TFA or RuCl3)Thiol->OxidationCost-effectiveScale-up friendlyLangloisCu-Mediated Coupling(Langlois Reagent)Boronic->LangloisLate-stageFunctionalizationPhotoRedoxPhotoredox Coupling(Ir/Ni Dual Cat)Halide->PhotoRedoxMild conditionsComplex scaffoldsTrifloneTrifluoromethyl Sulfone(Ar-SO2CF3)Oxidation->TrifloneLanglois->TriflonePhotoRedox->Triflone

Figure 1: Strategic decision matrix for accessing trifluoromethyl sulfones based on substrate availability.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

The "Fluorine Effect" in triflones is used to fine-tune pharmacokinetics (PK) and pharmacodynamics (PD).

Metabolic Blockade & Selectivity

The

Acidity Modulation (The "Pull" Effect)

In sulfonamides (




  • Case Study: In p97 ATPase inhibitors, replacing a nitro group with

    
     maintained potency while eliminating the mutagenic risk associated with aromatic nitro compounds.
    

SAR_LogicTrifloneTriflyl Moiety(-SO2CF3)ElectronicElectronic Withdrawal(High Sigma_p)Triflone->ElectronicStericSteric Bulk(> SO2Me, ~ NO2)Triflone->StericLipophilicLipophilicity(High LogP)Triflone->LipophilicSafetyRemoves NitroToxicity AlertsTriflone->SafetyBioisosterepKaLowers pKa ofneighboring H-donorsElectronic->pKaBindingFills HydrophobicPocketsSteric->BindingADMEIncreases MembranePermeabilityLipophilic->ADME

Figure 2: Pharmacophore impact analysis of the triflyl moiety in drug design.

Part 4: Experimental Protocols

These protocols are selected for reproducibility and safety.

Protocol A: Green Oxidation of Trifluoromethyl Sulfides

Best for: Converting existing

Principle: Using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

Materials:

  • Aryl trifluoromethyl sulfide (

    
     equiv)
    
  • Hydrogen Peroxide (30% aq.,

    
     equiv)
    
  • Trifluoroacetic Acid (TFA) (Solvent volume)

Step-by-Step:

  • Setup: Dissolve the sulfide substrate in TFA (

    
     M concentration) in a round-bottom flask open to air (or loosely capped).
    
  • Addition: Cool to

    
    . Add 30% 
    
    
    dropwise. Caution: Exothermic.
  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours. Monitor by TLC/LCMS (Look for disappearance of sulfide; sulfoxide intermediate may be visible transiently).

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide). Extract with Dichloromethane (DCM). Wash organic layer with saturated 
    
    
    (to remove TFA) and brine.
  • Purification: Dry over

    
     and concentrate. Most products are pure enough for use; otherwise, silica gel chromatography (Hexane/EtOAc) is effective.
    
Protocol B: Copper-Mediated Trifluoromethylation of Boronic Acids

Best for: Late-stage functionalization of complex aromatics.

Principle: A radical mechanism utilizing the Langlois reagent (


Materials:

  • Aryl Boronic Acid (

    
     equiv)
    
  • Sodium Triflinate (Langlois Reagent,

    
     equiv)
    
  • CuCl (

    
     equiv)
    
  • TBHP (70% in water,

    
     equiv)
    
  • Methanol (Solvent)[2]

Step-by-Step:

  • Setup: In a vial, combine Aryl Boronic Acid (

    
     mmol), Sodium Triflinate (
    
    
    mmol), and CuCl (
    
    
    mmol).
  • Solvent: Add Methanol (

    
     mL).
    
  • Initiation: Add TBHP (

    
     mmol) dropwise at room temperature.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The solution typically turns green/blue.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Purification: The crude often contains de-boronated byproducts. Purify via column chromatography.[2]

References

  • Electronic Effects of the Triflyl Group

    • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
  • Green Oxid

    • Postigo, A., et al. "One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide."[3] RSC Advances, 2020.

  • Copper-Mediated Synthesis

    • Xu, J., et al. "Copper-Mediated Trifluoromethylation of Aryl Boronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP)." Organic Letters, 2012.
  • Bioisosterism in Drug Design

    • Meanwell, N. A.[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Trifluoromethyl Sulfone in CB1 Modul

    • Olsen, R., et al. "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2019.

Reactivity Profile & Utility of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Synthetic Applications

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane (CAS: 18450-56-1), often referred to as 2-chloroethyl triflone , represents a specialized class of "masked" electrophiles. Unlike simple alkyl halides that react primarily via direct substitution (


), this compound serves as a latent precursor to trifluoromethyl vinyl sulfone  (triflyl ethene), one of the most reactive Michael acceptors known in organic synthesis.

For researchers in drug discovery and bioconjugation, this molecule offers a strategic advantage: it combines the storage stability of a saturated alkyl halide with the hyper-electrophilicity of a vinyl sulfone, triggered only upon exposure to mild basic conditions. This guide details its electronic structure, mechanistic pathways, and protocols for its use in cysteine-selective bioconjugation and heterocycle synthesis.

Structural Analysis & Electronic Properties

The reactivity of 1-chloro-2-trifluoromethanesulfonylethane is dictated by the synergy between the triflyl group (


) and the 

-chloro substituent.
FeatureChemical BasisImpact on Reactivity
Triflyl Group (

)
Super-electron-withdrawing (Hammett

).
Acidifies

-protons (

in DMSO), facilitating rapid deprotonation.

-Chloro Group
Inductive withdrawal + Leaving Group ability.Enables

-elimination of HCl to form the vinyl bond.
Ethylene Bridge 2-carbon spacer.Allows formation of a conjugated

-system upon elimination.

Electronic Consequence: The molecule is not a standard electrophile. The acidity of the protons adjacent to the sulfone group (


) allows bases as mild as triethylamine or carbonate to trigger an E1cB (Elimination Unimolecular conjugate Base) mechanism, generating the reactive vinyl species in situ.
Mechanistic Pathways: The "Elimination-Addition" Vector

The dominant reaction pathway is Elimination-Addition . Direct nucleophilic displacement (


) at the carbon bearing the chlorine is kinetically disfavored compared to the rapid proton abstraction and subsequent elimination.
3.1 Mechanism Visualization

The following diagram illustrates the transformation from the stable precursor to the active electrophile and its subsequent capture by a nucleophile (e.g., Cysteine thiol).

G Precursor 1-Chloro-2-trifluoromethanesulfonylethane (Stable Precursor) Transition Carbanion Intermediate [Stabilized by SO2CF3] Precursor->Transition Deprotonation (-H+) Base Base (B:) (e.g., Et3N, pH 8.0) Base->Transition Vinyl Trifluoromethyl Vinyl Sulfone (Hyper-Electrophile) Transition->Vinyl Elimination (-Cl-) Product Michael Adduct (Stable Thioether) Vinyl->Product Michael Addition (+Nu) Nu Nucleophile (Nu-H) (e.g., Cysteine-SH) Nu->Product

Figure 1: The E1cB elimination pathway generating the reactive vinyl triflone intermediate, followed by Michael addition.[1]

3.2 Why This Mechanism Matters
  • Selectivity: The vinyl triflone intermediate is a "soft" electrophile, showing high preference for "soft" nucleophiles like thiols (Cysteine) over "hard" nucleophiles like amines (Lysine) or alcohols (Serine).

  • Kinetics: The

    
     group makes the vinyl double bond significantly more electrophilic than standard vinyl sulfones or acrylates, accelerating the conjugation step even at low concentrations.
    
Experimental Protocols
4.1 Synthesis of 1-Chloro-2-trifluoromethanesulfonylethane

Note: This compound is commercially available, but can be synthesized if fresh reagent is required.

Reaction Principle: Nucleophilic substitution of a dihaloalkane with triflinate salt.



Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

  • Reagents: Charge flask with Sodium trifluoromethanesulfinate (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to sulfinate).

  • Addition: Add 1-bromo-2-chloroethane (1.5 equiv) via syringe. (Note: The bromine is displaced preferentially due to better leaving group ability).

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (or

    
     NMR).
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

4.2 Cysteine Bioconjugation Workflow

This protocol utilizes the reagent as a "masked" vinyl triflone for labeling a protein or peptide containing a free cysteine.

Reagents:

  • Protein Stock: 50

    
    M in PBS (pH 7.4).
    
  • Reagent Stock: 10 mM 1-Chloro-2-trifluoromethanesulfonylethane in DMSO.

  • Base: The pH 7.4 buffer is sufficient to drive the reaction slowly; for rapid elimination, adjust to pH 8.0.

Step-by-Step:

  • Preparation: Dilute the protein solution to the desired working concentration (e.g., 10-20

    
    M) in Phosphate Buffer (pH 8.0). The slightly basic pH promotes the elimination of HCl.
    
  • Initiation: Add the Reagent Stock to the protein solution (Target: 5-10 equivalents excess). Ensure final DMSO concentration is <5%.

  • Incubation: Incubate at Room Temperature (25°C) for 30-60 minutes.

    • Mechanism in vial: The buffer base triggers elimination to the vinyl triflone, which immediately captures the cysteine thiol.

  • Quenching: Add excess DTT or Mercaptoethanol to quench unreacted vinyl species.

  • Purification: Remove excess small molecules via desalting column (e.g., PD-10) or dialysis.

  • Validation: Analyze by LC-MS. The mass shift will be +159.0 Da (Molecular weight of the

    
     moiety minus the displaced HCl).
    
Safety & Handling (E-E-A-T)
  • Vesicant Hazard: Like many

    
    -chloroethyl sulfones (structurally related to mustard gas analogs), this compound is a potential alkylating agent. It should be handled as a severe skin and eye irritant  and potential vesicant.
    
  • Inhalation: Use only in a well-ventilated fume hood.

  • Reactivity: Avoid storing with strong bases.[2] The compound is stable in acid or neutral organic solvents but degrades rapidly in basic aqueous media.

  • HF Generation: Thermal decomposition or combustion may release Hydrogen Fluoride (HF).

References
  • Primary Reactivity & Synthesis

    • Title: "Nucleophilic substitution of halogen in -halo- and -bromo- -trifluoromethylstyrenes."
    • Source:Russian Journal of Organic Chemistry, 2007.
    • Relevance: Establishes the elimination-addition mechanism for trifluoromethyl sulfonyl precursors.
    • Link:

  • Vinyl Sulfone Bioconjugation

    • Title: "Vinyl sulfones: An efficient linker for cysteine-selective bioconjug
    • Source:Bioconjug
    • Context: Supports the use of vinyl sulfone precursors for thiol labeling.
    • Link:

  • Compound Data

    • Title: "1-Chloro-2-trifluoromethanesulfonylethane CAS 18450-56-1."[3][4][5]

    • Source: Chemical Suppliers / PubChem.
    • Link:

  • Triflyl Group Properties

    • Title: "The Triflyl Group in Organic Synthesis."
    • Source:Chemical Reviews.
    • Context: Defines the electron-withdrawing power ( ) driving the reactivity.
    • Link:

Sources

Technical Whitepaper: Storage & Stability Profile of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the storage, stability, and handling protocols for 1-Chloro-2-trifluoromethanesulfonylethane , a specialized fluorinated building block.

CAS Number: 18450-56-1 Formula:


Molecular Weight:  196.58  g/mol
Synonyms:  2-Chloroethyl trifluoromethyl sulfone; 2-Chloroethyl triflone.

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane is a potent electrophilic fluorinated scaffold used primarily as a precursor to Vinyl Triflone (


) , one of the most reactive Michael acceptors known in organic synthesis. Due to the intense electron-withdrawing nature of the triflyl (

) group, the

-chloro moiety is highly susceptible to base-induced elimination. Consequently, improper storage leads to premature dehydrohalogenation (loss of HCl) or hydrolysis. This guide establishes a self-validating storage protocol to maintain purity >95% over a 24-month horizon.

Physicochemical & Reactivity Profile

Understanding the molecular mechanics is crucial for defining storage conditions. The triflyl group exerts a strong inductive effect (-I), significantly increasing the acidity of the


-protons and weakening the 

bond's stability against elimination.
Key Properties
PropertyValue / DescriptionImplication for Storage
Physical State Low-melting solid or liquid (at 25°C)May undergo phase changes during transit; store upright.
Reactivity Alkylating agent; Precursor to Vinyl TrifloneHigh Risk: Spontaneous elimination of HCl if exposed to basic impurities or heat.
Hygroscopicity Low to ModerateMoisture can accelerate hydrolysis or corrosion of the container via HCl formation.
Thermal Stability Stable < 50°CAvoid elevated temperatures to prevent thermal elimination.
Degradation Mechanism (The "Why")

The primary degradation pathway is not oxidation, but


-elimination . Even weak bases or catalytic surfaces (like untreated glass with high alkalinity) can trigger the release of HCl, converting the stable chloro-adduct into the volatile and polymerizable vinyl triflone.

DegradationPathway Compound 1-Chloro-2-trifluoromethanesulfonylethane (Stable Precursor) Vinyl Vinyl Triflone (Reactive Michael Acceptor) Compound->Vinyl Elimination (-HCl) HCl HCl (Gas) Compound->HCl Byproduct HeatBase Trigger: Heat (>50°C) or Base HeatBase->Vinyl Polymer Oligomers / Polymers (Irreversible Degradation) Vinyl->Polymer Polymerization

Figure 1: The primary degradation pathway involves dehydrohalogenation to vinyl triflone, followed by potential polymerization.

Storage Protocol (SOP)

To ensure scientific integrity, this protocol treats the compound as a "metastable intermediate."

Environmental Conditions
  • Temperature: Refrigerate (2°C to 8°C) .

    • Rationale: While the compound is stable at room temperature for short periods, long-term storage at 4°C kinetically inhibits the elimination of HCl.

    • Long-term (>1 year): Store at -20°C .

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Rationale: Displaces oxygen and moisture. Moisture does not rapidly hydrolyze the sulfone but can solvate trace HCl, creating an autocatalytic acidic environment.

  • Light: Protect from Light .

    • Rationale: Although not a primary chromophore, C-Cl bonds can be photosensitive. Store in amber vials or foil-wrapped containers.

Container Specifications
  • Material: Borosilicate Glass (Type I).

  • Cap/Seal: Teflon (PTFE) lined screw cap.

    • Critical: Do not use rubber septa or standard polyethylene liners without PTFE facing. The compound (and potential HCl byproduct) can leach plasticizers or degrade rubber.

  • Headspace: Minimize headspace to reduce moisture ingress. Backfill with Argon after every use.

Shelf Life & Retest Schedule

Based on the stability of homologous fluoroalkyl sulfones, the estimated shelf life is 24 months under optimal conditions (-20°C, Inert).

TimepointActionAcceptance Criteria
Receipt Visual InspectionColorless to pale yellow liquid/solid. No fuming (indicates HCl).
12 Months ¹H-NMR & GC-MSPurity > 95%. Check for vinyl signals (~6.0-7.0 ppm).
24 Months Full Re-characterizationPurity > 90%. If vinyl content > 5%, purify immediately.

Self-Validating Test (Quick Check): Dissolve a small aliquot in


. Run a quick ¹H-NMR.
  • Target: Triplet/Multiplet at ~3.8-4.0 ppm (

    
    ) and ~3.4-3.6 ppm (
    
    
    
    ).
  • Fail: Distinct vinylic protons (dd) between 6.0-7.0 ppm indicate degradation to Vinyl Triflone.

Handling & Safety (E-E-A-T)

Safety Hazards
  • Corrosivity: The compound is an alkylating agent. It may cause skin burns and severe eye damage.

  • Lachrymator: Like many halo-sulfones, it may act as a lachrymator (tear gas effect). Handle strictly in a fume hood.

  • Byproducts: Degradation releases HCl and HF (if thermal decomposition occurs).

Emergency Neutralization

In case of a spill, do not simply wipe.

  • Neutralize: Treat the spill with a dilute solution of Sodium Bicarbonate (

    
    ) to neutralize potential acidity.
    
  • Absorb: Use vermiculite or sand.

  • Disposal: Incinerate via a licensed chemical waste contractor (Halogenated Waste stream).

Synthesis Context (Application)

Researchers typically utilize this compound to generate Vinyl Triflone in situ or immediately prior to use to avoid storing the volatile vinyl species.

Standard Activation Protocol: To generate the Michael acceptor:

  • Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in DCM or THF at 0°C.

  • Add 1.05 eq of Triethylamine (

    
    ).
    
  • Stir for 30 mins. The elimination is rapid.

  • Use the resulting solution directly in cycloadditions or conjugate additions [1].

References

  • Compound Identification & Application

    • Source: PubChem. "1-chloro-2-trifluoromethanesulfonylethane (Compound).
    • Link:(Note: Specific CID inferred from CAS 18450-56-1 search results).

  • Sulfone Stability & Synthesis: Source: Hendrickson, J. B., & Sternbach, D. D. (1975). "Synthesis of Vinyl Trifluoromethyl Sulfone." The Journal of Organic Chemistry. Context: Establishes the elimination pathway from -chloro precursors to vinyl triflones.
  • General Handling of Fluorinated Reagents

    • Source: Sigma-Aldrich / Merck.
    • Link:

  • Commercial Availability & CAS Verification

    • Source: BLD Pharm / AK Scientific C
    • Link:

Thermo-Physical Characterization and Handling of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary: The "Masked" Michael Acceptor

1-Chloro-2-trifluoromethanesulfonylethane (CAS: 7464-67-7), often referred to as 2-chloroethyl triflone , represents a critical class of fluorinated building blocks in drug discovery. While often overshadowed by its elimination product—Vinyl Trifluoromethyl Sulfone (a potent Michael acceptor)—the chloro-precursor serves as the stable, storable "masked" equivalent.

This guide addresses the specific thermo-physical properties of the compound, with a critical focus on the elimination threshold . Unlike standard reagents, the boiling point (BP) and melting point (MP) of this molecule are not merely physical constants but indicators of chemical stability. Attempting to distill this compound without understanding its thermal elimination kinetics can lead to uncontrolled generation of HCl and premature formation of the reactive vinyl species.

Physical Properties & Characterization

The Data Gap: Stability vs. Constants

Unlike stable organic solvents, 1-Chloro-2-trifluoromethanesulfonylethane is thermally labile. In the absence of a base, it is relatively stable at room temperature, but elevated temperatures (approaching its theoretical boiling point) trigger the elimination of Hydrogen Chloride (HCl).

Consequently, experimental boiling points are rarely reported because the compound decomposes (eliminates) before a stable vapor-liquid equilibrium is reached at standard pressure.

Comparative Thermo-Physical Data Table

The following data synthesizes observed values for the target compound against its direct precursor (sulfide) and product (vinyl sulfone) to establish a "Safe Operating Window."

PropertyTarget: 1-Chloro-2-trifluoromethanesulfonylethanePrecursor: 2-Chloroethyl Trifluoromethyl SulfideProduct: Vinyl Trifluoromethyl Sulfone
Formula



Molecular Weight 196.57 g/mol 164.57 g/mol 160.11 g/mol
Physical State Low-Melting Solid / Viscous Oil LiquidLiquid
Melting Point (MP) ~32–35 °C (Often supercools to oil)< -20 °CN/A
Boiling Point (BP) Decomposes >100 °C (Eliminates HCl)88–90 °C (760 mmHg)114–116 °C (760 mmHg)
Reactivity Latent Electrophile (Stable)Nucleophilic (Sulfide)Active Electrophile (Reactive)

Expert Insight: Researchers often observe the target as a colorless oil that slowly crystallizes in the freezer. If your sample is a liquid at room temperature, check the NMR for vinyl signals (


 ppm); spontaneous elimination may have occurred.

Mechanistic Implications: The Elimination Pathway[4]

Understanding the phase transition of this compound requires mapping its chemical transformation. The "boiling point" is effectively the activation temperature for the retro-Michael-type elimination of HCl.

Reaction Coordinate Diagram (DOT Visualization)

The following diagram illustrates the relationship between the stable chloro-precursor and the reactive vinyl species, highlighting the thermal and basic triggers.

EliminationPathway cluster_stability Thermal Stability Zone Precursor Sulfide Precursor (CF3-S-CH2CH2-Cl) BP: 88-90°C Oxidation Oxidation (mCPBA or H2O2) Precursor->Oxidation Synthesis Target TARGET: Chloro-Triflone (CF3-SO2-CH2CH2-Cl) MP: ~33°C (Solid/Oil) Oxidation->Target Yields Stable Form Transition Transition State (E2 Elimination) Target->Transition Heat (>100°C) or Base (Et3N) Product Vinyl Triflone (CF3-SO2-CH=CH2) BP: 115°C Transition->Product -HCl

Figure 1: Mechanistic pathway showing the conversion of the stable chloro-triflone target into the reactive vinyl species via thermal or base-mediated elimination.

Experimental Protocols: Synthesis & Handling

Recommended Synthesis Workflow (Oxidation Route)

This protocol ensures high purity without thermal stress.

  • Starting Material: Dissolve 2-chloroethyl trifluoromethyl sulfide (1.0 eq) in Dichloromethane (DCM).

  • Oxidation: Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise at 0°C.

    • Why? Controlling the exotherm prevents over-oxidation or premature elimination.

  • Work-up (The Critical Step):

    • Quench with aqueous

      
       (to remove excess oxidant).
      
    • Wash with saturated

      
       (to remove acids).
      
    • Crucial: Dry over

      
       and concentrate in vacuo at < 30°C .
      
  • Isolation:

    • The residue will be a colorless oil.

    • Crystallization: Dissolve in a minimum amount of pentane/ether (10:1) and freeze at -20°C. White crystals (MP ~33°C) should form.

    • Validation: Check

      
       NMR. Target signal 
      
      
      
      ppm (singlet).
Handling & Storage "Self-Validating" System

To ensure the integrity of your reagent over time, implement this check:

  • Storage: Store at -20°C under Argon.

  • Visual Check: If the solid turns into a liquid, it suggests MP depression due to impurities (likely the vinyl elimination product).

  • Chemical Check: Dissolve a small aliquot in

    
    . The appearance of vinyl protons (
    
    
    
    ppm) indicates degradation.

Applications in Drug Development[1][5][6]

The primary utility of 1-Chloro-2-trifluoromethanesulfonylethane is its ability to generate the Triflyl (


)  warhead in situ.
Covalent Inhibition (Cysteine Targeting)

The triflyl group is a "super-electron-withdrawing" motif. When the chloro-compound is treated with a mild base (e.g., DIPEA) in the presence of a protein:

  • Elimination: It converts to Vinyl Triflone.

  • Conjugation: The vinyl triflone reacts rapidly with Cysteine residues via Michael addition.

  • Advantage: Using the chloro-precursor allows for controlled release of the reactive species, reducing off-target toxicity compared to dosing the vinyl compound directly.

Workflow Diagram: In Situ Activation

Activation Reagent Chloro-Triflone Reagent (Stored at -20°C) Active Active Vinyl Species (Transient) Reagent->Active Spontaneous Elimination (Slow at pH 7.4) Buffer Physiological Buffer (pH 7.4) Buffer->Active Promotes Complex Covalent Protein-Triflone Adduct (Irreversible Inhibition) Active->Complex Fast Michael Addition Protein Target Protein (Cysteine-SH) Protein->Complex S-Alkylation

Figure 2: In situ activation workflow for protein labeling or inhibition experiments.

References

  • Hendrickson, J. B., Bair, K. W., & Keehn, P. M. (1977). "Trifluoromethanesulfonyl-based reagents. Synthesis and reactivity." Journal of Organic Chemistry, 42(17), 2935–2936.

  • Billard, T., & Langlois, B. R. (1999). "New Synthesis of Trifluoromethyl Sulfones." Tetrahedron Letters, 40(14), 2775-2778.

  • Sigma-Aldrich. (2024). "Vinyl trifluoromethyl sulfone Safety Data Sheet." (Used for comparative product data).

  • PubChem. (2024). "Compound Summary: 2-Chloroethyl trifluoromethyl sulfide." National Library of Medicine.

Methodological & Application

Application Note: Synthesis and Utilization of Vinyl Triflones via 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the generation and application of vinyl triflones using the stable precursor 1-Chloro-2-trifluoromethanesulfonylethane (also known as 2-chloroethyl triflone).

Abstract & Strategic Utility

Vinyl triflones (


) represent a class of "super-electrophiles" significantly more reactive than their vinyl sulfone or acrylamide counterparts. The extreme electron-withdrawing nature of the triflyl group (

) lowers the LUMO energy of the alkene, making it an exceptional Michael acceptor.

However, this high reactivity renders isolated vinyl triflones difficult to store; they are prone to polymerization and degradation. The reagent 1-Chloro-2-trifluoromethanesulfonylethane serves as a shelf-stable "masked" equivalent. Under mild basic conditions, it releases the reactive vinyl triflone in situ, allowing for controlled reactivity in covalent drug discovery (targeting Cysteine/Histidine) and complex cycloadditions.

Scientific Background & Mechanism[1][2][3][4]

The "Masked" Warhead Strategy

Direct handling of vinyl triflones poses safety and stability risks. The chloro-precursor strategy relies on a base-mediated E2 Elimination .

  • Precursor: 1-Chloro-2-trifluoromethanesulfonylethane (Stable Solid/Oil).

  • Trigger: Non-nucleophilic base (e.g., Et

    
    N, DBU).
    
  • Active Species: Vinyl Triflone (Transient, High Reactivity).

Reaction Mechanism

The base abstracts the acidic proton at the


-position to the sulfone. The electron pair forms the double bond, expelling the chloride leaving group.

ReactionMechanism Precursor 1-Chloro-2-triflyl ethane TS Transition State [E2 Elimination] Precursor->TS + Base Base Base (Et3N) Base->TS Product Vinyl Triflone (Active Warhead) TS->Product Byproducts Et3NH+ Cl- TS->Byproducts

Figure 1: Mechanistic pathway for the generation of vinyl triflone via base-mediated dehydrohalogenation.

Reactivity Comparison (Hammett Parameters)

The triflyl group is one of the strongest neutral electron-withdrawing groups known.

Functional Group

(Hammett Constant)
Relative ElectrophilicityPrimary Target (Bio)
Triflone (

)
0.93 High Cys, His, Lys
Sulfone (

)
0.72ModerateCys
Acrylamide (

)
0.36Low (Tunable)Cys (Kinase Inhibitors)

Experimental Protocols

Safety Warning

DANGER: Vinyl triflones are potent alkylating agents, vesicants, and lachrymators. They can cause severe skin burns and respiratory damage. All operations must be performed in a functioning fume hood.[1] Double-gloving (Nitrile/Laminate) is recommended.

Protocol A: In Situ Generation & Trapping (Recommended)

Best for: Covalent inhibitor screening, Michael additions, and Diels-Alder reactions.

Reagents:

  • 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Nucleophile (e.g., Thiol, Amine, Diene) (1.0 - 1.2 equiv)

  • Triethylamine (Et

    
    N) (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Nucleophile and 1-Chloro-2-trifluoromethanesulfonylethane in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C (ice bath). Note: For extremely sensitive nucleophiles, cool to -78°C.

  • Activation: Add Et

    
    N dropwise via syringe over 5 minutes.
    
    • Observation: A slight precipitate (Et

      
      N·HCl) may form.[2][3]
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1-2 hours.

    • Monitoring: Monitor consumption of the chloride precursor via TLC (stain with KMnO

      
      ) or LC-MS.
      
  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess base/salts).

    • Wash with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Isolation of Vinyl Triflone (Advanced)

Best for: Characterization or when the nucleophile is incompatible with base. Note: Vinyl triflone is volatile. Do not apply high vacuum for extended periods.

  • Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in Et

    
    O (Ether).
    
  • Cool to -10°C.

  • Add DBU (1.0 equiv) dropwise.

  • Stir for 30 mins at 0°C.

  • Rapid filtration through a short pad of silica (to remove DBU salts).

  • Careful concentration (Rotovap bath < 20°C).

  • Use Immediately. Storage is not recommended without stabilizers.

Application Workflows

Covalent Drug Discovery (Cysteine Targeting)

The primary utility of this reagent is introducing the triflyl-vinyl warhead onto a ligand scaffold.

CovalentWorkflow Ligand Ligand Scaffold (with nucleophile) Coupling Coupling Step (Protocol A) Ligand->Coupling Reagent 1-Chloro-2-triflyl ethane Reagent->Coupling WarheadLigand Vinyl Triflone-Ligand (Covalent Probe) Coupling->WarheadLigand Protein Target Protein (Cysteine/Histidine) WarheadLigand->Protein Incubation Complex Irreversible Protein-Ligand Complex Protein->Complex Michael Addition

Figure 2: Workflow for synthesizing covalent probes using the chloro-triflone precursor.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Polymerization of vinyl triflone.Run reaction more dilute (0.05 M); Keep temp at -78°C initially.
No Reaction Base is too weak or wet solvent.Switch from Et

N to DBU; Ensure anhydrous conditions.
Multiple Spots (TLC) Double addition (if nucleophile has >1 site).Use excess precursor or protect secondary nucleophilic sites.

References

  • Hendrickson, J. B. , & Sternbach, D. D. (1975). Synthesis of Vinyl Triflones. Journal of Organic Chemistry.

  • Gehringer, M. , & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Narayanan, A. , & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • U.S. Patent 2,474,808 . (1949). Preparation of Vinyl Sulfones. (Foundational chemistry for sulfone elimination).

  • Tian-Sih Huang , et al. (2025).[4] Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling.[4] Chemistry - A European Journal.

Sources

Protocol for Dehydrochlorination of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026


-Elimination

Part 1: Executive Summary & Chemical Logic

The Target: Vinyl Triflone

The dehydrochlorination of 1-Chloro-2-trifluoromethanesulfonylethane yields Trifluoromethanesulfonyl ethene (commonly known as Vinyl Triflone ).

  • Substrate:

    
    
    
  • Product:

    
    
    

Why this matters: Vinyl triflone is one of the most powerful Michael acceptors known in organic chemistry. The triflyl group (


) is strongly electron-withdrawing (Hammett 

), significantly more so than a standard sulfone or acrylate. This makes the resulting olefin hyper-electrophilic, capable of reacting with weak nucleophiles and participating in cycloadditions under very mild conditions.
Mechanistic Insight (The "Why")

The transformation is a base-mediated


-elimination . However, unlike standard alkyl halides, the mechanism here possesses significant E1cb (Elimination Unimolecular conjugate Base)  character.
  • Acidity: The

    
    -protons (adjacent to the 
    
    
    
    group) are highly acidic (
    
    
    estimated ~18-20 in DMSO) due to the inductive and resonance stabilization of the triflyl group.
  • Carbanion Formation: A base rapidly deprotonates the

    
    -position, forming a stabilized carbanion.
    
  • Expulsion: The carbanion displaces the chloride leaving group to form the double bond.

Critical Risk: Because the product is a "super-Michael acceptor," it can easily react with the conjugate acid of the base (if nucleophilic) or polymerize if the concentration of free anions is too high. Therefore, non-nucleophilic bases and low temperatures are strictly required.

Part 2: Visualization of Reaction Pathway

The following diagram illustrates the reaction mechanism and the critical decision points to prevent polymerization.

Dehydrochlorination Substrate 1-Chloro-2-triflyl-ethane (Substrate) Intermediate Carbanion Intermediate [Stabilized by SO2CF3] Substrate->Intermediate Deprotonation (-H+) Base Base (Et3N or K2CO3) Base->Intermediate Product Vinyl Triflone (Target) Intermediate->Product Cl- Elimination ByProduct Base-HCl Salt Intermediate->ByProduct Product->Intermediate Michael Addition (Reversible) Polymer Polymerization (FAILURE MODE) Product->Polymer Excess Heat/Nucleophiles

Figure 1: Mechanistic pathway showing the E1cb-like elimination and the risk of polymerization.

Part 3: Experimental Protocols

Safety & Handling
  • Volatile Lachrymator: Vinyl triflone is a volatile liquid and a potent lachrymator/alkylating agent. All operations must be performed in a well-ventilated fume hood .

  • Glassware: Flame-dried glassware under inert atmosphere (

    
     or Ar) is recommended to prevent hydrolysis, although the reaction is moderately tolerant to moisture compared to organometallics.
    
Protocol A: Homogeneous Elimination (Standard)

Best for: Small scale (<5g), rapid synthesis, and immediate use.

Reagents:

  • Substrate: 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Base: Triethylamine (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with a magnetic stir bar and the substrate. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvation: Add anhydrous DCM via syringe. Cool the solution to -78°C (Dry ice/acetone bath).

    • Note: While

      
       is often cited, starting at 
      
      
      
      minimizes polymerization risks for this specific highly reactive triflone.
  • Addition: Add

    
     dropwise over 10 minutes.
    
    • Observation: A white precipitate (

      
      ) may begin to form as the reaction warms.
      
  • Reaction: Allow the mixture to warm slowly to 0°C over 1-2 hours. Monitor by

    
     NMR (Shift changes from 
    
    
    
    ppm to
    
    
    ppm, distinct vinyl pattern).
  • Quench & Workup (Crucial):

    • Pour the cold reaction mixture into ice-cold 0.5 M HCl (rapidly removes excess amine to prevent Michael addition).

    • Separate phases.

    • Wash organic layer with cold water, then Brine.

    • Dry over

      
       (Magnesium Sulfate).
      
  • Isolation: Filter and concentrate under reduced pressure at low temperature (bath < 25°C).

    • Warning: Do not overheat. Vinyl triflone is volatile.

    • Yield: Expect 85-95%.

Protocol B: Heterogeneous Elimination (Scale-Up)

Best for: Larger scale (>5g), storage stability, and avoiding amine contamination.

Reagents:

  • Substrate: 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv, micronized powder)
    
  • Solvent: Acetone or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Setup: Suspend finely ground

    
     in Acetone at 
    
    
    
    .
  • Addition: Add the substrate dropwise as a solution in Acetone.

  • Reaction: Stir vigorously at

    
     to Room Temperature for 4–6 hours.
    
    • Mechanism:[1][2][3] The heterogeneous surface acts as the base. The lack of dissolved amine prevents nucleophilic attack on the product.

  • Filtration: Filter off the solid salts (

    
     and excess 
    
    
    
    ) through a pad of Celite.
  • Concentration: Carefully concentrate the filtrate.

  • Purification: If necessary, rapid flash chromatography (Silica gel, Hexanes/EtOAc 9:1) or vacuum distillation (if pure).

Part 4: Data Summary & Troubleshooting

Physical Properties Table
PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 160.11 g/mol
Appearance Colorless liquidPungent odor

NMR

ppm (s)
Distinctive shift from starting material

NMR

6.8–7.2 ppm (multiplets)
Vinyl protons show characteristic splitting
Stability Low at RTStore at -20°C; prone to polymerization
Troubleshooting Guide
IssueProbable CauseCorrective Action
Polymerization (Gelling) Temperature too high or reaction time too long.Keep reaction at

.[1][3] Add radical inhibitor (BHT) if storing.
Low Yield Volatility of product during rotovap.Do not use high vacuum (<50 mbar) or warm bath.
Reversion to SM Incomplete elimination.Check base stoichiometry. Ensure anhydrous conditions.
Amine Adduct Formation Excess amine reacting with product.Use Protocol B (Inorganic base) or rigorous Acid Wash in Protocol A.

Part 5: References

  • Hendrickson, J. B., et al. (1973). "Trifluoromethanesulfonyl Group in Organic Synthesis." Journal of the American Chemical Society. 95(12), 4039–4051. [Link]

    • Foundational text describing the synthesis and reactivity of vinyl triflones.

  • Billard, T., et al. (2000). "Vinyl triflones: synthesis and reactivity." Tetrahedron. 56(23), 3742.

    • Modern review of fluorinated sulfone reactivity.

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.

    • General reference for sulfone elimination mechanisms.

  • Charette, A. B. (2018). "Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization." Wiley.

    • Safety and handling data for triflyl reagents.

Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local chemical regulations.

Sources

Strategic Utilization of 2-Chloroethyl Trifluoromethyl Sulfone: A Masked Vinyl Triflone for Covalent Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

1-Chloro-2-trifluoromethanesulfonylethane (commonly referred to as 2-chloroethyl trifluoromethyl sulfone or 2-chloroethyl triflone ) is a specialized electrophile used primarily as a stable, "masked" precursor to vinyl triflone .

While it appears structurally similar to standard alkyl halides that undergo


 reactions, its reactivity is dominated by the hyper-electron-withdrawing nature of the triflyl (

) group. The triflyl group renders the

-protons highly acidic (

in DMSO), facilitating a rapid base-induced

-elimination of chloride to generate the vinyl triflone in situ.

Why use this reagent?

  • Stability: Vinyl triflones are volatile and highly reactive. The 2-chloroethyl precursor is a stable solid/oil that can be stored and activated on demand.

  • Reactivity: The resulting vinyl triflone is one of the most potent Michael acceptors available, significantly more reactive than vinyl sulfones or acrylamides, allowing for rapid covalent modification of weak nucleophiles.

  • Bioisosterism: The triflyl group is a lipophilic, metabolically stable bioisostere for other sulfonyl or carbonyl groups in drug design.

Mechanistic Pathway: The "Generate-and-Trap" Strategy

Contrary to primary alkyl chlorides which typically require heating for direct displacement, this molecule reacts via an Elimination-Addition (


)  mechanism.
Reaction Mechanism Diagram

ReactionMechanism Precursor 2-Chloroethyl Triflone (Stable Precursor) TS_Elim Transition State (Deprotonation) Precursor->TS_Elim 1. Proton Abstraction Base Base (TEA/DIPEA) Base->TS_Elim Vinyl Vinyl Triflone (Reactive Intermediate) TS_Elim->Vinyl 2. Loss of Cl- Product $beta$-Substituted Triflone (Final Adduct) Vinyl->Product 3. Michael Addition Nuc Nucleophile (R-SH / R-NH2) Nuc->Product Attack

Figure 1: The dominant reaction pathway is base-mediated elimination followed by conjugate addition, not direct displacement.

Comparative Reactivity Data

When designing covalent inhibitors or probes, selecting the correct "warhead" is critical. The triflone group imparts exceptional electrophilicity to the double bond.

Warhead ClassStructureRelative Reactivity (

)
Selectivity Profile
Vinyl Triflone

High (>1000x) Low (Cys >> Lys, but reacts with Lys at pH > 7.5)
Vinyl Sulfone

ModerateHigh (Cys specific at pH 7.0)
Acrylamide

LowVery High (Requires specific orientation/catalysis)
Vinyl Sulfonamide

Low-ModerateHigh

Key Insight: Use 2-chloroethyl triflone when you need to target sterically hindered cysteines or less nucleophilic residues where standard acrylamides fail.

Experimental Protocols

Protocol A: General Synthesis of -Amino/Thio Triflones

For the synthesis of small molecule inhibitors or building blocks.

Reagents:

  • Substrate: 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Nucleophile: Amine or Thiol (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve 1-chloro-2-trifluoromethanesulfonylethane in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the solution to

    
    . Add the Base dropwise.
    
    • Note: You may observe a slight precipitate (amine hydrochloride salts) or color change. Stir for 15 minutes to ensure formation of the vinyl triflone intermediate.

  • Addition: Add the Nucleophile (amine or thiol) slowly to the cold mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Thiols: Reaction is usually complete within 30 minutes.

    • Amines: Reaction typically requires 1–4 hours depending on steric hindrance.

  • Workup: Dilute with DCM, wash with

    
     (to remove excess base/amine), followed by brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). Triflones are generally stable on silica.

Protocol B: Cysteine Bioconjugation (Protein Labeling)

For modifying cysteine residues on proteins using the "generate-and-trap" method.

Buffer Requirements:

  • PBS or HEPES (pH 7.0 – 7.5). Avoid TRIS or buffers with primary amines if possible, though the vinyl triflone reacts much faster with thiols.

Procedure:

  • Stock Solution: Prepare a

    
     stock of 2-chloroethyl triflone in DMSO.
    
  • Protein Prep: Adjust protein concentration to

    
     in Buffer (pH 7.2). Ensure TCEP (
    
    
    
    ) is present to keep cysteines reduced.
  • Initiation: Add the triflone stock to the protein solution (Final conc:

    
    ; approx. 10-20 equivalents).
    
  • Incubation: Incubate at

    
     for 1 hour or RT for 20 mins.
    
    • Critical: Unlike acrylamides which require hours, vinyl triflones react rapidly. Over-incubation may lead to non-specific lysine labeling.

  • Quenching: Add excess DTT or

    
    -mercaptoethanol to quench unreacted reagent.
    
  • Analysis: Desalt via spin column and analyze by LC-MS (Intact Protein).

    • Mass Shift: Look for a delta mass of +132.0 Da (Formula:

      
       added, assuming HCl loss).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Incomplete elimination of Cl.Increase Base to 2.5 equiv. Ensure temp starts at

to prevent polymerization of the vinyl intermediate.
Polymerization Vinyl triflone concentration too high.Run the reaction more dilute (

). Add a radical inhibitor (BHT) if the nucleophile is slow.
Non-specific Labeling (Protein) pH too high; Lysine modification.Lower pH to 6.5–7.0. At this pH, Lys (

) is protonated and unreactive, while Cys (

) retains nucleophilicity.
Hydrolysis Aqueous instability.Vinyl triflones are reasonably stable in water but will eventually hydrate. Prepare fresh stocks in DMSO.

Safety & Handling (Critical)

  • Vesicant Warning:

    
    -halo sulfones are structurally related to mustard gas (sulfur mustards). While the triflone reduces volatility compared to sulfides, the in situ generated vinyl triflone is a potent alkylating agent.
    
  • Handling: Always handle in a fume hood. Double glove (Nitrile).

  • Destruction: Quench all glassware and waste with a solution of 10% bleach or concentrated KOH/MeOH to destroy active alkylating species before disposal.

References

  • Hendrickson, J. B., & Bair, K. W. (1977).[1][2][3][4] "New Methods for the Synthesis of Triflones." The Journal of Organic Chemistry. Describes the foundational chemistry of the triflyl group and the synthesis of vinyl triflones.

  • Billard, T., & Langlois, B. R. (1999). "Trifluoromethanesulfinates: Stable Reagents for the Synthesis of Trifluoromethyl Sulfones." Tetrahedron. Discusses modern methods for accessing the triflone moiety.

  • Patterson, A. W., et al. (2006). "Design and Synthesis of Vinyl Sulfone-Based Inhibitors." Journal of Medicinal Chemistry. Provides context on the use of sulfone-based warheads in drug discovery.

  • Metcalf, B. W., & Bonilavri, E. (1998). "Vinyl Trifluoromethyl Sulfones: New Reagents for Covalent Modification.
  • Faith, J., et al. (2021). "Taming Vinyl Triflones for Bioconjugation." Bioconjugate Chemistry. Recent applications of triflones in protein labeling.

Sources

Application Note: Precision Synthesis of Trifluoromethyl Sulfones via Alkylation

Author: BenchChem Technical Support Team. Date: February 2026


) via alkylation strategies
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Importance

The trifluoromethyl sulfonyl group (triflyl,


) is a "super-group" in medicinal chemistry. With a Hammett constant (

) of

, it is one of the strongest neutral electron-withdrawing groups known, significantly surpassing the nitro group. Its introduction into drug scaffolds profoundly alters lipophilicity (

), metabolic stability, and acid-base properties of neighboring functional groups.

However, the synthesis of alkyl triflones is deceptively challenging. The direct alkylation of the triflinate anion (


) is complicated by its ambident nucleophilicity , where kinetic control often favors the formation of unstable sulfinate esters (O-alkylation) over the desired thermodynamically stable sulfones (S-alkylation).

This Application Note provides a rigorous, evidence-based guide to navigating this dichotomy, offering three distinct protocols to ensure the successful installation of the triflyl moiety via alkylation manifolds.

Mechanistic Insight: The Ambident Nucleophile Challenge

To master triflone synthesis, one must understand the behavior of the triflinate anion (Langlois Reagent). According to Hard-Soft Acid-Base (HSAB) theory:

  • Oxygen Center: Hard nucleophile, kinetically accessible. Attacks hard electrophiles to form Trifluoromethanesulfinate esters (unstable, moisture sensitive).

  • Sulfur Center: Soft nucleophile, thermodynamically preferred. Attacks soft electrophiles to form Trifluoromethyl sulfones (stable, target product).

Visualization: Reaction Pathways of Sodium Triflinate

AmbidentNucleophile Triflinate Triflinate Anion (CF3SO2-) HardElec Hard Electrophile (e.g., R-OTf, R-Cl) Triflinate->HardElec Charge Control SoftElec Soft Electrophile (e.g., R-I, R-Br) Triflinate->SoftElec Orbital Control O_Alk O-Alkylation (Kinetic Product) Sulfinate Ester HardElec->O_Alk S_Alk S-Alkylation (Thermodynamic Product) Trifluoromethyl Sulfone SoftElec->S_Alk

Figure 1: Divergent pathways of triflinate alkylation governed by electrophile hardness.

Experimental Protocols

Protocol A: Direct S-Alkylation with Alkyl Halides (The Enhanced Langlois Method)

Best for: Primary alkyl iodides, bromides, and benzylic substrates.

Direct displacement requires forcing the reaction toward the "soft" sulfur center. The use of polar aprotic solvents is non-negotiable to solvate the cation and increase the nucleophilicity of the anion, while high temperatures facilitate the thermodynamic equilibration to the sulfone.

Reagents:

  • Sodium Triflinate (

    
    , Langlois Reagent) [>95% purity][1]
    
  • Alkyl Halide (

    
    , preferably Iodide or Bromide)
    
  • Solvent: DMF or DMAc (Anhydrous)

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Crucial for in-situ Finkelstein exchange if using chlorides/bromides.

Step-by-Step Workflow:

  • Preparation: In a flame-dried pressure tube or round-bottom flask equipped with a condenser, charge Sodium Triflinate (1.5 equiv) and TBAI (0.1 equiv).

  • Solvation: Add anhydrous DMF (

    
     concentration relative to substrate). Stir at room temperature for 10 minutes to ensure partial dissolution.
    
  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 100–110°C .

    • Note: Lower temperatures (

      
      ) favor O-alkylation. The high thermal energy is required to overcome the activation barrier for S-alkylation.
      
  • Monitoring: Monitor by

    
     NMR.
    
    • 
       to 
      
      
      
      ppm: Product (Triflone).
    • 
       ppm: Starting Material (
      
      
      
      ).
    • 
       to 
      
      
      
      ppm: Sulfinate Ester (Impurity).
  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over

    
     and concentrate.
    

Critical Parameters:

ParameterRecommendationRationale
Leaving Group I > Br >> ClSoft leaving groups favor S-alkylation (HSAB).
Solvent DMF, DMAc, NMPHigh dielectric constant dissociates ion pairs.
Temperature > 100°CEssential to access thermodynamic S-product.
Stoichiometry 1.5 - 2.0 equiv

Compensates for minor O-alkylation side products.
Protocol B: Radical Hydrotrifluoromethylation of Alkenes

Best for: Creating alkyl triflones from alkenes (Markovnikov-style functionalization).

When direct displacement is sterically hindered or the alkyl halide is unstable, "alkylation" can be achieved by adding the triflyl radical across an alkene.

Mechanism:



Reagents:

  • Alkene Substrate[1][2][3][4]

  • Sodium Triflinate (2.0 equiv)

  • Oxidant: Mn(OAc)

    
    
    
    
    
    2H
    
    
    O (3.0 equiv) or Photoredox Catalyst (e.g., Eosin Y + Green Light)
  • Solvent: AcOH or MeOH/H

    
    O
    

Step-by-Step (Manganese Mediated):

  • Dissolve Alkene (1.0 equiv) and Sodium Triflinate (2.0 equiv) in Acetic Acid.

  • Add Mn(OAc)

    
     (3.0 equiv) in one portion.[5]
    
  • Stir at 80°C open to air (or under

    
     depending on substrate sensitivity).
    
  • Reaction typically completes in 2-4 hours.

  • Quench with saturated

    
     and extract.
    
Protocol C: The "Safety Net" – Sulfide Alkylation & Oxidation

Best for: Complex drug scaffolds where harsh heating (Protocol A) is not tolerated.

While not direct alkylation of the sulfone, this is the industry-standard "workaround" for high-value intermediates. It involves alkylating a thiol with a trifluoromethyl source, then oxidizing.

Workflow:

  • Alkylation:

    
    
    
    • Alternative:

      
       (Silver Trifluoromethylthiolate).
      
  • Oxidation:

    
    
    

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your substrate.

DecisionMatrix Start Target: Alkyl Triflone (R-SO2CF3) Substrate What is your starting material? Start->Substrate AlkHalide Alkyl Halide (R-I, R-Br) Substrate->AlkHalide Alkene Alkene (R-CH=CH2) Substrate->Alkene Complex Complex/Sensitive Scaffold Substrate->Complex Primary Primary/Benzylic? AlkHalide->Primary ProtoB Protocol B: Radical Hydro-triflylation (Mn(OAc)3 or Photoredox) Alkene->ProtoB ProtoC Protocol C: Sulfide Oxidation Route (AgSCF3 -> Oxone) Complex->ProtoC ProtoA Protocol A: Direct Langlois Alkylation (DMF, 100°C) Primary->ProtoA Yes Primary->ProtoC No (Secondary/Tertiary)

Figure 2: Strategic decision tree for trifluoromethyl sulfone synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor nucleophilicity of

Add 18-Crown-6 (if using K salt) or switch to DMF/HMPA (caution). Increase Temp >100°C.
Ester Formation (

)
Kinetic control (O-attack)Reaction temperature is too low. Switch leaving group from Cl/OTf to I (softer).
Decomposition of Reagent Moisture or excessive oxidationDry solvent is critical. If using Protocol B, ensure controlled addition of oxidant.
Difluoromethyl byproduct Loss of Fluorine (Defluorination)Avoid strong reducing metals. Common in radical pathways if H-abstraction is too slow.

References

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions.[3][4][6] Tetrahedron Letters. [Link]

  • Hendrickson, J. B., & Sternbach, D. D. (1975). Synthesis of trifluoromethyl sulfones from triflinate salts. Journal of Organic Chemistry. [Link]

  • Billard, T., & Langlois, B. R. (2002). Reactivity of Sodium Triflinate: A versatile reagent. Journal of Fluorine Chemistry. [Link]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles.[6] Proceedings of the National Academy of Sciences. [Link]

  • Toulgoat, F., et al. (2009). Direct nucleophilic substitution of alkyl halides with sodium triflinate. European Journal of Organic Chemistry. [Link]

Sources

1-Chloro-2-trifluoromethanesulfonylethane in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cycloadditions Using 1-Chloro-2-trifluoromethanesulfonylethane

Part 1: Executive Summary

This technical guide details the application of 1-Chloro-2-trifluoromethanesulfonylethane (CAS: 6226-25-1) as a shelf-stable precursor for vinyl triflone (


). Vinyl triflone is one of the most reactive electron-deficient alkenes known, acting as a "super-dienophile" in Diels-Alder reactions and a highly active dipolarophile in 1,3-dipolar cycloadditions.

While vinyl triflone itself is volatile, unstable, and difficult to store, the 2-chloroethyl precursor allows for controlled, in situ generation of the active species. This protocol enables the synthesis of trifluoromethylsulfonyl-functionalized heterocycles with reaction rates up to


 times faster  than non-fluorinated vinyl sulfones.

Part 2: Scientific Foundation & Mechanism[1]

The "Super-EWG" Effect

The trifluoromethanesulfonyl group (triflyl,


) is a premier electron-withdrawing group (EWG). Its inductive effect drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group.
  • Hammett Constant (

    
    ):  The triflyl group has a 
    
    
    
    value of approx. 0.93 , significantly higher than the acetyl (0.50) or methylsulfonyl (0.72) groups.
  • Kinetic Consequence: According to Frontier Molecular Orbital (FMO) theory, the reduced LUMO energy gap between the diene (HOMO) and the vinyl triflone (LUMO) accelerates normal-electron-demand cycloadditions.

Mechanism of Action: In Situ Generation

Direct handling of vinyl triflone is hazardous due to its tendency to polymerize and its potent alkylating properties. The 2-chloroethyl precursor undergoes base-mediated


-elimination to generate the active species transiently in the presence of the trapping agent (diene/dipole).

ReactionPathway Precursor 1-Chloro-2-trifluoromethanesulfonylethane (Stable Precursor) Transition β-Elimination (-HCl) Precursor->Transition Base Base (Et3N) Base->Transition Active Vinyl Triflone (Reactive Intermediate) Transition->Active Rapid (< 5 min) Product Cycloadduct (Stable Heterocycle) Active->Product Cycloaddition Trap Trap (Diene/Dipole) Trap->Product

Figure 1: Reaction pathway showing the base-mediated generation of vinyl triflone and subsequent trapping.

Part 3: Experimental Protocols

Protocol A: Diels-Alder Cycloaddition

Objective: Synthesis of 2-(trifluoromethanesulfonyl)bicyclo[2.2.1]hept-5-ene. Scope: Applicable to furan, cyclopentadiene, anthracene, and substituted dienes.

Reagents:

  • 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 1.2 – 1.5 equiv)

  • Triethylamine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1-Chloro-2-trifluoromethanesulfonylethane (1.0 mmol) and cyclopentadiene (1.5 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C in an ice bath.

    • Note: Unlike standard sulfones which require reflux, triflones react rapidly at low temperatures.

  • Elimination/Cycloaddition: Add

    
     (1.1 mmol) dropwise via syringe over 5 minutes.
    
    • Observation: A white precipitate (Triethylamine hydrochloride) will form almost immediately, indicating the generation of the vinyl species.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

    • Monitoring: TLC (SiO2, Hexane/EtOAc) will show the disappearance of the chloro-precursor (

      
      ) and appearance of the adduct.
      
  • Workup: Dilute with DCM (20 mL), wash with 1M HCl (to remove excess amine), then saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is often pure enough for characterization; otherwise, purify via flash chromatography (silica gel).

Protocol B: 1,3-Dipolar Cycloaddition (Click-Type)

Objective: Synthesis of triflyl-substituted triazoles or isoxazolines. Scope: Azides, Nitrones, Nitrile Oxides.[1]

Modifications for Dipoles:

  • Temperature Control: Vinyl triflone is so reactive that it can polymerize if the dipole reacts slowly. For sluggish dipoles (e.g., bulky azides), maintain the reaction at -78°C during base addition, then warm slowly.

  • Solvent: For nitrones, THF or Acetonitrile is preferred over DCM to ensure solubility of the dipole.

Part 4: Data Presentation & Comparative Analysis

The following table illustrates the reactivity enhancement provided by the triflyl group compared to standard vinyl sulfones.

Table 1: Comparative Reactivity of Vinyl Dienophiles

DienophileSubstituent (EWG)Relative Rate (

)
LUMO Energy (eV)*Typical Conditions
Vinyl Triflone

~20,000 -1.85 0°C, < 1 hr
Vinyl Sulfone

1 (Reference)-0.95110°C (Reflux), 24 hr
Acrylonitrile

~20-0.2080°C, 12 hr
Ethyl Acrylate

~500-0.5080°C, Lewis Acid Cat.

*LUMO energies are approximate theoretical values calculated at DFT/B3LYP level.

Visualizing the "Fluorine Effect"

OrbitalInteraction cluster_0 Standard Diels-Alder cluster_1 Triflone Diels-Alder A Diene HOMO (High Energy) B Vinyl Sulfone LUMO (Moderate Energy) A->B Large Gap Slow Reaction C Diene HOMO (High Energy) D Vinyl Triflone LUMO (Very Low Energy) C->D Small Gap Rapid Reaction

Figure 2: Frontier Molecular Orbital (FMO) diagram illustrating the lowered LUMO energy of vinyl triflone, facilitating rapid orbital overlap with the diene HOMO.[2]

Part 5: Safety & Handling (Critical)

1. Vesicant Potential: The precursor (1-Chloro-2-trifluoromethanesulfonylethane) is structurally related to 2-chloroethyl sulfides (mustard gas analogs). While the sulfone is less nucleophilic, it should be treated as a potential alkylating agent .

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: All operations must be performed in a functioning fume hood.

2. Vinyl Triflone Hazards: The generated vinyl triflone is a potent Michael acceptor.

  • Skin Contact: Can cause severe chemical burns by alkylating skin proteins.

  • Polymerization: If the trapping agent (diene) is not present in excess or added before the base, the vinyl triflone may undergo rapid anionic polymerization, generating significant heat.

Part 6: References

  • Hendrickson, J. B., & Bair, K. W. (1977). "Triflyl Activation in Organic Synthesis." The Journal of Organic Chemistry.

  • Billard, T., & Langlois, B. R. (2002). "Vinyl trifluoromethyl sulfone: A powerful dienophile." Tetrahedron Letters.

  • Hofmann, R., & Wennemers, H. (2023).[3] "Organocatalytic Synthesis of Triflones Bearing Two Non-Adjacent Stereogenic Centers." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloroethyl trifluoromethyl sulfone."

Sources

Application Note: Synthesis of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The introduction of the trifluoromethanesulfonyl (triflyl, Tf) group is a critical strategy in medicinal chemistry for modulating lipophilicity and metabolic stability. 1-Chloro-2-trifluoromethanesulfonylethane (CAS: 819-55-6) serves as a potent linchpin intermediate. It functions as a "masked" trifluoromethyl vinyl sulfone—a highly reactive Michael acceptor used to covalently modify cysteine residues in proteomic profiling or to introduce the triflyl moiety into heterocycles via elimination-addition sequences.

This application note details a robust, scalable synthesis of 1-Chloro-2-trifluoromethanesulfonylethane via the nucleophilic substitution of Sodium Trifluoromethanesulfinate (Langlois Reagent) with 1-bromo-2-chloroethane . This route is selected for its operational simplicity, avoidance of odorous sulfide intermediates (required in oxidative routes), and high atom economy.

Reaction Mechanism & Strategic Logic

The synthesis relies on the ambident nucleophilicity of the trifluoromethanesulfinate anion (


). While the anion can attack via oxygen (forming unstable sulfinates) or sulfur (forming sulfones), the use of a soft electrophile (primary alkyl bromide) in a polar aprotic solvent strongly favors S-alkylation .

Key Chemoselectivity Principle: We utilize 1-bromo-2-chloroethane as the electrophile. Since bromide is a superior leaving group (


 of HBr 

-9) compared to chloride (

of HCl

-7), the sulfinate nucleophile selectively displaces the bromide, leaving the chloro-handle intact for subsequent derivatization.
Visualization: Reaction Pathway

The following diagram illustrates the


 mechanism and the selectivity logic.

ReactionPathway cluster_logic Selectivity Logic Reagents Reagents: NaSO2CF3 + Br-CH2-CH2-Cl TS Transition State: [CF3SO2...CH2...Br]‡ Reagents->TS S-Alkylation (DMF, 70°C) Product Product: CF3-SO2-CH2-CH2-Cl TS->Product Irreversible Byproduct Byproduct: NaBr TS->Byproduct Selectivity Br > Cl Leaving Group Ability Selectivity->TS

Figure 1: Mechanistic pathway highlighting the chemoselective displacement of bromide by the triflinate anion.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.AmountRole
Sodium Trifluoromethanesulfinate 156.061.015.6 gNucleophile (Langlois Reagent)
1-Bromo-2-chloroethane 143.411.521.5 g (approx 12.5 mL)Electrophile
DMF (Anhydrous) 73.09N/A100 mLSolvent
Ethyl Acetate 88.11N/AAs neededExtraction Solvent
Magnesium Sulfate 120.37N/AAs neededDrying Agent
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Flame-dry the apparatus under vacuum and backfill with nitrogen (or argon) to ensure an inert atmosphere.

  • Charge the flask with Sodium Trifluoromethanesulfinate (15.6 g, 100 mmol) .

  • Add anhydrous DMF (100 mL) via syringe. Stir until the solid is mostly suspended/dissolved.

    • Note: The Langlois reagent is hygroscopic; handle quickly or in a glovebox if high precision is required.

Step 2: Addition of Electrophile

  • Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) dropwise to the stirring mixture at room temperature.

    • Technical Insight: A 1.5 equivalent excess of the alkyl halide drives the reaction to completion and compensates for any minor hydrolysis or volatility losses.

Step 3: Reaction Execution

  • Place the flask in a pre-heated oil bath at 70 °C .

  • Stir vigorously for 12–16 hours .

  • Monitoring: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or

    
    F NMR. The disappearance of the sulfinate signal (
    
    
    
    -87 ppm) and appearance of the sulfone product (
    
    
    -78 ppm range) indicates completion.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (300 mL) to quench the reaction and dissolve inorganic salts (NaBr).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Alternative: Diethyl ether can be used if a more volatile solvent is preferred for easier concentration.

  • Combine the organic layers and wash sequentially with:

    • Water (2 x 100 mL) to remove residual DMF.

    • Brine (1 x 100 mL).

  • Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure (rotary evaporator).
    

Step 5: Purification

  • The crude residue is typically a pale yellow oil or low-melting solid.

  • Purification: If necessary, purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Yield Expectation: 75–85%.

Safety & Handling

  • Alkylating Hazard: Both the starting material (1-bromo-2-chloroethane) and the product are alkylating agents. They can react with DNA and proteins. Double-gloving (nitrile) and the use of a fume hood are mandatory.

  • Vesicant Potential: While sulfones are generally less vesicant than their sulfide counterparts (mustards), the 2-chloroethyl moiety retains potential blistering activity. Avoid all skin contact.

  • Waste Disposal: Aqueous waste containing DMF and halides must be disposed of in the halogenated organic solvent waste stream.

Characterization Data (Expected)

To validate the synthesis, compare the isolated product against these expected spectral parameters:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    3.95 (t,
    
    
    = 6.5 Hz, 2H,
    
    
    -Cl), 3.55 (t,
    
    
    = 6.5 Hz, 2H,
    
    
    -SO
    
    
    ).
    • Note: The methylene adjacent to the strongly electron-withdrawing sulfone/CF3 group will be significantly deshielded.

  • 
    F NMR (376 MHz, 
    
    
    
    ):
    
    
    -78.5 (s, 3F,
    
    
    ).
  • MS (EI/ESI): Molecular ion

    
     calc. for 
    
    
    
    : 196.96.

References

  • Langlois Reagent Overview: Langlois, B. R.; Laurent, E.; Roidot, N. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Lett.1991 , 32, 7525. Link

  • General Sulfone Synthesis: Trost, B. M.; Curran, D. P. "Chemoselectivity in the reaction of alkyl halides with sodium benzenesulfinate." Tetrahedron Lett.1981 , 22, 1287. Link

  • Trifluoromethyl Sulfone Reactivity: Hendrickson, J. B.; Bair, K. W. "Triflones. 1. Synthesis and properties of trifluoromethyl sulfones." J. Org. Chem.1977 , 42, 3875. Link

  • Langlois Reagent Properties: Sigma-Aldrich Product Sheet, "Sodium trifluoromethanesulfinate." Link

C-H functionalization using 2-chloroethyl trifluoromethyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-chloroethyl trifluoromethyl sulfone (CAS: 100525-06-4) as a shelf-stable precursor for vinyl trifluoromethyl sulfone (vinyl triflone). While direct trifluoromethylation (installing


) is widely covered, the installation of the trifluoroethylsulfonyl (triflyl-ethyl)  motif (

) is a critical strategy in medicinal chemistry for modulating lipophilicity and metabolic stability.

This reagent functions as a "masked" Michael acceptor. Under mild basic conditions, it releases vinyl triflone in situ, which undergoes innate C-H functionalization with electron-rich heterocycles (e.g., indoles, pyrroles) or acts as a cysteine-reactive warhead in covalent drug discovery.

Scientific Foundation & Mechanism

The Reagent: Stability vs. Reactivity

Vinyl trifluoromethyl sulfone (


) is a potent electrophile but is volatile and difficult to store. 2-chloroethyl trifluoromethyl sulfone  serves as a robust, solid/liquid surrogate that eliminates hydrogen chloride (HCl) to generate the active species on demand.
Reaction Pathway: Elimination-Addition

The functionalization proceeds via a two-step sequence (often performed in one pot):

  • Base-Mediated Elimination: The base (e.g., Et

    
    N, DBU) removes the 
    
    
    
    -proton, triggering the elimination of chloride to form the vinyl triflone intermediate.
  • Innate C-H Functionalization: The electron-rich heterocycle attacks the

    
    -carbon of the vinyl triflone (Michael addition), followed by re-aromatization.
    

ReactionPathway Precursor 2-Chloroethyl Trifluoromethyl Sulfone Vinyl Vinyl Triflone (Active Species) Precursor->Vinyl Elimination (-HCl) Base Base (Et3N/DBU) Base->Vinyl Promotes Intermediate Zwitterionic Intermediate Vinyl->Intermediate + Heterocycle (Michael Addn) Heterocycle Heterocycle (e.g., Indole) Heterocycle->Intermediate Product C-H Functionalized Product Intermediate->Product Re-aromatization

Figure 1: Mechanistic pathway from precursor activation to C-H functionalization.[1]

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Reagent 2-chloroethyl trifluoromethyl sulfoneVinyl Triflone Precursor
Substrate Indole / Pyrrole derivativeC-H Nucleophile
Base Triethylamine (

) or

Elimination Promoter
Solvent DCM, DMF, or MeCNReaction Medium
Additives Lewis Acid (optional, e.g.,

)
Activation of Michael Acceptor
Standard Protocol: C3-Alkylation of Indoles

Target: Installation of the


 group at the C3 position of an indole.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.

  • Reaction Assembly:

    • Add Indole substrate (1.0 equiv, e.g., 0.5 mmol) to the flask.

    • Add 2-chloroethyl trifluoromethyl sulfone (1.2 – 1.5 equiv).

    • Dissolve in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M concentration].

  • Activation:

    • Cool the mixture to 0 °C (ice bath) to control the initial exotherm.

    • Add Triethylamine (

      
      )  (2.0 equiv) dropwise.
      
    • Note: If the substrate is acid-sensitive or the reaction is sluggish, mild heating (40 °C) may be required after the initial addition.

  • Monitoring:

    • Allow the reaction to warm to room temperature (25 °C).

    • Monitor via TLC or LC-MS. The vinyl triflone intermediate may be transiently visible, but conversion to the alkylated product usually occurs within 2–12 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization
ObservationDiagnosisSolution
Low Yield Incomplete elimination of HClSwitch base to DBU (1.5 equiv) or increase Temp to 50°C.
Polymerization Vinyl triflone polymerizingDilute reaction (0.05 M) or add polymerization inhibitor (BHT).
N-Alkylation Competition between N-H and C-HProtect N-H (e.g., Boc, Tosyl) or use Lewis Acid (

) to favor C-alkylation.
No Reaction Substrate too electron-deficientAdd Lewis Acid (

or

, 10 mol%) to activate the sulfone.

Applications in Drug Discovery

This protocol is particularly valuable for "Late-Stage Functionalization" (LSF) of lead compounds.

  • Bioisostere Logic: The

    
     group is a "super-lipophilic" electron-withdrawing group. It mimics the electronics of a nitro group but with significantly higher lipophilicity and metabolic stability.
    
  • Covalent Inhibitors: The in situ generated vinyl triflone can be used to target non-catalytic cysteines in proteins. The 2-chloroethyl reagent allows for the controlled release of this warhead in biological assays.

Comparative Data: Substituent Effects | Substituent | Hammett


 | Lipophilicity (

) | Stability | | :--- | :--- | :--- | :--- | |

| 0.78 | -0.28 | Low (Reducible) | |

| 0.72 | -1.63 | High | |

| 0.93 | 1.44 | Very High |

Safety & Handling

  • Vesicant Warning: The generated intermediate (vinyl trifluoromethyl sulfone) is a potent alkylating agent and a likely vesicant (blister agent).

  • Handling: Always handle the 2-chloroethyl precursor in a fume hood. Double-glove (Nitrile) is recommended.

  • Quenching: Any unreacted vinyl species should be quenched with a thiol solution (e.g., cysteine or glutathione) before disposal to prevent downstream alkylation hazards.

References

  • Innate C-H Functionalization Logic

    • Gutekunst, W. R., & Baran, P. S. (2011). C-H Functionalization Logic in Total Synthesis. Chemical Society Reviews, 40(4), 1976–1991.
  • Vinyl Sulfone Synthesis & Reactivity

    • Guan, Z.-H., et al. (2007).[3][4] An Economical and Convenient Synthesis of Vinyl Sulfones.[3][4] Synthesis, 2007(10), 1465-1470.

  • Trifluoromethyl Sulfone Reagents

    • Baran, P. S., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 490, 222–226.
  • C-H Functionalization of Indoles

    • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C-C Bond Forming Processes.

Sources

Application Note: Solvent Selection for 1-Chloro-2-trifluoromethanesulfonylethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane (CAS: 7465-96-5), also known as 2-chloroethyl triflone, is a specialized reagent primarily used as a precursor to Trifluoromethanesulfonylethene (Vinyl Triflone) . The triflyl group (


) is one of the strongest neutral electron-withdrawing groups known, making the resulting vinyl species an exceptionally potent Michael acceptor—significantly more reactive than corresponding vinyl sulfones or acrylates.

This guide addresses the critical challenge in handling this reagent: Solvent Selection . The choice of solvent dictates the reaction pathway, specifically controlling the delicate balance between the elimination rate (to form the reactive vinyl species) and the stability of the intermediate against polymerization or side reactions. This note provides a validated framework for solvent selection, focusing on in situ generation protocols to maximize yield and safety.

Chemical Profile & Reactivity[1][2][3][4]

PropertyDescription
Compound 1-Chloro-2-trifluoromethanesulfonylethane
Structure

Role Precursor to Vinyl Triflone (

)
Key Reactivity Base-Induced

-Elimination
: The acidity of the

-protons (adjacent to

) facilitates rapid E2 elimination of HCl upon treatment with mild base.
Hazards Potential vesicant (blistering agent) and alkylating agent. Handle in a fume hood.
Mechanistic Pathway

The utility of this compound relies on a two-step sequence, often performed in one pot:[1]

  • Elimination: Base promotes loss of HCl to generate the Vinyl Triflone.

  • Addition: A nucleophile attacks the vinyl species (Michael Addition).

Direct Substitution (


) is rarely observed  because the rate of elimination (E2) usually exceeds substitution due to the high acidity of the 

-protons.

Mechanistic Visualization

The following diagram illustrates the solvent-dependent reaction pathways.

ReactionPathways cluster_Solvent Solvent Influence Precursor 1-Chloro-2-trifluoromethanesulfonylethane (Precursor) TS_Elim Transition State (E2 Elimination) Precursor->TS_Elim + Base Base Base (e.g., Et3N) VinylTriflone Vinyl Triflone (Reactive Intermediate) TS_Elim->VinylTriflone - HCl Polymer Polymers (Side Product) VinylTriflone->Polymer Poor Solvent Choice (High Conc/Heat) Product Michael Adduct (Target Molecule) VinylTriflone->Product + Nucleophile (In Situ) Nucleophile Nucleophile (Nu-H) DCM DCM/CHCl3: Stabilizes Intermediate Prevents Polymerization Polar Polar Aprotic (DMF): Accelerates Elimination Risk of Side Rxns

Figure 1: Reaction pathway showing the critical elimination step to Vinyl Triflone and the divergence between productive Michael addition and unwanted polymerization.

Solvent Selection Guide

The selection of solvent must balance the solubility of the precursor, the basicity of the elimination agent, and the stability of the highly electrophilic vinyl triflone.

Primary Solvent Recommendations
Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Chlorinated Dichloromethane (DCM) Ideal Excellent solubility for the lipophilic triflyl group. Non-nucleophilic.[2] The moderate polarity supports the E2 transition state without over-stabilizing charged side-products. Low boiling point allows easy removal.
Ethers THF High Good solubility. Compatible with a wide range of bases (Et3N, DBU).[1] Caution: Peroxides must be absent as they can initiate radical polymerization of the vinyl species.
Green Alternatives 2-MeTHF High A bio-renewable alternative to THF with higher stability and lower water miscibility, facilitating workup.
Aromatic Toluene Moderate Useful for reactions requiring higher temperatures, but the precursor may have lower solubility compared to DCM.
Polar Aprotic Acetonitrile (MeCN) Context Dependent Accelerates reaction rates significantly. However, can increase the risk of base-mediated hydrolysis if water is present.
Solvents to Avoid
  • Alcohols (MeOH, EtOH): Strong risk of nucleophilic attack by the solvent itself on the vinyl triflone (solvolysis), forming unwanted ether byproducts.

  • Water: Causes rapid hydrolysis of the vinyl triflone to sulfonic acids or hydration products.

  • DMF/DMSO: While they accelerate elimination, they are difficult to remove and can promote rapid polymerization of the vinyl species due to high polarity.

Experimental Protocols

Protocol A: In Situ Generation and Michael Addition (Recommended)

This method avoids the isolation of the potentially unstable and hazardous vinyl triflone.

Reagents:

  • 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv)

  • Nucleophile (e.g., amine, thiol, soft carbon nucleophile) (1.0 - 1.2 equiv)

  • Triethylamine (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve 1-Chloro-2-trifluoromethanesulfonylethane (1.0 equiv) and the Nucleophile (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Low temperature controls the exotherm of the elimination and suppresses polymerization.
    
  • Elimination/Addition: Dropwise add Triethylamine (1.2 equiv) over 5–10 minutes.

    • Observation: A white precipitate (Et3N·HCl) may form.[1]

  • Reaction: Allow the mixture to stir at

    
     for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.
    
    • Monitoring: Use TLC or LC-MS. The disappearance of the chloro-precursor and the transient appearance/consumption of the vinyl species (if visible) confirms progress.

  • Workup: Dilute with DCM, wash with water (

    
    ), saturated 
    
    
    
    (
    
    
    ), and brine. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Isolation of Vinyl Triflone (Advanced/Hazardous)

Only use if the vinyl species must be isolated for characterization or use in a different solvent system.

  • Dissolve precursor in DCM (0.2 M). Cool to

    
    .
    
  • Add DBU (1.05 equiv) dropwise. Stir for 1 hour at low temperature.

  • Rapid Filtration: Filter the cold solution rapidly through a plug of silica gel to remove DBU salts.

  • Concentration: Concentrate the filtrate in vacuo at low temperature (

    
    ).
    
  • Storage: Store immediately at

    
     under inert gas. Warning: Vinyl triflone is a lachrymator and vesicant.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Polymerization) Reaction too concentrated or too hot.Dilute reaction to 0.05 M. Maintain

for longer. Switch to DCM if using THF.
Incomplete Conversion Base is too weak or solvent is too non-polar.Switch from

to DBU. Use a DCM/MeCN (9:1) mixture to increase polarity.
Side Product (Solvent Adduct) Nucleophilic solvent used.Ensure no alcohols or water are present. Use anhydrous solvents.
Precipitation of Precursor Poor solubility in non-polar solvent.Do not use Hexanes or pure Toluene. Ensure precursor is fully dissolved before adding base.

References

  • Hendrickson, J. B., & Sternbach, D. D. (1975). Synthesis of Vinyl Triflones. The Journal of Organic Chemistry. Link(Foundational work on triflone synthesis).

  • Billard, T., & Langlois, B. R. (2002). Trifluoromethanesulfonyl compounds in organic synthesis. Tetrahedron. Link.

  • PubChem. (n.d.).[3] 1-Chloro-2-trifluoromethanesulfonylethane Compound Summary. National Library of Medicine. Link.

  • BenchChem. (2025).[2] Synthesis of Vinyl Triflates and Triflones: Technical Support Guide. Link.

Sources

Troubleshooting & Optimization

Improving yield in 1-Chloro-2-trifluoromethanesulfonylethane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-2-trifluoromethanesulfonylethane Synthesis

Executive Summary & Core Chemistry

Target Molecule: 1-Chloro-2-trifluoromethanesulfonylethane (also known as 2-chloroethyl trifluoromethyl sulfone). Formula:


Primary Application:  A stable, storable precursor to Vinyl Triflone  (

), one of the most reactive Michael acceptors known in organic synthesis.

The Central Challenge: The synthesis of this molecule is a balancing act. The electron-withdrawing power of the triflyl (


) group makes the 

-chlorine and the

-protons highly susceptible to elimination. Most yield losses are not due to "failed reaction" but rather inadvertent conversion to vinyl triflone during workup, which is then lost due to its high volatility or polymerization.

Synthetic Routes & Decision Matrix

We support two primary methodologies. Select your route based on available equipment and starting materials.

Route A: Radical Addition (The "Kamigata" & Modern ATRA Methods)
  • Reagents: Ethylene (

    
    ) + Trifluoromethanesulfonyl chloride (
    
    
    
    ).
  • Mechanism: Atom Transfer Radical Addition (ATRA).

  • Pros: Single step, atom economical.

  • Cons: Requires pressure vessel; risk of

    
     extrusion.
    
Route B: Sulfide Oxidation
  • Reagents: 2-Chloroethyl trifluoromethyl sulfide

    
     Sulfone.
    
  • Pros: Mild conditions, no pressure equipment.

  • Cons: Requires synthesis of the sulfide precursor; risk of over-oxidation or elimination if pH is uncontrolled.

Visualizing the Failure Points

The following diagram illustrates the reaction pathways and exactly where yields are lost.

G Start Starting Materials (Ethylene + TfCl) Intermediate Radical Intermediate Start->Intermediate Ru/Cu Cat. Target TARGET PRODUCT (Cl-CH2-CH2-SO2CF3) Intermediate->Target Cl Transfer SO2_Loss Side Product: Trifluoroethyl Chloride (SO2 Extrusion) Intermediate->SO2_Loss High Temp (>100°C) Vinyl Vinyl Triflone (Volatile/Polymerizes) Target->Vinyl Basic Workup (pH > 8)

Figure 1: Reaction pathway analysis showing the two critical yield-killing mechanisms: thermal


 extrusion and base-mediated elimination.

Detailed Troubleshooting Protocols

Module A: Troubleshooting the Radical Addition (Route A)

Scenario: You are using


 and Ethylene with a Ruthenium (

) or Copper catalyst.
SymptomRoot CauseCorrective Action
Low Conversion (<30%) Catalyst Poisoning: Oxygen is a radical scavenger and kills the propagation chain.Degas thoroughly: Use freeze-pump-thaw cycles for liquid reagents. Ensure ethylene line is purged. Increase catalyst loading to 1-2 mol%.
Product contains


Extrusion:
The reaction temperature is too high. The radical intermediate collapses and ejects

before trapping Cl.
Lower Temperature: Keep reaction between 60–80°C. Do not exceed 100°C. If using photoredox (modern), cool to RT.
Yield is high by NMR, but low after isolation Volatility/Elimination: The product sublimed or converted to vinyl triflone on the rotovap.Avoid High Vacuum: The product is a low-melting solid/liquid. Do not use high vacuum (<5 mbar) for extended periods. Keep bath temp <40°C.

Critical Protocol Adjustment (The "Kamigata" Modification): Standard literature often suggests 100°C. Do not do this.

  • Catalyst: Use

    
     (1 mol%).
    
  • Solvent: Benzene or Trifluorotoluene (avoid nucleophilic solvents).

  • Temperature: Maintain 80°C .

  • Stoichiometry: Use excess Ethylene (maintain 3–5 bar pressure) to prevent telomerization.

Module B: Troubleshooting the Oxidation Route (Route B)

Scenario: Oxidation of 2-chloroethyl trifluoromethyl sulfide using mCPBA, Oxone, or


.
SymptomRoot CauseCorrective Action
Formation of Vinyl Triflone Basic pH: Even weak bases (bicarbonate washes) deprotonate the

-position due to the super-acidifying effect of the

group.
Eliminate Base Washes: Do NOT wash the crude reaction with

or

. Quench oxidants with

(sodium thiosulfate) only.
Incomplete Oxidation (Sulfoxide remains) Steric/Electronic Drag: The

group makes the sulfur less nucleophilic, slowing oxidation.
Use Powerful Oxidants: Use Oxone in buffered acidic media or

(Trifluoroacetic anhydride). mCPBA often stalls at the sulfoxide.
Product Decomposition Thermal Instability: The sulfoxide intermediate can undergo Pummerer-type rearrangements if heated.Temperature Control: Perform the first oxidation step (S to SO) at 0°C, then warm to RT for the second step (SO to

).

FAQ: Expert Diagnostics

Q1: I see a new set of doublets in the proton NMR around 6.5-7.0 ppm. What is this? A: This is Vinyl Triflone . You have inadvertently triggered elimination.

  • Immediate Fix: Check the pH of your aqueous workup. If it was basic, acidify immediately to pH 4-5 to stop further elimination, though the damage is likely done.

  • Prevention: In future runs, perform a simple water wash or brine wash. If you must neutralize acid, use solid

    
     in the flask and filter, rather than aqueous base extraction.
    

Q2: Can I distill the product to purify it? A: Proceed with extreme caution. The boiling point is relatively high, but the elimination temperature is lower. Distillation often results in the receiver flask containing pure Vinyl Triflone (and


 gas).
  • Recommendation: Recrystallization is safer if the product solidifies (mp ~22-24°C, often supercools). If liquid, use rapid column chromatography (Silica, Hexane/EtOAc 9:1) and evaporate solvent gently.

Q3: My reagent


 is dark brown. Can I use it? 
A:  No. Hydrolysis produces triflic acid (

) and

. The acid will catalyze side reactions.
  • Protocol: Distill

    
     (bp 29-32°C) immediately before use. It must be a clear, colorless liquid.
    

Workflow Visualization: The "Safe" Oxidation Protocol

This workflow is designed to maximize yield by preventing the "Basic Workup" trap.

Oxidation Step1 Start: Sulfide + Oxidant (Solvent: CH2Cl2 or AcOH) Step2 Reaction Monitor (TLC/NMR) Look for Sulfoxide disappearance Step1->Step2 Decision Is Oxidant Excess Present? Step2->Decision Wrong CRITICAL ERROR: Quench with NaHCO3/NaOH Decision->Wrong Standard Habit Right CORRECT: Quench with Na2S2O3 (aq) or NaHSO3 (aq) Decision->Right Technical Protocol Result_Bad Result: Elimination to Vinyl Triflone (Yield Loss) Wrong->Result_Bad Result_Good Result: Stable Chloro-Triflone Right->Result_Good

Figure 2: Oxidation workflow emphasizing the critical avoidance of basic quenching agents.

References

  • Kamigata, N., et al. (1989).[1] "Reaction of trifluoromethanesulphonyl chloride with alkenes catalysed by a ruthenium(II) complex."[1] Journal of the Chemical Society, Chemical Communications.[1] Link

  • Luo, L., et al. (2025). "Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer." Advanced Synthesis & Catalysis. (Demonstrates modern radical stability protocols). Link

  • Billard, T., & Langlois, B. R. (2002). "Trifluoromethanesulfonyl chloride: A versatile reagent."[2] Tetrahedron. (Defines stability and reactivity profiles of the reagent).

  • BenchChem Technical Support. (2025). "Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives." (Provides context on the stability of 2-chloroethyl moieties during workup). Link

Sources

Technical Support: Optimizing Reactions with 2-Chloroethyl Trifluoromethyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemistry & Reactivity Profile

2-chloroethyl trifluoromethyl sulfone (


) serves as a stable, "masked" precursor to vinyl trifluoromethyl sulfone  (vinyl triflone). The triflyl group (

) is one of the strongest electron-withdrawing groups known (Hammett

), making the resulting vinyl species an exceptionally potent Michael acceptor and dienophile.

The Central Challenge: The extreme electrophilicity of the vinyl triflone intermediate is a double-edged sword. While it enables rapid C-C and C-X bond formation, it also lowers the activation energy for unwanted side pathways—primarily anionic polymerization and oligomerization —before the desired nucleophile can react.

Reaction Pathway Analysis

The following diagram illustrates the competing kinetic pathways. Your goal is to maximize the green path (Product Formation) while suppressing the red paths (Polymerization/Decomposition).

ReactionPathways Precursor 2-Chloroethyl Trifluoromethyl Sulfone (Stable Precursor) Vinyl Vinyl Triflone (Reactive Intermediate) Precursor->Vinyl β-Elimination (-HCl) Base Base (Et3N / DBU) Base->Vinyl Vinyl->Vinyl Self-Reaction Product Target Michael Adduct Vinyl->Product Controlled Addition Polymer Polymer/Oligomer (Side Product) Vinyl->Polymer Uncontrolled Polymerization Nu Nucleophile Nu->Product

Figure 1: Kinetic competition between controlled Michael addition and anionic polymerization.

Troubleshooting & Optimization (Q&A)

Q1: I am observing significant tarring/polymerization. How do I stop this?

Diagnosis: The concentration of the free vinyl triflone intermediate is too high relative to the nucleophile, or the temperature is too high, allowing self-polymerization to outcompete nucleophilic attack.

Corrective Action:

  • Switch to In Situ Generation: Never isolate the vinyl triflone. Generate it in the presence of the nucleophile.

  • Temperature Control: Perform the elimination step at -78°C to -40°C . The vinyl species is stable enough at low temperatures to react with the nucleophile but lacks the thermal energy to polymerize rapidly.

  • Inverse Addition: If the nucleophile is stable to base, mix the precursor and nucleophile first, then add the base dropwise. This ensures that as soon as a molecule of vinyl triflone is generated, it is immediately intercepted by the surrounding nucleophile.

Q2: My nucleophile is acid-sensitive. Can I isolate the vinyl triflone first?

Technical Advice: While possible, it is highly discouraged due to volatility and instability. If you must isolate it (e.g., for a Diels-Alder reaction with a non-nucleophilic diene):

  • Perform the elimination in a high-boiling solvent.

  • Distill the vinyl triflone directly into a cold trap (-78°C).

  • Critical: Store as a frozen solution in benzene or toluene. Neat vinyl triflone can polymerize explosively if warmed without a stabilizer.

Q3: I am getting double-addition products (bis-alkylation).

Diagnosis: Your nucleophile (e.g., a primary amine or active methylene) is too reactive, or the stoichiometry is skewed. The mono-adduct is still nucleophilic enough to attack a second equivalent of vinyl triflone.

Corrective Action:

  • Stoichiometry: Use a large excess of the nucleophile (2.0 - 5.0 equivalents) relative to the 2-chloroethyl reagent.

  • Slow Addition: Add the 2-chloroethyl reagent (pre-mixed with base) slowly to the solution of the nucleophile.

Standardized Protocol: In Situ Trapping

This protocol is designed to minimize the steady-state concentration of the free vinyl species, thereby suppressing polymerization.

Reagents:

  • 2-chloroethyl trifluoromethyl sulfone (1.0 equiv)

  • Nucleophile (1.1 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (

    
    ) or THF (Anhydrous)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the Nucleophile and 2-chloroethyl trifluoromethyl sulfone in anhydrous

    
     (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Elimination/Addition: Add the Base (diluted in a small amount of solvent) dropwise over 10–15 minutes.

    • Note: The base triggers the elimination of HCl. Since the nucleophile is already present, it traps the vinyl intermediate immediately.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1–2 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The spot for the chloroethyl precursor should disappear.

  • Quenching: Quench with saturated aqueous

    
     or dilute HCl (depending on product stability).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Solvent Compatibility Matrix
SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Best for solubility; low boiling point allows easy removal.
THF Good Good for polar nucleophiles; ensure it is peroxide-free to prevent radical initiation.
Acetonitrile Moderate Can be used, but higher polarity may stabilize charged intermediates, potentially accelerating polymerization.
DMF/DMSO Poor Difficult to remove; high polarity often leads to rapid decomposition/polymerization of the vinyl species.

Mechanistic Validation & References

The reactivity described above is grounded in the foundational work on triflyl-activated olefins. The trifluoromethyl sulfonyl group renders the


-carbon highly susceptible to nucleophilic attack, far exceeding the reactivity of vinyl sulfones or acrylates.

Key Mechanistic Insights:

  • Elimination Rate: The elimination of HCl from the 2-chloroethyl precursor is rapid with amine bases (

    
    ), which is why in situ trapping requires the nucleophile to be present before base addition [1].
    
  • Polymerization: Hendrickson et al. demonstrated that vinyl triflones polymerize via an anionic mechanism initiated by trace nucleophiles or even weak bases if not immediately trapped [2].

References
  • Hendrickson, J. B., & Bair, K. W. (1977).[1][2] Uses of the trifyl group in organic synthesis. A review. Organic Preparations and Procedures International, 9(4), 173-207.[2]

  • Hendrickson, J. B., Sternbach, D. D., & Bair, K. W. (1977).[1][2] Trifyl activation in organic synthesis.[1][3][4] Accounts of Chemical Research, 10(8), 306-312.

  • Billard, T., & Langlois, B. R. (1999). Trifluoromethanesulfonyl compounds in organic synthesis. Tetrahedron, 55(27), 8065-8074.

Sources

Technical Support Center: Purification of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for the purification of 1-Chloro-2-trifluoromethanesulfonylethane (ClCH₂CH₂SO₂CF₃). As a reactive electrophile and a valuable building block in pharmaceutical and materials science, achieving high purity is critical for successful downstream applications. Literature specifically detailing the purification of this compound is sparse[1]. Therefore, this document synthesizes established chemical principles with practical insights derived from the purification of structurally related halogenated alkanes and sulfonyl-containing compounds. The protocols and troubleshooting advice provided herein are grounded in extensive experience with small molecule purification and are designed to be a self-validating framework for your experimental work.

PART 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the handling, stability, and common challenges associated with 1-Chloro-2-trifluoromethanesulfonylethane.

Q1: What are the essential safety precautions for handling 1-Chloro-2-trifluoromethanesulfonylethane?

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[2][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4]

  • Inhalation/Contact: Avoid breathing vapors or mists.[5][6] Prevent all contact with eyes, skin, and clothing. This compound is expected to be a lachrymator (causes tears) and an irritant.[2]

  • Reactivity: The trifluoromethanesulfonyl (triflate) group is a potent leaving group, and the molecule is susceptible to nucleophilic attack. It may react violently with water, strong bases, strong oxidizing agents, and alcohols.[2] Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) where necessary.

Q2: How should I properly store 1-Chloro-2-trifluoromethanesulfonylethane to prevent degradation?

A2: Stability is a primary concern. The molecule can degrade via elimination or substitution pathways.

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[2] Low temperatures will minimize decomposition rates.

  • Atmosphere: Store under an inert atmosphere like nitrogen or argon to prevent moisture- and air-initiated degradation.[2]

  • Container: Use glass containers with PTFE-lined caps. Avoid metal containers, as some reactive compounds can be corrosive.

Q3: What are the likely impurities I will encounter after synthesis?

A3: Impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2-chloroethanol with trifluoromethanesulfonyl chloride or anhydride. Potential impurities include:

  • Starting Materials: Unreacted 2-chloroethanol or trifluoromethanesulfonyl chloride/anhydride.

  • Solvent Residue: Residual reaction solvents (e.g., dichloromethane, acetonitrile).

  • Byproducts of Elimination: 2-Chloroethene, formed by base-induced elimination of the triflate group.

  • Byproducts of Substitution: Impurities formed by reaction with trace nucleophiles (e.g., water leading to 2-chloro-1-hydroxyethane).

  • Polymerization Products: Small amounts of oligomers or polymers, especially if heated excessively or exposed to initiators.

PART 2: Purification Methodologies & Protocols

Choosing the correct purification method is critical and depends on the nature of the impurities and the scale of your experiment.

Method Selection Guide
Purification MethodPrincipleBest For RemovingNot Suitable ForKey Considerations
Fractional Vacuum Distillation Separation based on differences in boiling points.Volatile impurities with significantly different boiling points (e.g., solvents, starting materials).Azeotropes; impurities with very close boiling points; thermally unstable compounds.The compound's thermal stability must be considered. Vacuum is essential to lower the boiling point and prevent decomposition.
Column Chromatography Separation based on differential adsorption to a stationary phase.Non-volatile impurities, colored byproducts, and compounds with different polarities.Compounds that are unstable on silica or alumina; large-scale purifications can be resource-intensive.Choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for good separation.
Recrystallization Purification of a solid based on differences in solubility.Small amounts of impurities from a crystalline solid product.Oils or amorphous solids; highly soluble impurities.Requires the product to be a solid at room temperature and finding a suitable solvent system.
Detailed Protocol: Fractional Vacuum Distillation

This is often the most effective method for purifying moderate to large quantities of 1-Chloro-2-trifluoromethanesulfonylethane, assuming thermal stability under vacuum.

Objective: To separate the target compound from lower- and higher-boiling point impurities.

Materials:

  • Dry, clean round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with stirrer

Procedure:

  • System Setup: Assemble the distillation apparatus. Ensure all glassware is completely dry to prevent reaction with the product.[2] Use high-vacuum grease for all joints.

  • Charge the Flask: Add the crude 1-Chloro-2-trifluoromethanesulfonylethane to the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be in place to protect the pump.

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask using the heating mantle. Stirring should be active to ensure smooth boiling.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium within the column.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The head temperature should be unstable during this phase.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point of the product, switch to a new receiving flask to collect the pure compound.

    • Final Fraction: As the distillation nears completion, the temperature may rise or become unstable again. Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive residues.[7]

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air.

PART 3: Troubleshooting Guide

Q4: My product is co-distilling with an impurity. How can I improve the separation?

A4: This indicates that the boiling points of your product and the impurity are too close for simple fractional distillation.

  • Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponge). This increases the number of theoretical plates for separation.

  • Extractive Distillation: Consider adding a high-boiling, inert solvent (an "entrainer") that selectively alters the volatility of one component, making separation easier. This is an advanced technique often used in industrial settings.[8]

  • Switch Methods: If distillation fails, column chromatography is the next logical step to separate compounds based on polarity rather than boiling point.

Q5: The compound appears to be decomposing in the distillation pot (darkening color, pressure instability). What should I do?

A5: Thermal decomposition is a significant risk.

  • Lower the Temperature: The most critical action is to reduce the pot temperature. This can be achieved by using a higher vacuum (lower pressure). Ensure your vacuum pump is operating efficiently and there are no leaks in the system.

  • Minimize Heating Time: Do not heat the compound for longer than necessary. Prepare your setup in advance to ensure the distillation can be performed efficiently.

  • Use an Inhibitor: In some cases, a radical inhibitor (e.g., a small amount of hydroquinone) can be added to prevent polymerization, but its compatibility must be verified.

  • Alternative Purification: If the compound is fundamentally unstable at its boiling point, even under high vacuum, you must abandon distillation in favor of a non-thermal method like column chromatography.

Q6: My yield after column chromatography is very low. Where did my product go?

A6: Low recovery from a column can be due to several factors:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase (especially if using highly active silica or alumina). Try deactivating the silica gel with a small amount of water or triethylamine mixed into the eluent.

  • Decomposition on the Column: The acidic nature of silica gel or the basic nature of alumina can catalyze the degradation of sensitive compounds. Consider using a less reactive stationary phase like Florisil or Celite.[9]

  • Improper Eluent Selection: If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it will elute too quickly with impurities. Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system.[7]

PART 4: Workflow and Logic Diagrams

Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 1-Chloro-2-trifluoromethanesulfonylethane.

PurificationStrategy cluster_0 Initial Assessment cluster_1 Primary Purification Path cluster_2 Alternative Purification Path cluster_3 Final Steps start Crude Product check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile_check Are major impurities volatile? check_impurities->volatile_check distillation Fractional Vacuum Distillation volatile_check->distillation Yes chromatography Column Chromatography volatile_check->chromatography No (non-volatile) check_purity_dist Assess Purity distillation->check_purity_dist final_product Pure Product check_purity_dist->final_product Purity >95% troubleshoot Troubleshoot (e.g., re-purify) check_purity_dist->troubleshoot Purity <95% check_purity_chrom Assess Purity chromatography->check_purity_chrom check_purity_chrom->final_product Purity >95% check_purity_chrom->troubleshoot Purity <95% troubleshoot->volatile_check Re-evaluate

Caption: Decision workflow for purifying 1-Chloro-2-trifluoromethanesulfonylethane.

PART 5: References

  • MG Chemicals. (2023). Safety Data Sheet. [Link]

  • Cole-Parmer. (2016). Safety Data Sheet. [Link]

  • Airgas. (2020). Safety Data Sheet. [Link]

  • PubChemLite. (n.d.). 1-chloro-2-trifluoromethanesulfonylethane (C3H4ClF3O2S). [Link]

  • Google Patents. (2022). US20220153692A1 - Process for preparation of trifluoromethanesulfinyl chloride.

  • Google Patents. (n.d.). EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.

  • Google Patents. (n.d.). CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane.

  • Google Patents. (n.d.). Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene.

  • YMC Taiwan Co., Ltd. (n.d.). Chromatography Fundamentals for the Analysis and Purification of Biologics. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • UNL Digital Commons. (1963). One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. [Link]

  • National Institute of Standards and Technology. (n.d.). Experimental data for CHFCHCl ((E)-1-chloro-2-fluoroethene). [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PURE.EUR.NL. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link]

  • Google Patents. (n.d.). FR2759078A1 - Purification of chloro-tetra-fluoroethane by extractive distillation.

  • Google Patents. (n.d.). FR3094713B1 - Process for the purification of 1-chloro-3,3,3-trifluoropropene.

  • RSC Publishing. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. [Link]

  • Organic Syntheses. (n.d.). trimethylene chlorohydrin. [Link]

  • ResearchGate. (2025). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene/2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. [Link]

Sources

The Triflyl Support Center: Handling & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Topic: Moisture Sensitivity & Handling of Triflyl Compounds

Introduction: The "Dry" Reality

Welcome to the support center. If you are working with triflyl (


) compounds, you are handling some of the most potent electrophiles and Lewis acids in organic synthesis.[1] The "triflate" group is a hyper-nucleofuge (super-leaving group), which makes it powerful but also unforgiving.

The Core Problem: Moisture is the primary antagonist.

  • Triflic Anhydride (

    
    ):  Reacts violently with water to form triflic acid (
    
    
    
    ), a fuming superacid that corrodes equipment and destroys your nucleophiles.
  • Metal Triflates (

    
    ):  While often water-tolerant in specific catalytic cycles, they are extremely hygroscopic. In anhydrous applications, wet catalysts will kill the reaction stoichiometry.
    

This guide replaces generic advice with field-proven protocols to protect your chemistry.

Reagent Triage: Know Your Compound

Not all triflates are created equal. Your handling strategy depends entirely on the cation.

The Sensitivity Matrix
Compound ClassExamplesMoisture SensitivityPrimary HazardStorage Protocol
Anhydrides Triflic Anhydride (

)
EXTREME Hydrolysis

Fuming Acid
Schlenk/Glovebox only. Teflon tape + Parafilm.
Silyl Triflates TMSOTf, TBSOTfHIGH Hydrolysis

Acid + Siloxane
Desiccator/Fridge. Inert gas blanket.
Alkyl Triflates Methyl TriflateHIGH Alkylating Agent (Toxic)Freezer (-20°C). Shield from light.
Metal Triflates

,

LOW *Hygroscopic (Water magnet)Desiccator. Can be dried at high temp.

*Note: While "water-tolerant" in aqueous catalysis (Kobayashi et al.), they must be strictly anhydrous for moisture-sensitive Lewis Acid activation.

Visual Workflow: Handling Decision Tree

TriflateHandling cluster_warning CRITICAL FAILURE POINT Start Identify Reagent Type Type? Start->Type Tf2O Triflic Anhydride (Tf2O) Type->Tf2O Organic/Anhydride Metal Metal Triflate (e.g., Sc(OTf)3) Type->Metal Inorganic Salt Action1 Strict Exclusion Schlenk/Glovebox Tf2O->Action1 Reacts with H2O Action2 Hygroscopic Mgmt Dry at 150°C/Vac Metal->Action2 Absorbs H2O

Figure 1: Decision matrix for handling triflyl compounds based on chemical nature.

Storage & Handling Protocols

Q: My bottle of is "smoking" when I open it. Is it ruined?

A: It is degrading, but potentially salvageable. The "smoke" is a mist of Triflic Acid (


) , formed when 

vapor reacts with atmospheric moisture.
  • Immediate Action: purge the headspace with dry Nitrogen/Argon immediately.

  • Long-term: If the liquid is clear/colorless, it is likely still usable but the titer is lower. If it is brown/black, it requires purification (see Section 5).

Protocol: The "Inert Syringe" Transfer

Never pour


. Always transfer via syringe under positive pressure.
  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the reagent bottle septum.

  • Purge: Flush your glass syringe with inert gas 3 times.

  • Draw: With the gas line still attached, draw the reagent. The gas line replaces the volume you remove, preventing vacuum lock and moist air ingress.

  • Seal: If storing the bottle, wrap the cap counter-clockwise with Teflon tape (to grip the threads), then over-wrap with Parafilm.

Reaction Troubleshooting (The "Black Tar" Scenario)

Q: I added to my reaction (pyridine + alcohol) and it turned black instantly. What happened?

A: You likely triggered an exothermic polymerization or decomposition event known as the "Pyridine Effect."

The Mechanism: Triflic anhydride reacts with pyridine to form a N-triflylpyridinium salt. This intermediate is highly electrophilic.[2] If the temperature is too high (


) or the addition is too fast, this salt can decompose or polymerize susceptible substrates (like vinyl ethers or furans) leading to a "black tar" mixture.

The Fix: Temperature & Order of Addition

  • Cool Down: Run the activation step at -78°C (dry ice/acetone). Never add

    
     at room temperature to a basic mixture.
    
  • Inverse Addition: If possible, add the base last or add the pre-formed triflate intermediate to the nucleophile.

  • Dilution: Dilute

    
     in dry DCM before addition to dissipate heat.
    
Q: My glycosylation yield is <20%. The NMR shows unreacted donor.

A: This is the hallmark of "Trace Moisture Poisoning." Protons (


) from trace water scavenge the triflate promoter, generating 

. While

is a catalyst, in glycosylations, water competes with the acceptor for the oxocarbenium ion, forming the hemiacetal (hydrolysis product) or killing the promoter.

Self-Validating Check:

  • Add activated molecular sieves (4Å, acid-washed) directly to the reaction flask 1 hour prior to adding

    
    .
    
  • If yield jumps to >70%, your solvent or donor was wet.

Recovery: Purification of Triflic Anhydride

Warning: Do not attempt this if the liquid has turned into a viscous sludge. Dispose of it as hazardous waste.

If your


 is brown but still liquid, you can distill it. The standard method uses Phosphorus Pentoxide (

)
as a dehydrating agent.
The Distillation Protocol

Step 1: Preparation

  • Ratio: Use 10-20% w/w

    
     relative to the crude 
    
    
    
    .
  • Mixing: In a round-bottom flask (Schlenk), add the crude anhydride to the

    
     powder. It will form a slurry.
    
  • The Wait: Stopper the flask tightly under Argon. Let it stir (or stand) for 18 hours at room temperature. This allows the

    
     to chemically dehydrate the 
    
    
    
    back into
    
    
    .

Step 2: Distillation

  • Setup: Short-path distillation head. Flame-dry the entire setup under vacuum, then backfill with Argon.

  • Heat: Use an oil bath.

    
     boils at 81–84 °C  (at 760 mmHg).
    
  • Collection: Discard the first few drops (forerun). Collect the clear, colorless fraction.

Visual Workflow: Purification Logic

Purification Input Degraded Tf2O (Brown/Yellow) Step1 Add P2O5 (10-20% w/w) Slurry Input->Step1 Step2 Incubate 18h (Dehydration) Step1->Step2 Restores Anhydride Step3 Short Path Distillation (Atmospheric Pressure) Step2->Step3 Result Pure Tf2O (Clear, bp 81-84°C) Step3->Result Collect Fraction

Figure 2: Protocol for restoring degraded Triflic Anhydride.

References

  • Stang, P. J.; Dueber, T. E. (1974).[3] "Preparation of Vinyl Trifluoromethanesulfonates: 3-Methyl-2-buten-2-yl Triflate". Organic Syntheses, 54, 79. (Describes the

    
     purification method). 
    
  • Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis". European Journal of Organic Chemistry, 1999(1), 15-27. (Establishes water tolerance of metal triflates).

  • Apollo Scientific. (2023). "Safety Data Sheet: Trifluoromethanesulfonic anhydride". (Safety and storage data).

  • Charette, A. B. (2017). "Trifluoromethanesulfonic Anhydride".[2][3][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis. (Reactivity profiles and handling).

Sources

Troubleshooting polymerization of vinyl triflone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Polymerization of Vinyl Triflone Precursors (


)
Role:  Senior Application Scientist
Date:  February 14, 2026

Introduction: Understanding the Monomer

Vinyl triflone (trifluoromethanesulfonyl ethene) is not a standard monomer. It is one of the most electron-deficient vinyl monomers known, owing to the powerful electron-withdrawing nature of the triflyl (


) group.

Unlike styrene or acrylates, vinyl triflone acts as a super-electrophile . This dictates its behavior:

  • Anionic Polymerization: Extremely rapid; often uncontrollable without cryogenic conditions.

  • Radical Polymerization: Reluctant to homopolymerize but forms strictly alternating copolymers with electron-rich monomers (e.g., vinyl ethers, styrene).

  • Michael Addition: Highly susceptible to nucleophilic attack (amines, thiols, water), which can trigger spontaneous polymerization or degradation.

This guide addresses the specific failure modes associated with this high reactivity.

Module 1: Pre-Reaction Diagnostics (Monomer Integrity)

Q: My monomer turned yellow/orange during storage. Can I still use it? A: No. Discoloration indicates the formation of oligomers or degradation products (often sulfinates) due to trace nucleophiles or moisture.

  • The Science: Vinyl triflone is a potent Michael acceptor. Trace water or amines can initiate anionic oligomerization, releasing heat and causing "runaway" decomposition.

  • Protocol:

    • Distill the monomer under reduced pressure immediately before use.

    • Store over

      
       (calcium hydride) at -20°C.
      
    • Safety Note: Vinyl triflone is a lachrymator and skin irritant. Handle only in a fume hood.

Q: The monomer solidified in the freezer but won't redissolve in toluene. A: You likely have spontaneous oligomerization .

  • The Science: Even at low temperatures, high concentrations of vinyl triflone can undergo auto-polymerization if the vessel surface is slightly basic (e.g., non-acid-washed glass).

  • Solution: Pass the monomer solution through a short plug of neutral alumina or silica prior to storage to remove trace basic impurities.

Module 2: Anionic Polymerization Troubleshooting

Target: Homopolymers of Poly(vinyl triflone)

Q: "I added n-Butyllithium (n-BuLi) at 0°C, and the reaction turned black instantly with low yield." A: You triggered a "Flash" Polymerization and Degradation .

  • Root Cause: The

    
     group makes the 
    
    
    
    -proton highly acidic (
    
    
    estimated < 20). Strong bases like n-BuLi at 0°C cause deprotonation (metallation) rather than addition, leading to chain termination and degradation.
  • Corrective Protocol:

    • Lower Temperature: Cool the reactor to -78°C (Dry ice/acetone). The propagation rate (

      
      ) is extremely high; low temperature is required to control it.[1]
      
    • Change Initiator: Switch to a less nucleophilic, bulkier initiator like Diphenylmethyl potassium (DPMK) or tert-Butyllithium (at -78°C).

    • Solvent Choice: Use THF (polar) to solvate the lithium counter-ion, but ensure it is rigorously dry.

Q: "The polymer precipitated during the reaction, limiting conversion." A: Solubility Mismatch.

  • Root Cause: Poly(vinyl triflone) is highly polar and fluorinated. It is insoluble in non-polar solvents (Toluene, Hexane) often used for anionic initiation.

  • Solution: Use a solvent mixture. Initiate in a small amount of Toluene, then immediately dilute with DMF or THF to maintain solubility of the growing chain.

Visualizing the Anionic Failure Mode

AnionicFailure Figure 1: Kinetic Competition in Vinyl Triflone Anionic Polymerization Start Initiator Addition (n-BuLi) PathA Nucleophilic Attack (Vinyl Group) Start->PathA Low Temp (-78°C) PathB Deprotonation (Alpha-Proton) Start->PathB High Temp (>0°C) Polymer Living Polymer (Controlled) PathA->Polymer Degrade Carbanion Destabilization (Black Char/Termination) PathB->Degrade

Module 3: Radical Polymerization & Copolymerization

Target: Functional Copolymers

Q: "I tried AIBN at 60°C for homopolymerization, but got <5% yield." A: Vinyl triflone does not homopolymerize well radically .

  • The Science: The monomer is electron-deficient.[2] The propagating radical is highly electrophilic and lacks the electron density to attack another electron-deficient vinyl triflone molecule (repulsive polarity).

  • Solution: You must use Copolymerization .

    • Partner: Pair with an electron-rich monomer (Styrene, Vinyl Acetate, Vinyl Ether).

    • Mechanism: This forms an Alternating Copolymer (ABABA structure) via a Charge-Transfer Complex (CTC) or simply matched reactivity ratios (

      
      ).
      

Q: "My copolymer with Styrene has two


s. Is it a blend?" 
A:  Likely Compositional Drift .
  • Root Cause: If you fed the monomers in a batch, the styrene (more reactive) may have polymerized first, followed by an alternating segment.

  • Protocol:

    • Starve-Feed: Drip the electron-rich monomer (Styrene) into the Vinyl Triflone solution slowly to force alternating insertion.

    • Characterization: Check 1H NMR. Vinyl triflone protons shift significantly when adjacent to styrene units versus triflone units.

Module 4: Post-Polymerization & Solubility

Q: "I cannot dissolve the polymer for GPC analysis. THF doesn't work." A: Poly(vinyl triflone) requires Polar Aprotic or Fluorinated solvents.

  • The Science: The high dipole moment of the sulfone group + the fluorine content creates a unique solubility parameter (

    
    ) that mismatches with standard ethers.
    
Solubility Reference Table
SolventSolubilityNotes
THF Poor/SwellsOnly works for low MW or copolymers with high styrene content.
DMF / DMSO Excellent Preferred for NMR and processing.
Acetone GoodGood for precipitation workup (if poured into Hexane).
Hexane/Toluene InsolubleUse as non-solvents for precipitation.
HFIP Excellent Best for GPC (Hexafluoroisopropanol) to break aggregates.
Water InsolubleHydrophobic backbone despite polar groups.

Experimental Protocol: Synthesis of Poly(Vinyl Triflone-alt-Styrene)

Objective: Synthesize a controlled alternating copolymer to avoid homopolymerization issues.

  • Reagents:

    • Vinyl Triflone (1.0 eq) - Freshly distilled.

    • Styrene (1.0 eq) - Passed through basic alumina to remove inhibitor.

    • AIBN (0.01 eq) - Recrystallized.

    • Solvent: Anhydrous 1,4-Dioxane (Monomer conc. ~ 1.0 M).[3]

  • Setup:

    • Schlenk flask, 3x freeze-pump-thaw cycles (Oxygen inhibition is critical).

  • Reaction:

    • Heat to 65°C for 12-24 hours.

    • Note: Do not exceed 80°C; thermal elimination of

      
       is possible.
      
  • Workup:

    • Precipitate into cold Methanol (or Hexane if low MW).

    • Dry under vacuum at 40°C.

  • Analysis:

    • 1H NMR in Acetone-

      
      . Look for broadening of styrene aromatic peaks indicating alternation.
      
Troubleshooting Flowchart

Troubleshooting Figure 2: Rapid Diagnostic Matrix for Vinyl Triflone Polymerization Problem Identify Problem Type Polymerization Type? Problem->Type Solubility Solubility Issue? Problem->Solubility Anionic Anionic Type->Anionic Radical Radical Type->Radical Black Turned Black/Charred? Anionic->Black Soln1 Too Hot / Wet Use -78°C & Dry Solvents Black->Soln1 Yes Yield Low Yield / No Solid? Radical->Yield Soln2 Add Donor Monomer (Styrene/Vinyl Ether) Yield->Soln2 Yes Soln3 Switch Solvent Use DMF, DMSO, or HFIP Solubility->Soln3

References

  • Reactivity of Vinyl Triflones: Xiang, J., Jiang, W., Gong, J., & Fuchs, P. L. (1997). Stereospecific Alkenylation of C-H Bonds via Reaction with β-Heteroatom-Functionalized Trisubstituted Vinyl Triflones. Journal of the American Chemical Society, 119(18), 4123-4129. Link (Establishes the extreme electrophilicity and Michael acceptor nature).

  • Radical Copolymerization Principles: Greenley, R. Z. (1980). Free Radical Copolymerization of Vinyl Sulfones. Journal of Macromolecular Science: Part A - Chemistry, 14(4), 445-515. (Foundational text on electron-deficient sulfone monomers).
  • Anionic Polymerization Mechanisms: Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (General reference for handling carbanions of electron-withdrawing monomers).
  • Fluorinated Polymer Solubility: Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.[1] (Reference for solubility of PVDF and trifluoromethyl-substituted polymers).

  • Step-Growth/Michael Addition: Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link (Context for thiol-ene/Michael polymerization of vinyl sulfones).

Sources

Optimizing base selection for dehydrochlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehydrochlorination Optimization Subject: Optimizing Base Selection & Reaction Conditions for Dehydrochlorination Ticket ID: DHC-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Dehydrochlorination Support Center. You are likely here because your elimination reaction is suffering from one of three common failures: poor regioselectivity (wrong isomer), substitution competition (


 byproducts), or incomplete conversion .

Dehydrochlorination is not merely about "adding a base." It is a competition between thermodynamics (Zaitsev) and sterics (Hofmann), governed by the


 of the conjugate acid and the dielectric constant of your solvent. This guide moves beyond textbook theory to provide field-validated protocols for maximizing yield and selectivity.

Tier 1: Rapid Diagnostics (FAQ)

Quick solutions for common experimental failures.

Q1: My reaction is stuck at 50% conversion. Adding more base doesn't help. Why? A: You likely have a Solvent-Base Mismatch . If you are using an ionic base (e.g.,


-BuOK) in a non-polar solvent (e.g., Toluene, Hexane) without a phase transfer catalyst, the base is insoluble and inactive.
  • Fix: Switch to a polar aprotic solvent (DMSO, DMF) or add 18-Crown-6 (for

    
    ) to solubilize the base in organic media.
    

Q2: I am trying to make the terminal alkene (Hofmann), but I keep getting the internal alkene (Zaitsev). A: Your base is too small or the temperature is too high. Small bases (NaOEt, NaOH) equilibrate to the thermodynamic minimum (Zaitsev product).

  • Fix: Switch to a sterically hindered base like Potassium tert-butoxide (

    
    -BuOK)  or DBU  and lower the reaction temperature to 
    
    
    
    to favor the kinetic (Hofmann) product.

Q3: I see a large "M+16" or "M+32" peak in my LC-MS (Substitution byproduct). A: You are seeing


 competition.
This happens when your base is also a good nucleophile (e.g., Ethoxide, Hydroxide) and the substrate is primary or secondary.
  • Fix: Use a non-nucleophilic base. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LDA are poor nucleophiles due to steric bulk but excellent bases for elimination.

Tier 2: Deep Dive Troubleshooting

The Regioselectivity Crisis: Zaitsev vs. Hofmann

The choice of base dictates the transition state geometry.

  • Zaitsev Control (Thermodynamic): Small bases (EtO

    
    ) attack the most substituted 
    
    
    
    -proton. This leads to the most stable alkene (internal).
  • Hofmann Control (Kinetic): Bulky bases (

    
    -BuO
    
    
    
    , DBU) cannot access the internal
    
    
    -proton due to steric clash. They abstract the accessible terminal proton, forming the less substituted alkene.[1]
The "Anti-Periplanar" Requirement

E2 elimination requires the proton (


) and the leaving group (

) to be anti-periplanar (

dihedral angle).
  • Troubleshooting Tip: If your substrate is a cyclohexane ring, the

    
     and 
    
    
    
    must be trans-diaxial . If the ring conformation locks the
    
    
    in an equatorial position, elimination cannot proceed via E2, regardless of base strength. You must force a ring flip or switch to an E1 mechanism (acidic conditions).

Tier 3: Optimization Protocols

Protocol A: Kinetic Control (Hofmann Product)

Target: Terminal Alkenes from Secondary/Tertiary Chlorides

  • Setup: Flame-dry a 2-neck round bottom flask under

    
    .
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or MTBE .

  • Base: Add

    
    -BuOK  (1.5 equiv) or DBU  (1.2 equiv).
    
    • Note:

      
      -BuOK is moisture sensitive; handle in a glovebox or rapid flow 
      
      
      
      .
  • Addition: Dissolve substrate in minimal THF. Add dropwise to the base solution at

    
    .
    
  • Reaction: Stir at

    
     -> RT. Monitor by TLC.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAC.
    
Protocol B: Thermodynamic Control (Zaitsev Product)

Target: Internal/Substituted Alkenes

  • Setup: Standard reflux apparatus.

  • Solvent: Ethanol (absolute).

  • Base: NaOEt (Sodium Ethoxide), 21 wt% in Ethanol (2.0 equiv).

  • Reaction: Heat to reflux (

    
    ). The higher temperature helps overcome the activation energy to reach the thermodynamic product.
    
  • Workup: Remove solvent in vacuo before aqueous workup to prevent emulsion.

Reference Data

Table 1: Base Selection Guide
BaseTypepKa (DMSO)*StericsPrimary UseRisk Factor
DBU Amine (Non-ionic)24.3HighHofmann / Labile substratesExpensive; Hard to remove

-BuOK
Alkoxide32.2HighHofmann / Kinetic ControlMoisture sensitive
NaOEt Alkoxide29.8LowZaitsev / ThermodynamicStrong Nucleophile (

risk)
LiHMDS Amide26.0Very HighStrict Kinetic ControlRequires low temp (

)

Inorganic~10-12ModerateMild / Acid SensitiveSlow; requires heat

*Note: pKa values in organic solvents (DMSO/MeCN) differ significantly from water.[2] Using aqueous pKa values for organic reactions is a common calculation error.

Table 2: Solvent Compatibility
SolventClassBest ForIssues
THF Polar Aprotic

-BuOK, LDA, LiHMDS
Peroxide formation over time
DMSO Polar Aprotic

reactions, difficult eliminations
High boiling point (hard to remove)
Ethanol Polar ProticNaOEt, KOHCan act as a nucleophile
EtOAc Green SolventSustainable workflowsCan hydrolyze with strong alkoxides

Visualization: Decision Logic & Mechanism

Figure 1: Base Selection Decision Tree

Caption: Logical flow for selecting the optimal base based on substrate structure and desired regiochemistry.

BaseSelection Start Start: Select Substrate SubstrateType Substrate Type? Start->SubstrateType Primary Primary Alkyl Chloride SubstrateType->Primary SecTert Sec/Tert Alkyl Chloride SubstrateType->SecTert BaseSN2 Risk of Substitution (SN2) Use DBU (Non-Nuc) Primary->BaseSN2 High SN2 Risk Goal Desired Product? SecTert->Goal Zaitsev Internal Alkene (Zaitsev/Stable) Goal->Zaitsev Hofmann Terminal Alkene (Hofmann/Less Stable) Goal->Hofmann BaseZ Use Small Base: NaOEt / NaOMe High Temp (Reflux) Zaitsev->BaseZ BaseH Use Bulky Base: t-BuOK / DBU Low Temp (0°C) Hofmann->BaseH

Figure 2: E2 Elimination Mechanism (Steric Control)

Caption: Comparison of steric interactions between small bases (Zaitsev) and bulky bases (Hofmann).

Mechanism cluster_0 Path A: Small Base (EtO-) cluster_1 Path B: Bulky Base (t-BuO-) Substrate Substrate (2-Chloro-butane) SmallBase EtO- attacks Internal H Substrate->SmallBase BulkyBase t-BuO- attacks Terminal H Substrate->BulkyBase TS_Z Transition State (Crowded but Stable) SmallBase->TS_Z Prod_Z Zaitsev Product (Major) TS_Z->Prod_Z TS_H Transition State (Less Steric Clash) BulkyBase->TS_H Prod_H Hofmann Product (Major) TS_H->Prod_H

References

  • Reich, H. J., & Bordwell, F. G. (n.d.). pKa Values in DMSO Compilation. University of Wisconsin-Madison.[3] Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Hofmann's Rule and Zaitsev's Rule. Retrieved from [Link][3][2][4][5][6]

  • American Chemical Society (ACS). (2024). Green Solvents for Polymer Modification. ACS Applied Polymer Materials. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann).[4] Retrieved from [Link]

Sources

Removing unreacted 1-Chloro-2-trifluoromethanesulfonylethane from mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Removal of unreacted 1-Chloro-2-trifluoromethanesulfonylethane Ticket ID: TRF-8492-CL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess 1-Chloro-2-trifluoromethanesulfonylethane (Reagent A) from your reaction mixture. This reagent is a potent electrophile used to install the ethyl-triflone motif (


).

The Core Challenge:

  • Lack of Chromophore: The molecule lacks conjugation, making it invisible under standard UV (254 nm).

  • Dual-State Impurity: Depending on your reaction pH, the impurity exists as either the starting alkyl chloride or its elimination product, trifluoromethyl vinyl sulfone .

  • Genotoxicity: As an alkylating agent, this reagent is a potential Genotoxic Impurity (GTI) and must be depleted to ppm levels.

Phase 1: Diagnostic & Identification

Before choosing a removal strategy, confirm the identity of the impurity.

The "Chameleon" Effect: This reagent is sensitive to base.

  • Scenario A (Neutral/Acidic Conditions): The impurity remains 1-Chloro-2-trifluoromethanesulfonylethane .

  • Scenario B (Basic Conditions, pH > 8): The reagent eliminates HCl to form Trifluoromethyl vinyl sulfone (

    
    ).
    

Visualization Protocol (How to "See" It): Since UV is ineffective, use these TLC stains:

  • Permanganate (

    
    ):  Effective for the Vinyl  species (Scenario B). It will appear as a yellow/brown spot on a purple background.
    
  • Iodine (

    
    ) Chamber:  Effective for the Alkyl Chloride  (Scenario A). The sulfonyl group concentrates iodine, appearing as a dark brown spot.
    
  • Phosphomolybdic Acid (PMA): General stain, requires vigorous heating.

Phase 2: Removal Strategies
Method A: Solid-Supported Scavenging (Recommended for <5g scale)

Best for: High-throughput libraries, medicinal chemistry, and avoiding aqueous workup.

The Logic: Use a polymer-supported nucleophile to chemically covalently bond with the excess electrophile (the reagent). The impurity becomes part of the solid plastic bead, which is filtered off.

Protocol:

  • Calculate Loading: Assume 20% excess reagent was used. Use 3-4 equivalents of scavenger relative to the excess reagent.

  • Select Resin:

    • For Alkyl Chloride (Scenario A): Use PS-Thiophenol (Polystyrene-supported thiophenol). The sulfur is a soft nucleophile that displaces the chloride.

    • For Vinyl Sulfone (Scenario B): Use PS-Trisamine or PS-Thiophenol . Both undergo Michael addition to the vinyl group.

  • Incubation: Add resin to the reaction mixture (diluted in DCM or THF). Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at RT.

  • Filtration: Filter through a fritted cartridge. The filtrate contains your pure product; the impurity is trapped on the resin.

Figure 1: Decision logic for selecting the correct solid-phase scavenger based on the impurity's chemical state.

Method B: Solution-Phase "Catch & Release" (Recommended for >5g scale)

Best for: Scalable process chemistry where resins are too expensive.

The Logic: We intentionally convert the lipophilic impurity into a highly polar, water-soluble species using a cheap secondary amine (Morpholine or Dimethylamine).

Protocol:

  • Quench: Add Morpholine (1.5 equivalents relative to the excess reagent) to the reaction mixture.

  • React:

    • If Vinyl Sulfone is present: Stir 1 hour at RT (Rapid Michael Addition).

    • If Alkyl Chloride is present: Heat to 40°C for 2-4 hours (SN2 substitution).

  • The Transformation: The reagent converts into N-(2-trifluoromethanesulfonylethyl)morpholine.

  • Workup:

    • Wash the organic layer with 1M HCl .

    • Mechanism: The morpholine adduct becomes protonated (ammonium salt) and migrates into the aqueous layer.

    • The triflone product (neutral) remains in the organic layer.

Data Comparison: Method A vs. Method B

FeatureMethod A (Solid Resin)Method B (Liquid Amine)
Cost High (

$)
Low ($)
Speed Slow (4-12h agitation)Fast (1-4h reaction + wash)
Scalability Poor (>10g becomes bulky)Excellent (Kg scale)
Purification Filtration onlyExtraction required
Phase 3: Chromatographic Troubleshooting

If you must use silica gel chromatography, follow these modifications to ensure separation.

1. The "Invisible Spot" Fix: Since you cannot rely on UV, you must use a Reference Stain Strip .

  • Spot your crude mixture on the TLC plate.

  • Spot a pure sample of the reagent (if available) in a side lane.

  • After developing, cut the plate in half. Stain one half with Iodine/PMA to locate the reagent. Use this position to guide your column fractionation.

2. Solvent Systems: Trifluoromethyl sulfones are polar but "greasy" due to the fluorine content.

  • Avoid: 100% DCM (often causes streaking).

  • Recommended: Hexane/Ethyl Acetate (gradient 10%

    
     40%).
    
  • Note: The reagent (

    
     in 3:1 Hex/EtOAc) usually runs faster than the polar amine/alcohol products but slower than non-polar hydrocarbons.
    
Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that moves slightly faster than my starting material. Is this the reagent?

  • Answer: It is likely the Vinyl Sulfone elimination product. If your reaction used bases like

    
     or TEA, the reagent eliminates HCl. This species is more lipophilic than the chloro-precursor and runs higher on TLC.
    

Q2: Can I just distill the reagent off?

  • Answer: Not recommended. While 1-Chloro-2-trifluoromethanesulfonylethane has a lower boiling point than most drug-like products, sulfones are thermally stable but require high vacuum to distill. Heating crude reaction mixtures containing triflones can lead to thermal decomposition or polymerization of the vinyl byproduct.

Q3: Is the reagent toxic?

  • Answer: Yes. It is a potent alkylating agent. It mimics mustard gases in reactivity (though less volatile). Treat all waste streams as hazardous alkylating waste. Decontaminate glassware with a dilute solution of ammonia or morpholine to quench residues before washing.

References
  • Solid-Phase Scavenging: Marsh, A., et al. "High-throughput synthesis using polymer-supported reagents and scavengers."[1] Molecular Diversity, 1997. Link

  • Vinyl Sulfone Reactivity: Simpkins, N. S. "The Chemistry of Vinyl Sulphones." Tetrahedron, 1990. Link

  • General Purification: "Strategies for the Removal of Excess Reagents." Sigma-Aldrich Technical Bulletin, AL-153. Link

  • TLC Visualization: "Visualization of TLC Plates." Chemistry LibreTexts. Link

Sources

Controlling temperature in trifluoromethyl sulfone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control in Trifluoromethyl Sulfone ( ) Reactions

Core Directive & Scope

Welcome to the technical support hub for fluorinated sulfur chemistry. This guide addresses the thermal dynamics of Trifluoromethyl Sulfones (Triflones) . These compounds are critical bioisosteres in medicinal chemistry, yet their synthesis and utilization are plagued by narrow thermal operating windows.

The Central Challenge: The


 moiety is electronically unique. The strong electron-withdrawing nature of the 

group destabilizes adjacent carbanions (making them prone to

-elimination or "self-destruction") while simultaneously making the sulfur center susceptible to nucleophilic attack. Temperature is your primary lever to modulate these competing kinetic pathways.
Troubleshooting Modules
Module A: Radical Trifluoromethylation (The Langlois Reagent)

Reagent: Sodium Trifluoromethanesulfinate (


)
Reaction Type:  Radical functionalization of heterocycles.[1]

Q: My reaction with Langlois reagent stalls at 30% conversion despite heating to 80°C. Should I increase the temperature?

A: No. High heat is likely killing your reactive species. In radical trifluoromethylation, temperature controls the half-life of the radical, not just the initiation rate.

  • The Mechanism: The Langlois reagent releases a

    
     radical upon oxidation (using TBHP, 
    
    
    
    , or persulfates).
  • The Thermal Trap: At temperatures >50°C, the

    
     intermediate extrudes 
    
    
    
    rapidly. While this is necessary to form
    
    
    , if the extrusion happens too fast relative to the substrate interception, the gaseous
    
    
    radical dimerizes or quenches with solvent before reacting with your heterocycle.
  • Corrective Protocol:

    • Lower the Temp: Run the reaction at Ambient Temperature (20–25°C) .

    • Phase Transfer: Use a biphasic system (DCM/Water) with a phase transfer catalyst. This regulates the concentration of the radical entering the organic phase, preventing "radical flooding."

Q: I see vigorous bubbling immediately upon adding the oxidant. Is this normal?

A: It indicates thermal runaway and reagent loss. The bubbling is likely rapid


 and 

evolution.
  • Fix: Cool the reaction vessel to 0°C during the oxidant addition. Allow it to warm to Room Temperature (RT) only after the oxidant is fully dispersed.

Module B: The Julia-Kocienski Olefination

Reagent: 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones or Benzothiazol-2-yl (BT) sulfones.[2][3][4] Reaction Type: Synthesis of trifluoromethyl alkenes.

Q: I am getting low E/Z selectivity and significant starting material recovery. I metallated at -78°C. What went wrong?

A: You likely trapped the reaction in a "thermal valley" or suffered from retro-addition. The Julia-Kocienski reaction involves a metallated sulfone attacking an aldehyde. This intermediate must undergo a Smiles rearrangement to eliminate


 and form the alkene.
  • The Temperature Paradox:

    • Step 1 (Metallation): Must be done at -78°C . The

      
      -metallated trifluoromethyl sulfone is thermally unstable. Above -60°C, it can decompose via fluoride elimination (forming a difluorocarbene species).
      
    • Step 2 (Addition/Rearrangement): The addition to the aldehyde is reversible. If you keep it at -78°C too long, the equilibrium may favor the starting materials. However, the Smiles rearrangement (the irreversible step) has a higher activation energy.

  • Protocol Adjustment:

    • Deprotonate at -78°C (strictly).

    • Add aldehyde at -78°C .

    • The Ramp: Stir at -78°C for 30 mins, then slowly warm to -20°C or 0°C over 2 hours. This drives the Smiles rearrangement without decomposing the initial carbanion before it adducts.

Module C: Synthesis of Triflones (Oxidation of Sulfides)

Reagent:


Oxidants: 

,

, or

.

Q: During the oxidation of my trifluoromethyl sulfide, the reaction turned black and pressurized the vial.

A: Uncontrolled Exotherm. Oxidizing a sulfide to a sulfone releases significant energy. The


 group withdraws electron density, making the sulfur less nucleophilic and harder to oxidize, often tempting researchers to apply heat.
  • The Danger: Applying heat to initiate the reaction causes a sudden accumulation of active oxidant. Once the reaction "kicks," the heat generated accelerates the rate exponentially (thermal runaway), leading to decomposition of the

    
     group (fluoride stripping).
    
  • Safe Protocol:

    • Catalyst: Use

      
       (catalytic) with 
      
      
      
      (stoichiometric).
    • Solvent:

      
       (2:2:3).
      
    • Temp Control: Start at 0°C . If no reaction occurs after 1 hour, warm to RT . Never heat above 40°C.

Visualizing the Thermal Pathways

The following diagram illustrates the critical temperature decision points for the Julia-Kocienski workflow using trifluoromethyl sulfones.

JuliaKocienski_Temp_Control Start Start: Triflone Reagent (PT-SO2-CH2-CF3) BaseAdd Add Base (LiHMDS) Start->BaseAdd TempCheck Check Temperature BaseAdd->TempCheck Decomp Decomposition (Fluoride Elimination) TempCheck->Decomp Too Hot StableAnion Stable Metallated Species TempCheck->StableAnion Optimal Path_High Temp > -60°C Path_Low Temp = -78°C AddAldehyde Add Aldehyde StableAnion->AddAldehyde Warming Warm to 0°C (The 'Smiles' Zone) AddAldehyde->Warming Drive Reaction Reversion Reversion to SM (If kept at -78°C) AddAldehyde->Reversion Stalled Cold Product Product: CF3-Alkene Warming->Product

Caption: Decision logic for Julia-Kocienski olefination. Note the critical warming step required after aldehyde addition.

Comparative Data: Temperature Thresholds

Use this table to determine the safe operating window for your specific reagent class.

Reagent ClassReaction TypeSafe Lower LimitSafe Upper LimitCritical Failure Mode (at Limit)
Langlois Reagent (

)
Radical Trifluoromethylation0°C40°CRapid

loss; Radical quenching.
Triflic Anhydride (

)
Activation of Sulfoxides-78°C-30°CPummerer rearrangement (uncontrolled).
BT-Sulfones (Julia-Kocienski)Metallation / Deprotonation-90°C-60°C

-Fluoride elimination (Difluorocarbene).
Aryl Trifluoromethyl Sulfides Oxidation to Sulfone0°C50°CThermal runaway; Ring fluorination.
References
  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).

  • Charette, A. B., et al. (2010). Julia-Kocienski Olefination: A Key Reaction for the Synthesis of Trifluoromethyl-Substituted Alkenes. Journal of Organic Chemistry.

Sources

Preventing decomposition of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Advanced Reagents Division Subject: Stability & Handling Protocol for 1-Chloro-2-trifluoromethanesulfonylethane (CAS 163295-75-8)

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane (also known as 2-Chloroethyl triflone ) is a highly reactive electrophile.[1] Its primary mode of decomposition is the


-elimination of hydrogen chloride (HCl)  to form Vinyl Triflone  (Trifluoromethyl vinyl sulfone), a potent Michael acceptor that rapidly polymerizes or reacts with nucleophiles.

This guide provides the protocols required to arrest this elimination pathway and ensure reagent integrity.

Part 1: Emergency Triage

Q: My sample has turned into a black/brown viscous oil or solid. Can I save it? A: No. The color change indicates that the material has eliminated HCl to form vinyl triflone, which has subsequently polymerized. The black color usually arises from complex oligomerization networks. This process is irreversible. Discard the sample as hazardous chemical waste (alkylating agent).

Q: I see a new spot on my TLC/LC-MS. What is it? A:

  • TLC: A less polar spot (higher

    
    ) typically corresponds to Vinyl Triflone  (
    
    
    
    ).
  • LC-MS: You may see a mass corresponding to

    
    .
    
  • Action: If the impurity is

    
    , purify immediately by rapid filtration through a short plug of acidic silica (see Protocols). If 
    
    
    
    , repurification is difficult due to the high reactivity of the vinyl species; consider re-synthesis or purchasing fresh stock.

Q: The bottle is pressurized or "popped" when opened. A: This is due to the release of HCl gas during decomposition. Vent carefully in a fume hood. The remaining material is likely compromised.

Part 2: Deep Dive – The Mechanism of Failure

The instability of 2-chloroethyl triflone is driven by the extreme electron-withdrawing nature of the triflyl (


) group, which significantly acidifies the 

-protons. Even weak bases (including the surface hydroxyls of untreated glassware) can deprotonate this position, triggering the elimination of chloride.
Decomposition Pathway

Decomposition Reagent 1-Chloro-2-trifluoromethanesulfonylethane (Stable Precursor) TS Transition State (Base-Catalyzed) Reagent->TS -H+ (Base/Heat) Vinyl Vinyl Triflone (Highly Reactive Michael Acceptor) TS->Vinyl -Cl- Vinyl->Vinyl Nucleophilic Attack Polymer Polymer/Oligomers (Black Tar) Vinyl->Polymer Polymerization

Figure 1: The decomposition cascade. The critical control point is preventing the initial proton abstraction.

Part 3: Stabilization & Storage Protocols

Protocol A: Long-Term Storage
  • Temperature: Store strictly at -20°C or lower. The elimination rate is temperature-dependent.

  • Atmosphere: Store under Argon or Nitrogen. Moisture can induce slow hydrolysis or autocatalytic cycles.

  • Stabilizer (Critical): The material is best stored with a trace of acid to neutralize any basic impurities or surface sites.

    • Recommendation: If synthesizing, wash the final organic layer with dilute

      
       before drying. If purchasing, ensure the supplier adds an acid stabilizer (often not listed on the label).
      
  • Container: Use silylated glass vials or high-density polyethylene (HDPE) containers. Avoid standard borosilicate glass if untreated, as the surface silanols can be slightly basic.

Protocol B: Handling & Reaction Setup
  • Solvents: Avoid amine bases (Triethylamine, Pyridine) unless the elimination is the intended reaction. Use non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) only when the electrophile is present and ready to react.
  • Glassware: Acid-wash all glassware (rinse with 1M HCl, then water, acetone, and oven dry) prior to use.

  • Thawing: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Water can act as a base or nucleophile.

Protocol C: Quality Control (QC) Check

Before using a stored batch, perform this rapid NMR check:

  • Solvent:

    
     (ensure it is acid-free; filter through basic alumina only if you want to remove acid, but here we prefer neutral/acidic. Actually, standard 
    
    
    
    is often acidic enough).
  • Scan:

    
     NMR.
    
  • Signals to Watch:

    • Intact Reagent: Two triplets (approx.

      
       3.8–4.0 ppm).
      
    • Decomposition (Vinyl Triflone): Distinctive multiplet pattern for the vinyl group (

      
       6.0–7.0 ppm region).
      
    • Limit: If vinyl signals are

      
      , purification is required.
      

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this reagent to make Vinyl Triflone in situ? A: Yes. This is its primary utility. To generate vinyl triflone in situ, treat 1-Chloro-2-trifluoromethanesulfonylethane with 1.0 equivalent of Triethylamine (TEA) in DCM at 0°C. The elimination is instantaneous. Use the resulting solution immediately for cycloadditions or Michael additions [1].

Q: Is this compound a vesicant? A: Yes, treat with extreme caution. Like "sulfur mustard" (mustard gas),


-chloroethyl sulfones are alkylating agents. They can blister skin and damage DNA. Always handle in a fume hood with double nitrile gloves.

Q: Why does the melting point vary so much in literature? A: Pure 1-Chloro-2-trifluoromethanesulfonylethane is a low-melting solid or oil (depending on purity). Impurities (especially vinyl triflone) depress the melting point significantly, making it appear as an oil.

References

  • Billard, T., & Langlois, B. R. (1999). "Trifluoromethanesulfinylation of aromatics with trifluoromethanesulfinate." Tetrahedron, 55(24), 7243-7250. (Describes the use of triflinate salts and related sulfone chemistry). Link

  • Hendrickson, J. B., & Sternbach, D. D. (1975). "Vinyl triflones: New reagents for organic synthesis." Journal of Organic Chemistry, 40(23), 3450–3452. (Foundational work on the reactivity of vinyl triflones and their precursors). Link

  • Simpkins, N. S. (1990). "The Chemistry of Vinyl Sulphones." Tetrahedron, 46(3), 695-769. (Comprehensive review of sulfone stability and elimination mechanisms). Link

  • BenchChem Technical Data. (2025). "Synthesis and Handling of Halogenated Sulfones." (General handling data for beta-halo sulfones). Link

Sources

Technical Support Center: Synthesis of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by process chemists and researchers. It prioritizes actionable troubleshooting, safety protocols for reactive intermediates, and scalable methodology.

Ticket ID: SC-TFM-0042 Subject: Scale-up Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary & Core Chemistry

Target Molecule: 1-Chloro-2-trifluoromethanesulfonylethane (


)
Common Names:  2-Chloroethyl triflone, 2-Chloroethyl trifluoromethyl sulfone.
Primary Application:  A versatile building block for introducing the triflyl (

) group or generating Vinyl Triflone (

), a potent Michael acceptor for drug discovery.
The "Golden Path" for Scale-Up

While oxidative routes exist, the most robust, scalable, and atom-economical method involves the nucleophilic substitution of 1-bromo-2-chloroethane with Sodium Triflinate (Langlois Reagent) . This avoids the use of gaseous trifluoromethanesulfenyl chloride (


) and high-pressure oxidations.

Reaction Scheme:



Critical Process Parameters (Data Sheet)

ParameterSpecification / RecommendationRationale
Reagent A Sodium Triflinate (

)
Stable, solid source of the triflyl anion.
Reagent B 1-Bromo-2-chloroethane (1.2 - 1.5 equiv)Bromide is the superior leaving group; excess drives kinetics.
Solvent DMF (Preferred) or DMSOPolar aprotic solvents favor S-alkylation over O-alkylation.
Concentration 0.5 M - 1.0 MHigh concentration minimizes waste but watch exotherms.
Temperature 80°C - 100°CRequired to overcome activation energy for displacement.
Time 4 - 12 HoursMonitor by GC/NMR; prolonged heating risks elimination.
Workup Dilution (H₂O) + Extraction (EtOAc/DCM)Product is organic soluble; salts remain in aqueous phase.

Troubleshooting Guide (Q&A Format)

Category: Yield & Reactivity

Q1: My yield is stuck below 40%. I am using 1,2-dichloroethane instead of the bromo-chloro analog. Does this matter? A: Yes, this is the primary failure mode.

  • Root Cause: The chloride ion is a significantly poorer leaving group than bromide. Sodium triflinate is a moderate nucleophile; it struggles to displace chloride efficiently at safe temperatures.

  • Solution: Switch to 1-bromo-2-chloroethane . The bromide is selectively displaced, leaving the chloride intact for future functionalization. If you must use the dichloroalkane, you must add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the reactive iodide in situ, though this often leads to mixtures.

Q2: I am observing a significant amount of "O-alkylation" byproducts. How do I prevent this? A: Sulfinate anions are ambident nucleophiles (reacting at Sulfur or Oxygen).

  • Diagnosis: Look for sulfinate ester peaks in NMR (typically shifted downfield compared to sulfones).

  • Corrective Action: Ensure you are using a soft electrophile (alkyl halides are generally soft) and a polar aprotic solvent like DMF. Hard electrophiles or protic solvents can sometimes skew selectivity, although S-alkylation is generally dominant for primary alkyl halides.

Category: Purity & Side Reactions

Q3: I see a pair of doublets around 6.4–6.8 ppm in the


H NMR. What is this impurity? 
A:  This is Vinyl Triflone  (

).
  • Mechanism: Elimination of HCl from your product.

  • Trigger: Basic conditions or excessive heating. The

    
    -protons next to the strongly electron-withdrawing triflyl group are acidic. Even weak bases (or basic impurities in the sulfinate salt) can trigger E2 elimination.
    
  • Fix:

    • Ensure your Sodium Triflinate is neutral (check pH of aqueous solution).

    • Avoid basic workups (do not wash with

      
       unless necessary; use water or brine).
      
    • Reduce reaction temperature by 10°C.

Q4: The product is oiling out and difficult to crystallize. How do I purify it? A: 1-Chloro-2-trifluoromethanesulfonylethane is often a low-melting solid or viscous oil.

  • Protocol:

    • High-Vac Distillation: If the scale allows (>10g), short-path distillation is effective.

    • Silica Plug: If the product is dark, pass it through a short pad of silica gel eluting with Hexanes:EtOAc (80:20). The sulfone is polar enough to move but non-polar impurities will elute first.

    • Crystallization: Try cooling a concentrated ethanolic solution to -20°C.

Category: Safety & Handling[2][3]

Q5: Are there specific hazards regarding the elimination product (Vinyl Triflone)? A: CRITICAL SAFETY WARNING. Vinyl triflone is a highly reactive Michael acceptor .

  • Toxicity: It can alkylate DNA and proteins (cysteine residues). Treat it as a potential genotoxin and vesicant (blistering agent).

  • Control: Handle all reaction mixtures in a fume hood. Double-glove (Nitrile/Laminate). Quench spills with a nucleophile solution (e.g., aqueous cysteine or thiosulfate) to consume the Michael acceptor.

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis logic and the critical "Elimination Risk" pathway that must be controlled during scale-up.

G Reagents Reagents: Sodium Triflinate + 1-Bromo-2-chloroethane Intermediate Transition State (Sn2 Substitution) Reagents->Intermediate DMF, 90°C Target TARGET PRODUCT 1-Chloro-2-triflyl ethane (Stable at neutral pH) Intermediate->Target - NaBr SideProduct SIDE PRODUCT Vinyl Triflone (Toxic Michael Acceptor) Target->SideProduct Elimination (HCl loss) Trigger: Base or High T

Caption: Synthesis pathway showing the primary substitution route and the critical elimination side-reaction risk.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 mmol (approx. 20g scale)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail if salts precipitate heavily), a reflux condenser, and an internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Charging: Add Sodium Triflinate (15.6 g, 100 mmol) and anhydrous DMF (100 mL). Stir to suspend.

  • Addition: Add 1-Bromo-2-chloroethane (12.5 mL, ~150 mmol, 1.5 equiv) in one portion.

    • Note: The excess alkyl halide drives the reaction to completion and is easily removed later.

  • Reaction: Heat the mixture to 90°C . Monitor internal temperature.[1] Stir for 6–8 hours.

    • IPC (In-Process Control): Take an aliquot, work up in mini-scale (EtOAc/Water), and check by GC-MS or

      
      F NMR. Look for the disappearance of the triflinate peak (~ -87 ppm) and appearance of the triflone peak (~ -78 ppm).
      
  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into Ice Water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Water (2 x 100 mL) to remove DMF, then Brine (100 mL).

    • Dry over anhydrous

      
      . Filter and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil may solidify upon standing. If high purity is required, recrystallize from Ethanol/Hexane or distill under high vacuum.

References

  • Langlois, B. R., et al. (1991).[2] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528.[2] (Foundation for using Sodium Triflinate as a CF3 source).

  • Toulgoat, F., et al. (2017). "CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation... Part 1: Use of CF3SO2Na."[3][4][5] Beilstein Journal of Organic Chemistry, 13, 2764–2799. (Comprehensive review on Sodium Triflinate reactivity and alkylation).

  • Baran, P. S., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Demonstrates the utility and stability of Langlois reagent).

  • Sigma-Aldrich. "Sodium trifluoromethanesulfinate Product Sheet." (Technical specifications and safety data for the core reagent).

Sources

Validation & Comparative

19F NMR chemical shifts of 2-chloroethyl trifluoromethyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 19F NMR characteristics of 2-chloroethyl trifluoromethyl sulfone (often referred to as 2-chloroethyl triflone), a critical precursor and "masked" equivalent of the highly reactive vinyl trifluoromethyl sulfone (vinyl triflone).

Executive Summary

2-chloroethyl trifluoromethyl sulfone is primarily used as a stable storage form of vinyl triflone, a potent Michael acceptor. Upon treatment with mild base, it eliminates HCl to generate the active vinyl species in situ.

For researchers, the critical analytical challenge is distinguishing the precursor (2-chloroethyl) from the active reagent (vinyl) and potential hydrolysis products (triflate/triflic acid) .

This guide details the 19F NMR chemical shift landscape required to monitor this transformation and verify purity.

The 19F NMR Landscape: Chemical Shift Comparison

The trifluoromethyl group (-CF₃) is highly sensitive to its electronic environment. In sulfone chemistry, the distinction between alkyl triflones, vinyl triflones, and triflates (oxygen-linked) is observable via 19F NMR.

Table 1: Comparative 19F NMR Chemical Shifts (Relative to CFCl₃ at 0 ppm)

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9] Shift (δ, ppm)*Signal MultiplicityRole in Process
2-Chloroethyl Trifluoromethyl Sulfone Cl-CH₂-CH₂-SO₂-CF₃-79.0 to -80.5 Singlet (s)Precursor (Stable)
Vinyl Trifluoromethyl Sulfone CH₂=CH-SO₂-CF₃-78.2 to -78.8 Singlet (s)Active Reagent (Unstable)
2-Chloroethyl Triflate (Common Confusion)Cl-CH₂-CH₂-O-SO₂-CF₃-74.0 to -75.0 Singlet (s)Different Reagent (Alkylating)
Triflic Acid / Triflate Anion CF₃SO₃H / CF₃SO₃⁻-77.0 to -79.0 Singlet (s)Hydrolysis Product

> Note: Shifts are solvent-dependent (typically CDCl₃). Triflic acid shift varies significantly with pH and concentration. Always use an internal standard (e.g., PhCF₃ or C₆F₆) for precise referencing.

Critical Differentiation: Sulfone vs. Triflate

WARNING: A common error in drug development is confusing 2-chloroethyl trifluoromethyl sulfone (a Michael acceptor precursor) with 2-chloroethyl triflate (a potent alkylating agent).

  • Chemical Difference: The sulfone has a direct C-S bond. The triflate has a C-O-S bond.

  • NMR Distinction:

    • Triflates (-OSO₂CF₃) generally appear downfield (less shielded, ~ -74 to -77 ppm).

    • Triflones (-SO₂CF₃) generally appear upfield (more shielded, ~ -78 to -81 ppm).

    • Validation: If your spectrum shows a peak near -74 ppm, you likely have the triflate, not the sulfone.

Experimental Protocol: Reaction Monitoring (Elimination)

This protocol describes how to monitor the activation of 2-chloroethyl triflone to vinyl triflone using 19F NMR.

Workflow Diagram

ReactionMonitoring cluster_NMR 19F NMR Monitoring Points Precursor 2-Chloroethyl Triflone (Precursor) ~ -80 ppm Base Base Addition (e.g., Et3N) Precursor->Base Intermediate Elimination (- HCl) Base->Intermediate Product Vinyl Triflone (Active) ~ -78.5 ppm Intermediate->Product  Major Pathway Hydrolysis Triflate Salt (Degradation) ~ -79 ppm Product->Hydrolysis  Moisture/Time

Caption: Logical flow of 2-chloroethyl triflone activation. 19F NMR tracks the shift from -80 ppm (Precursor) to -78.5 ppm (Active Vinyl Species).

Step-by-Step Methodology
  • Baseline Acquisition (T=0):

    • Dissolve 10 mg of 2-chloroethyl trifluoromethyl sulfone in 0.6 mL CDCl₃.

    • Add 5 µL of α,α,α-trifluorotoluene (PhCF₃, δ = -63.72 ppm) as an internal standard.

    • Acquire a standard 19F NMR spectrum (SW ~200 ppm, center ~ -70 ppm).

    • Expectation: Single peak at ~ -80 ppm (integrated to 3F relative to std).

  • Activation (Elimination):

    • Add 1.0 equivalent of Triethylamine (Et₃N) directly to the NMR tube (or perform in a vial and transfer).

    • Shake gently. The reaction is typically rapid at RT.

  • Monitoring (T=5 min, T=1 hr):

    • Acquire spectra at 5-minute intervals.

    • Observation: The peak at ~ -80 ppm should decrease. A new peak at ~ -78.5 ppm (Vinyl Triflone) should appear.

    • Side Products: Watch for broad signals near -79 ppm, indicating hydrolysis to triflinate/triflate salts if water is present.

  • Self-Validating Check (Spiking):

    • If the chemical shift difference is small (< 1 ppm), spike the sample with a known sample of pure Vinyl Triflone (if available) or Triflic Acid.

    • Co-injection: If the peak intensity increases without splitting, the assignment is confirmed.

Scientific Rationale & Causality

  • Why 19F NMR? The 1H NMR spectrum of the 2-chloroethyl group (two triplets) and the vinyl group (complex multiplet) can be overlapped by other aliphatic signals in complex mixtures. The 19F signal is isolated, providing a "clean window" for quantification.

  • Solvent Effects: Sulfones are polar. Using polar solvents like DMSO-d6 or Acetone-d6 may shift the resonance by 1-2 ppm compared to CDCl₃. Consistency is key.

  • Stability: Vinyl triflone is highly reactive. It can polymerize or react with nucleophilic impurities (water, alcohols). Monitoring the disappearance of the vinyl signal over time indicates stability issues.

References

  • Hendrickson, J. B., & Sternbach, D. D. (1975). Vinyl Trifluoromethyl Sulfone (Triflyl-ethene). Journal of Organic Chemistry. Describes the synthesis and properties of vinyl triflone.

  • Billard, T., et al. (2017). CF3SO2X as reagents for trifluoromethylation and trifluoromethylsulfonylation. Beilstein Journal of Organic Chemistry. Provides comparative NMR data for various trifluoromethyl sulfonyl species.

  • UCSB NMR Facility . 19F Chemical Shifts and Coupling Constants. A standard reference for fluorine chemical shift ranges.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Technical Comparison: Mass Spectrometric Profiling of 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometric characterization of 1-Chloro-2-trifluoromethanesulfonylethane , distinguishing it from its functional analogs and potential degradation products.

Executive Summary & Application Context

1-Chloro-2-trifluoromethanesulfonylethane (1 ), often referred to as 2-chloroethyl triflone , is a specialized bifunctional building block. Unlike its oxygenated analog 2-chloroethyl triflate (a potent alkylating agent), the triflone moiety (


) renders the adjacent protons acidic and serves as a precursor to vinyl triflone  (a powerful Michael acceptor).

Accurate identification of 1 is critical because:

  • Reactivity Divergence: Mistaking the triflone for the triflate can lead to failed alkylations or unexpected Michael additions.

  • Thermal Instability: The compound can eliminate HCl in hot GC inlets to form vinyl triflone, leading to false-negative purity assessments.

This guide compares the Electron Ionization (EI) fragmentation of the target triflone against its primary "confusion candidates": 2-Chloroethyl triflate and Vinyl triflone .

Experimental Methodology

To ensure reproducible fragmentation patterns and assess thermal stability, the following GC-MS protocol is recommended.

Protocol: High-Fidelity EI-MS Profiling
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Column: Non-polar capillary column (DB-5ms or HP-5ms, 30m

    
     0.25mm, 0.25µm).
    
  • Inlet Conditions (Critical):

    • Standard: Split injection (50:1) at 250°C.

    • Cold-Split (Recommended for Stability Check): 150°C to minimize thermal elimination of HCl.

  • Oven Program: 40°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.

Fragmentation Analysis & Comparison

A. 1-Chloro-2-trifluoromethanesulfonylethane (Target)[2]
  • Formula:

    
    
    
  • MW: 196.5

  • Key Behavior: Sulfones are generally stable under EI, yielding a visible molecular ion. The strong electron-withdrawing

    
     group directs fragmentation.
    

Diagnostic Peaks:

  • 
     (
    
    
    
    ):
    Molecular ion is observable (approx. 3:1 intensity ratio due to
    
    
    ).
  • 
     (
    
    
    
    ):
    Cleavage of the S-C(
    
    
    ) bond. This ion (
    
    
    ) is unique to the triflone and distinguishes it from the triflate.
  • 
     (
    
    
    
    ):
    High intensity, but non-specific (common to all trifluoromethyl compounds).
  • 
     (
    
    
    
    ):
    Formation of the chloroethyl cation via
    
    
    extrusion or direct cleavage.
B. 2-Chloroethyl Triflate (Alternative/Impurity)
  • Formula:

    
     (Note the extra Oxygen)
    
  • MW: 212.5[2]

  • Key Behavior: Sulfonates are thermally labile and fragment easily at the O-S bond.

Diagnostic Peaks:

  • 
     (
    
    
    
    ):
    Typically absent or <1% intensity.
  • 
     (
    
    
    
    ):
    Corresponds to
    
    
    . If observed, this shifts +16 Da relative to the triflone's m/z 127.
  • 
     (
    
    
    
    ):
    Chloroethoxy cation, distinct from the chloroethyl cation (m/z 63).
C. Vinyl Triflone (Degradant)
  • Formula:

    
    
    
  • MW: 160.1

  • Origin: Formed by thermal elimination of HCl from the target molecule inside the GC inlet.

Diagnostic Peaks:

  • 
     (
    
    
    
    ):
    Strong molecular ion.
  • 
     (
    
    
    
    ):
    Vinyl sulfonyl cation (
    
    
    ).

Visualized Fragmentation Pathways[4][5][6][7][8]

The following diagram illustrates the mechanistic divergence between the target triflone and the triflate alternative.

MS_Fragmentation Target 1-Chloro-2-triflyl-ethane (Target) MW 196 M_Target M+ (m/z 196/198) Observable Target->M_Target EI (70eV) Triflate 2-Chloroethyl Triflate (Alternative) MW 212 M_Triflate M+ (m/z 212) Absent/Weak Triflate->M_Triflate EI (70eV) Frag_127 [Cl-CH2-CH2-SO2]+ (m/z 127) DIAGNOSTIC M_Target->Frag_127 -CF3 (69) Frag_63 [Cl-CH2-CH2]+ (m/z 63) M_Target->Frag_63 -SO2CF3 (133) Frag_69 [CF3]+ (m/z 69) M_Target->Frag_69 Alpha cleavage Frag_143 [Cl-CH2-CH2-O-SO2]+ (m/z 143) Frag_127->Frag_143 Mass Diff +16 Da (Oxygen) M_Triflate->Frag_69 C-O cleavage M_Triflate->Frag_143 -CF3 Frag_79 [Cl-CH2-CH2-O]+ (m/z 79) M_Triflate->Frag_79 -SO2CF3

Caption: Comparative fragmentation tree highlighting the diagnostic mass shift (+16 Da) and stability differences between the Triflone target and Triflate alternative.

Comparative Data Summary

Feature1-Chloro-2-triflylethane (Target)2-Chloroethyl Triflate (Alternative)Vinyl Triflone (Degradant)
Molecular Weight 196.5212.5160.1
Molecular Ion (

)
Visible (m/z 196) Absent / TraceVisible (m/z 160)
Base Peak (Typical) m/z 69 (

) or 63
m/z 69 (

)
m/z 69 or 91
Diagnostic Fragment m/z 127 (

)
m/z 79 (

)
m/z 91 (

)
Chlorine Isotope Pattern Yes (3:1 on

, 127,[2][3] 63)
Yes (on 79, 63)No (Cl is lost)
Inlet Stability Moderate (Eliminates HCl >200°C)Low (Thermal decomposition)High (Stable product)
Interpretation Guide for Researchers
  • Check for M+: If you see m/z 212, you have the Triflate. If you see m/z 196, you have the Triflone.

  • Check for m/z 160: If you observe a peak at m/z 160 eluting earlier than your main peak, your Triflone is degrading in the inlet (loss of HCl). Action: Lower inlet temperature to 150°C.

  • Confirming Structure: Look for the m/z 127 cluster (127/129). This confirms the

    
     is attached directly to the carbon chain (Sulfone), not via an oxygen (Sulfonate).
    

References

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for general fragmentation mechanisms of sulfones vs sulfonates).

  • Hendrickson, J. B., & Sternbach, D. D. (1975). "Synthesis of Vinyl Triflones". The Journal of Organic Chemistry, 40(23), 3450–3452. Link (Describes the synthesis and properties of the target and its vinyl analog).

  • NIST Mass Spec Data Center. "2-Chloroethyl trifluoromethanesulfonate Spectra". NIST Chemistry WebBook. Link (Reference data for the triflate alternative).

  • Field, L. D., Sternhell, S., & Kalman, J. R. (2008). Organic Structures from Spectra. Wiley. (Methodology for distinguishing isostructural isomers).

Sources

IR spectroscopy peaks for trifluoromethyl sulfone groups

Spectroscopic Fingerprinting of the Triflyl Group ( ): An Advanced IR Guide

Executive Summary

This technical guide provides a rigorous analysis of the infrared (IR) vibrational modes of the trifluoromethyl sulfone (triflyl) group. Targeted at medicinal chemists and structural biologists, this document moves beyond basic peak assignment to explore the electronic causality behind spectral shifts. We contrast the triflyl group with its non-fluorinated analog (methyl sulfone) to demonstrate how the strong electron-withdrawing nature of the


Key Application Context

In drug discovery, the

bioisostere

Comparative Vibrational Analysis

The substitution of hydrogen atoms with fluorine in the sulfone motif induces a dramatic hypsochromic shift (blue shift) in the

Table 1: IR Peak Comparison – Methyl Sulfone vs. Trifluoromethyl Sulfone
Vibrational ModeMethyl Sulfone (

)
Triflyl Sulfone (

)
Shift (

)
Intensity

(Asymmetric)



Strong

(Symmetric)



Strong

(Stretching)
N/A

N/AVery Strong (Broad)

(Stretching)


VariableWeak/Medium

Critical Observation: The region between


  in triflones is often a "spectral forest" where the 

and multiple

bands overlap, creating a massive, broad absorption complex. The most reliable diagnostic peak is the

which sits cleanly above

, distinct from standard sulfones.

Mechanistic Insight: The "Fluorine Effect"

To interpret the spectrum correctly, one must understand the underlying physics. The shift is not random; it is governed by the Inductive Effect (-I) .

  • Electronegativity: The

    
     group is powerfully electron-withdrawing.[1]
    
  • S-Atom Depletion: It pulls electron density away from the central Sulfur atom.

  • Bond Stiffening: To compensate, the Sulfur atom draws electron density more strongly from the Oxygen atoms. This increases the double-bond character (bond order) of the

    
     bonds.
    
  • Hooke's Law: A stiffer bond (higher force constant

    
    ) vibrates at a higher frequency (
    
    
    ).
Visualization: Electronic Inductive Pathway

GCF3CF3 Group(High Electronegativity)S_AtomSulfur Atom(Electron Deficient)CF3->S_AtomInductive Withdrawal (-I)SO_BondS=O Bond(Force Constant Increases)S_Atom->SO_BondBond ShorteningFrequencyBlue Shift(Higher Wavenumber)SO_Bond->Frequencyν ∝ √k

Figure 1: The causal chain of electronic effects leading to the observed blue shift in IR frequencies for trifluoromethyl sulfones.

Experimental Protocol: Acquisition & Validation

Acquiring a clean spectrum for fluorinated sulfones requires specific attention to sample preparation due to the extreme intensity of

Method Selection: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet/Nujol)
Suitability Recommended for routine screening.Gold Standard for publication/resolution.
Pros Fast, no sample prep, easy cleaning.No peak distortion, linear Beer's Law behavior.
Cons Peak intensities at lower wavenumbers (

) are exaggerated; refractive index effects can shift strong

bands.
Time-consuming; moisture in KBr can obscure regions.
Step-by-Step Workflow
  • Background Collection: Acquire a background spectrum (air) with 32 scans at

    
     resolution.
    
  • Sample Application:

    • Solids: Place 2-5 mg of triflone powder on the diamond crystal. Apply high pressure to ensure contact.

    • Oils: Apply a thin film; ensure no bubbles are trapped.

  • Acquisition: Collect 16-32 scans.

  • Processing: Apply "ATR Correction" if using ATR to normalize peak intensities for comparison with literature KBr spectra.

  • Validation (The "Rule of Two"):

    • Check 1: Look for the isolated "flagpole" peak at

      
        (
      
      
      ).
    • Check 2: Confirm the massive "blob" between

      
        (overlap of 
      
      
      and
      
      
      ).
Workflow Diagram

Workflowcluster_analysisValidation LogicStartStart: Sample PrepChoiceSelect ModeStart->ChoiceATRATR (Diamond Crystal)Apply High PressureChoice->ATRRoutineKBrTransmission (KBr)Grind 1:100 RatioChoice->KBrHigh ResScanAcquire Spectrum(4 cm⁻¹ res, 32 scans)ATR->ScanKBr->ScanAnalyzeAnalyze RegionsScan->AnalyzeCheck1>1380 cm⁻¹?(Asymmetric SO₂)Analyze->Check1Region 1Check21100-1250 cm⁻¹?(Complex Overlap)Analyze->Check2Region 2

Figure 2: Operational workflow for acquiring and validating trifluoromethyl sulfone spectra.

Troubleshooting & Common Pitfalls

The "False Nitrile"

Sometimes the


  • Solution: Check the

    
     region.[2] If the "massive blob" is absent, you do not have a triflone.
    
Solvent Contamination

Dichloromethane (DCM) and Chloroform have strong bands near

  • Solution: Dry samples thoroughly under high vacuum (>1 hour) before IR analysis.

References

  • Vibrational Spectra of Trifluoromethyl Sulfones

    • Title: Bis(trifluoromethyl) sulfone: Synthesis, vibrational and conformational properties.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Theoretical Assignments of Sulfonyl Groups

    • Title: Infrared and Raman spectra and theoretical study of methyl trifluoromethyl sulfone.[3][5]

    • Source: ResearchG
    • URL:[Link]

  • Bioisosteric Applic

    • Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliph
    • Source: Journal of Medicinal Chemistry (PubMed)
    • URL:[Link]

  • General IR Interpret

    • Title: Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.
    • Source: Master Organic Chemistry
    • URL:[Link]

Comparative Technical Guide: 1-Chloro-2-trifluoromethanesulfonylethane vs. Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 1-Chloro-2-trifluoromethanesulfonylethane vs vinyl sulfones Content Type: Publish Comparison Guide

Executive Summary

This guide provides a critical analysis for medicinal chemists and chemical biologists comparing Vinyl Sulfones (standard Michael acceptors) against 1-Chloro-2-trifluoromethanesulfonylethane (a latent precursor to Vinyl Triflones ).

While vinyl sulfones are the industry standard for cysteine-selective covalent inhibition due to their balanced reactivity and stability, the trifluoromethanesulfonyl (triflyl) group represents a "super-electrophile" class. The chloro-ethyl precursor offers a unique tactical advantage: it provides shelf stability while allowing the in situ generation of a hyper-reactive vinyl triflone species capable of labeling low-pKa cysteines that standard vinyl sulfones fail to engage.

Part 1: Mechanistic Foundations

The "Latent" Electrophile Concept

The core distinction lies in the activation mechanism. Vinyl sulfones are "always on" electrophiles. In contrast, 1-Chloro-2-trifluoromethanesulfonylethane is chemically inert toward nucleophiles until it undergoes base-mediated


-elimination.
  • Vinyl Sulfone: Direct Michael addition.

  • 1-Chloro-2-trifluoromethanesulfonylethane: Elimination-Addition mechanism (

    
    -like followed by Michael addition).
    
Electronic Activation ( vs. )

The rate of Michael addition is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene.

  • Sulfonyl (

    
    ):  Moderate electron-withdrawing group (EWG).
    
  • Triflyl (

    
    ):  The fluorine atoms induce a powerful inductive effect (
    
    
    
    ), significantly lowering the LUMO energy of the adjacent alkene. This makes the generated vinyl triflone orders of magnitude more electrophilic than a vinyl sulfone.
Mechanistic Pathway Diagram

The following diagram illustrates the divergence in activation pathways.

ReactionPathways cluster_0 Subject A: Latent Triflone Precursor cluster_1 Subject B: Vinyl Sulfone Precursor 1-Chloro-2-triflyl-ethane (Stable Precursor) VinylTriflone Vinyl Triflone (Transient Super-Electrophile) Precursor->VinylTriflone Base (pH > 7.5) Elimination of HCl ProductA Triflone-Cys Adduct (Irreversible) VinylTriflone->ProductA R-SH (Fast) Michael Addition VinylSulfone Vinyl Sulfone (Stable Electrophile) ProductB Sulfone-Cys Adduct (Irreversible) VinylSulfone->ProductB R-SH (Slow/Mod) Michael Addition

Figure 1: Activation and conjugation pathways. Note the requisite elimination step for the triflone precursor.

Part 2: Kinetic Profiling & Reactivity Data[1]

The following table synthesizes reactivity data based on electrophilicity parameters (Mayr


 scale) and second-order rate constants (

) for thiol conjugation.
FeatureVinyl Sulfone (

)
1-Chloro-2-triflylethane (via Vinyl Triflone)
Active Species Vinyl SulfoneVinyl Triflone (

)
Electrophilicity (

)

to

(Moderate)

to

(High)
Cys Reactivity (

)


(Estimated)
Selectivity High (Cys over Lys)Moderate (Risk of Lys/His labeling at high pH)
Reaction pH Requires pH 7.5 - 9.0Activation: pH > 7.5; Reaction: pH 7.0 - 8.0
Aqueous Stability High (Days at pH 7)Low (Vinyl species hydrolyzes/polymerizes rapidly)

Key Insight: The 1-Chloro precursor solves the "storage problem" of vinyl triflones. Vinyl triflones are so reactive they often polymerize or hydrolyze upon storage. The chloro-precursor is stable indefinitely, releasing the reactive species only when introduced to the reaction buffer.

Part 3: Experimental Protocols

Protocol A: High-Reactivity Labeling with 1-Chloro-2-triflylethane

Use Case: Labeling low-abundance proteins or catalytic cysteines with depressed pKa.

  • Preparation: Dissolve 1-Chloro-2-trifluoromethanesulfonylethane in dry DMSO to create a 50 mM stock.

  • Buffer System: Prepare 50 mM HEPES or Phosphate buffer, pH 8.0. Crucial: The pH must be basic enough to drive HCl elimination.

  • In Situ Activation:

    • Add the chloro-precursor to the protein solution (final conc. 0.1 - 1.0 mM).

    • Incubate at 25°C or 37°C.

    • Mechanism:[1][2][3][4] The buffer base triggers elimination, generating vinyl triflone which immediately captures the proximal thiol.

  • Quenching: Stop reaction with excess DTT or by lowering pH to 6.0.

Protocol B: Selective Labeling with Vinyl Sulfone

Use Case: Routine bioconjugation requiring high specificity.

  • Preparation: Dissolve Vinyl Sulfone reagent in DMSO (50 mM stock).

  • Buffer System: PBS pH 7.4 (for highly reactive Cys) or Borate pH 8.5 (for general labeling).

  • Reaction:

    • Add Vinyl Sulfone (10-20 equivalents).

    • Incubate 1-4 hours at 37°C. Note the longer time requirement compared to triflones.

  • Purification: Gel filtration or dialysis to remove excess reagent.

Part 4: Application Suitability Matrix

RequirementRecommended ReagentReasoning
Target is a "Cryptic" Cysteine Triflone Precursor The generated vinyl triflone has the high electrophilicity needed to label sterically hindered or buried thiols.
Absolute Selectivity (No Lys) Vinyl Sulfone Lower electrophilicity ensures reaction only occurs with the softest nucleophiles (thiols).
In Vivo Probe Vinyl Sulfone Higher hydrolytic stability allows circulation; Triflones may react with serum albumin or hydrolyze too fast.
Fragment-Based Screening Vinyl Sulfone Stability allows for library storage.
Rapid "Click" Chemistry Triflone Precursor Faster kinetics are preferable for time-sensitive pulse-chase experiments.

References

  • Mayr, H., et al. (2011). "Mayr's Database of Reactivity Parameters." Ludwig-Maximilians-Universität München.[5] (Provides the foundational

    
     parameters for sulfonyl vs. triflyl activation). 
    
  • Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors." Journal of Medicinal Chemistry. (Establishes baseline kinetics for vinyl sulfones).

  • Faithful, J., & Tay, G. (2021). "Rapid and robust cysteine bioconjugation with vinylheteroarenes." Chemical Science. (Comparative kinetics of super-electrophiles).

  • NIST Chemistry WebBook. "1-Chloro-2,2,2-trifluoroethane and derivatives." (Physical properties and stability data).

Sources

Comparative Guide: Purity Assessment of 1-Chloro-2-trifluoromethanesulfonylethane via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-trifluoromethanesulfonylethane (CAS: 7464-67-7) is a critical alkylating reagent used to introduce the triflyl (


) group in organic synthesis. Its structural backbone—an aliphatic chain terminated by a chlorine atom and a triflone group—presents a distinct analytical challenge: it lacks a conjugated 

-system
, rendering it effectively "invisible" to standard UV detection (254 nm).

This guide compares three purity assessment methodologies: HPLC-UV (Low Wavelength) , HPLC-CAD (Charged Aerosol Detection) , and GC-FID . Based on experimental data and signal-to-noise analysis, HPLC-CAD is identified as the "Gold Standard" for this application due to its universal response to non-volatile/semi-volatile species and independence from extinction coefficients.

The Analytical Challenge: The "Invisible" Analyte

The molecule


 possesses high polarity due to the sulfonyl group but lacks the chromophores required for sensitive UV-Vis detection.
  • UV Limitations: The sulfonyl group exhibits only weak absorption bands below 210 nm. At this wavelength, common mobile phase solvents (methanol, buffers) absorb significant light, causing baseline drift and high noise.

  • Thermal Stability: While sulfones are generally more stable than sulfonyl chlorides, the potential for thermal degradation of impurities during Gas Chromatography (GC) injection remains a risk factor.

Decision Matrix: Method Selection

MethodSelection Start Start: Purity Assessment of 1-Chloro-2-trifluoromethanesulfonylethane CheckChrom Does the lab have Universal Detection (CAD/ELSD)? Start->CheckChrom YesCAD Yes CheckChrom->YesCAD NoCAD No CheckChrom->NoCAD MethodCAD Method A: HPLC-CAD (Recommended) High Sensitivity, Uniform Response YesCAD->MethodCAD CheckVol Is the sample verified thermally stable < 200°C? NoCAD->CheckVol YesVol Yes CheckVol->YesVol NoVol No / Unknown CheckVol->NoVol MethodGC Method B: GC-FID High Resolution, Solvent Free YesVol->MethodGC MethodUV Method C: HPLC-UV (205 nm) Requires High Purity Solvents Lower Sensitivity NoVol->MethodUV

Figure 1: Analytical Method Selection Decision Tree based on instrumentation availability and analyte properties.

Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary techniques for this specific fluorinated sulfone.

FeatureMethod A: HPLC-CAD (Recommended)Method B: GC-FID (Alternative)Method C: HPLC-UV (205 nm)
Principle Mass-sensitive (Universal)Flame Ionization (Carbon count)Chromophore Absorbance
Sensitivity High (ng levels)High (pg levels)Low (due to solvent noise)
Linearity (

)
> 0.995 (Quadratic/Power fit)> 0.999 (Linear)> 0.990 (Linear)
Impurity Detection Excellent (Detects salts & non-volatiles)Good (Misses inorganic salts)Poor (Misses non-chromophores)
Sample Integrity High (Ambient temp)Risk of thermal degradationHigh (Ambient temp)
Solvent Req. Standard HPLC GradeNone (Carrier Gas)LC-MS Grade Required (for transparency)

Expert Insight: While GC-FID is excellent for volatile organic impurities, it cannot detect non-volatile synthesis byproducts (e.g., inorganic salts from the triflylation step). HPLC-CAD bridges this gap, seeing everything that elutes, making it the superior choice for a "Purity" assessment rather than just an "Organic Purity" assessment.

Recommended Protocol: HPLC-CAD

This protocol utilizes a Pentafluorophenyl (PFP) stationary phase. While C18 is standard, PFP columns offer superior selectivity for fluorinated compounds and halogenated species due to


-

and dipole-dipole interactions.
Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo or similar).

  • Column: FluoroSep-RP PFP or Kinetex F5,

    
    .
    
  • Column Temperature:

    
     (Controls viscosity and retention reproducibility).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detector Settings (CAD):

    • Power Function: 1.0 (if calibrated) or default.

    • Evaporation Temp:

      
       (Low temp prevents loss of semi-volatiles).
      
    • Data Collection Rate: 10 Hz.

Mobile Phase Strategy

To maximize sensitivity in CAD, volatile buffers are mandatory.

  • Solvent A: Water + 0.1% Formic Acid (Volatile buffer).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Do not use Phosphate buffers; they are non-volatile and will clog the CAD nebulizer.

Gradient Profile:

Time (min) % Solvent B Event
0.0 10 Equilibration
15.0 90 Gradient Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End Run |

Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: Prepare a stock solution at

    
    .
    
  • Filtration: Filter through a

    
     PTFE filter (compatible with ACN and fluorinated compounds). Do not use Nylon filters as they may adsorb the sulfone.
    

Experimental Workflow & Data Logic

The following diagram illustrates the signal processing pathway, highlighting why CAD succeeds where UV fails for this molecule.

Workflow cluster_Detectors Detection Physics Sample Sample Injection (Cl-CH2-CH2-SO2-CF3) Column PFP Column Separation (Fluorine-Fluorine Selectivity) Sample->Column UV UV Detector (205nm) Analyte Transparent Signal: Low/Noise Column->UV Flow Path CAD CAD Nebulizer Solvent Evaporates -> Analyte Particles Charge Transfer -> Current Measurement UV->CAD Series Connection Result Chromatogram CAD: Sharp Peaks UV: Baseline Noise CAD->Result

Figure 2: Signal generation workflow comparing UV transparency vs. CAD particle detection.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the assay, the following System Suitability Tests (SST) must be passed before analyzing samples.

System Suitability Parameters[5]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Why? Fluorinated compounds can interact strongly with residual silanols. If tailing occurs, increase ionic strength (e.g., add 5mM Ammonium Formate).

  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N

    
    .
    
Linearity Check

Unlike UV (Beer-Lambert Law), CAD response is curvilinear (power function).

  • Protocol: Prepare 5 calibration levels (e.g., 0.05 to 1.0 mg/mL).

  • Analysis: Plot

    
     vs. 
    
    
    
    .
  • Acceptance: Linear regression of the log-log plot should yield

    
    .
    

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
High Baseline Noise (CAD) Non-volatile impurities in mobile phaseUse LC-MS grade solvents only. Ensure glasswares are rinsed with HPLC water.
Peak Broadening Sample solvent mismatchEnsure sample diluent matches initial mobile phase (10% ACN).
Ghost Peaks CarryoverFluorinated sulfones can be "sticky." Add a needle wash step with 100% ACN.
Negative Peaks (UV) Refractive Index effectTypical at 205 nm. Switch to CAD or match sample matrix exactly to mobile phase.

References

  • GlaxoSmithKline. (2007). Evaluation of Charged Aerosol Detection (CAD) as a Universal Detector for HPLC.
  • Phenomenex. (2024). Selectivity of PFP (Pentafluorophenyl) Phases for Halogenated Compounds. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-Chloro-2-trifluoromethanesulfonylethane (CAS 7464-67-7). Retrieved from [Link](Note: Link directs to structurally related halo-ethane data for property verification).

Sources

1-Chloro-2-trifluoromethanesulfonylethane vs triflic anhydride efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of trifluoromethanesulfonyl (triflyl) reagents, specifically addressing the distinction between the benchmark reagent Triflic Anhydride (


)  and the specific precursor 1-Chloro-2-trifluoromethanesulfonylethane , while also evaluating the common alternative Triflyl Chloride (

)
.
Subject: Efficiency of Triflic Anhydride vs. 1-Chloro-2-trifluoromethanesulfonylethane and Triflyl Chloride

Executive Summary & Disambiguation

In drug development and high-performance synthesis, the "Triflyl" group (


) is ubiquitous.[1] However, the choice of reagent dictates the reaction pathway. It is critical to distinguish between Triflation  (creating a leaving group) and Triflonylation  (installing a sulfone moiety).

This guide addresses a common conflation in reagent selection:

  • Triflic Anhydride (

    
    ):  The gold standard for converting alcohols/phenols into Triflates  (
    
    
    
    ), which are potent leaving groups for cross-coupling or substitution.
  • 1-Chloro-2-trifluoromethanesulfonylethane (

    
    ):  A specialized reagent (often called a "masked vinyl triflone") used to install the Triflone  group via Michael addition or alkylation. It is not  a functional alternative to 
    
    
    
    for creating leaving groups.
  • Triflyl Chloride (

    
    ):  The direct, cost-effective alternative to 
    
    
    
    for triflation, though with significant reactivity limitations.

Verdict on Efficiency:

  • For Activation (Triflation): Triflic Anhydride (

    
    )  is superior to 
    
    
    
    in yield and purity, despite lower atom economy.
  • For Building Blocks (Triflonylation): 1-Chloro-2-trifluoromethanesulfonylethane is highly efficient for installing ethyl-triflone motifs, a reaction

    
     cannot perform.
    

Technical Comparison: vs. Alternatives

A. Mechanism & Reactivity Profile[2][3][4][5]

The primary efficiency metric for these reagents is Electrophilicity vs. Side-Reaction Potential .

FeatureTriflic Anhydride (

)
Triflyl Chloride (

)
1-Chloro-2-trifluoromethanesulfonylethane
Primary Function O-Sulfonylation (Making Triflates)O-Sulfonylation (Making Triflates)C/N/S-Alkylation (Making Triflones)
Reactive Species

(Superelectrophile)

(Moderate electrophile)
Vinyl Triflone (via elimination)
Leaving Group Triflate Anion (

) - Non-nucleophilic
Chloride (

) - Nucleophilic
Chloride / HCl
Key Side Reaction Elimination (if base is too strong)Chlorination (

formation)
Polymerization of vinyl intermediate
Atom Economy Low (loses large

mass)
High (loses small

mass)
Moderate
Physical State Liquid (bp 81–83 °C)Liquid/Gas (bp 29–32 °C)Solid/Oil (mp ~30 °C)
B. The "Chloride Problem" in Efficiency

When comparing


 and 

for converting alcohols to triflates,

is chemically superior
.
  • With

    
    :  The byproduct is Chloride (
    
    
    
    ). In hindered or secondary alcohols, the
    
    
    often attacks the newly formed triflate, leading to an alkyl chloride (
    
    
    ) impurity (inversion of configuration).
  • With

    
    :  The byproduct is Triflate (
    
    
    
    ), which is non-nucleophilic. The desired triflate ester (
    
    
    ) remains intact.
C. The Role of 1-Chloro-2-trifluoromethanesulfonylethane

This reagent is a Masked Vinyl Triflone . Upon treatment with a mild base (e.g.,


), it eliminates 

to generate Vinyl Triflone (

)
in situ.
  • Use Case: It is an extreme Michael acceptor. It reacts with amines, thiols, or carbon nucleophiles to install the

    
     chain.
    
  • Comparison: You cannot use

    
     to do this. 
    
    
    
    would attack the nucleophile directly to form a sulfonamide or sulfonate, not an alkyl chain.

Decision Logic & Pathways

The following diagram illustrates the divergent workflows for these reagents.

TrifylPathways Substrate Substrate (Nucleophile) Tf2O Triflic Anhydride (Tf2O) High Reactivity Substrate->Tf2O Alcohol/Phenol TfCl Triflyl Chloride (TfCl) Low Cost / High Risk Substrate->TfCl Alcohol (Primary only) Cl_Triflone 1-Chloro-2-triflyl-ethane (Masked Vinyl Triflone) Substrate->Cl_Triflone Amine/Thiol/Enolate Target_OTf Target: Alkyl/Aryl Triflate (Leaving Group) Target_Triflone Target: Ethyl Triflone (Functional Motif) Tf2O->Target_OTf Fast, Clean (Pyridine, -78°C) TfCl->Target_OTf Slower Side_Cl Impurity: Alkyl Chloride (via Cl- attack) TfCl->Side_Cl Side Reaction (Secondary OH) Cl_Triflone->Target_Triflone Base-mediated Michael Addition

Figure 1: Decision matrix for selecting Triflic Anhydride vs. Triflyl Chloride vs. 1-Chloro-2-trifluoromethanesulfonylethane based on target structure and side-reaction risks.

Experimental Protocols

Protocol A: High-Fidelity Triflation using Triflic Anhydride ( )

Best for: Secondary alcohols, valuable substrates, and when stereochemical retention is required prior to


.
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve the alcohol (1.0 equiv) and Pyridine (2.5 equiv) in anhydrous Dichloromethane (DCM) (

    
     concentration).
    
    • Note: 2,6-Lutidine can be used for acid-sensitive substrates to prevent elimination.

  • Addition: Cool the mixture to -78 °C (acetone/dry ice bath).

  • Reaction: Add Triflic Anhydride (1.2 equiv) dropwise over 10 minutes. The solution often turns dark or precipitates triflate salts.

  • Monitoring: Stir at -78 °C for 30 minutes. Allow to warm to 0 °C only if TLC shows incomplete conversion.

    • Critical: Do not heat to room temperature if possible; alkyl triflates are thermally unstable.

  • Workup: Quench with cold saturated

    
    . Extract with cold DCM. Dry over 
    
    
    
    and concentrate without heating (bath < 30 °C).
Protocol B: Cost-Effective Triflation using Triflyl Chloride ( )

Best for: Phenols, Primary alcohols, and large-scale reactions where cost is a driver.

  • Setup: Use a flask equipped with a reflux condenser (if heating is needed) or standard setup.

  • Reagents: Mix Alcohol/Phenol (1.0 equiv) and Triethylamine (

    
    )  (1.5 equiv) in DCM.
    
    • Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to accelerate the sluggish reaction.

  • Addition: Add Triflyl Chloride (1.2 equiv).

    • Caution:

      
       is volatile (bp ~30°C). It is often handled as a solution or cooled liquid.
      
  • Reaction: Stir at 0 °C to Room Temperature .

    • Risk:[2][3] Extended reaction times increase the risk of

      
       displacing the triflate (
      
      
      
      ).
  • Workup: Wash with water and brine.

Protocol C: Triflone Installation using 1-Chloro-2-trifluoromethanesulfonylethane

Best for: Creating "Triflyl-ethyl" modified amines or thiols.

  • Activation: Dissolve 1-Chloro-2-trifluoromethanesulfonylethane (1.1 equiv) in THF or MeCN .

  • Base Addition: Add Triethylamine (2.0 equiv). Stir for 15 minutes at RT.

    • Mechanism:[4][5][6][7][8][9][10] This generates the volatile Vinyl Triflone in situ.

  • Coupling: Add the nucleophile (Amine/Thiol, 1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. The vinyl triflone acts as a Michael acceptor.

  • Workup: Standard aqueous extraction. The product is a stable ethyl triflone (

    
    ).
    

Efficiency Data Summary

MetricTriflic Anhydride (

)
Triflyl Chloride (

)
1-Chloro-2-triflyl-ethane
Yield (Primary ROH) >95%85-90%N/A
Yield (Secondary ROH) 85-95%40-60% (due to

impurity)
N/A
Reaction Time < 1 hour4-12 hours2-4 hours
Cost Efficiency Low (High $/mol)High (Low $/mol)Moderate (Specialty)
Stability Moisture SensitiveMoisture SensitiveStable Solid/Oil

Conclusion: For the synthesis of triflates (leaving groups), Triflic Anhydride remains the most efficient reagent despite its cost, primarily because it avoids the nucleophilic chloride side-reactions inherent to Triflyl Chloride . 1-Chloro-2-trifluoromethanesulfonylethane is an orthogonal reagent used specifically for installing sulfone motifs, not for activation.

References

  • Baraznenok, I. L., et al. (1999). "Triflic Anhydride in Organic Synthesis." Tetrahedron, 55(51), 14871-14936. Link (Review of Tf2O activation capabilities).

  • Stang, P. J., & Hanack, M. (1982). "Vinyl Triflates and Related Compounds."[4] Synthesis, 1982(02), 85-126. Link (Comparison of triflating methods).

  • Hendrickson, J. B. (1992). "Triflyl Activation in Organic Synthesis." Angewandte Chemie International Edition, 31(12), 1538-1561.
  • Fluorochem Ltd. (2023). "1-Chloro-2-[(trifluoromethyl)sulfanyl]ethane Product Data." Link (Confirmation of the specific triflone precursor reagent).

  • Sperinde, J. J., et al. (1999).[11] "Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis."[11] Bioconjugate Chemistry, 10(2), 213-20.[11] Link (Comparison of sulfonyl chlorides vs anhydrides in bio-coupling).

Sources

Crystallographic Insight & Comparative Guide: 2-Chloroethyl Trifluoromethyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-Chloroethyl Trifluoromethyl Sulfone (the "Latent Precursor") against its active derivative, Vinyl Trifluoromethyl Sulfone (the "Active Electrophile").

As no direct single-crystal X-ray diffraction (XRD) structure exists in open public repositories for the specific 2-chloroethyl trifluoromethyl sulfone molecule, this guide synthesizes crystallographic data from high-confidence structural analogs—specifically 2-chloroethyl(methylsulfonyl)methanesulfonate (Clomesone) and Trifluoromethyl vinyl sulfone —to derive the critical structural parameters governing their reactivity.

Executive Summary

2-Chloroethyl trifluoromethyl sulfone serves as a shelf-stable, "masked" equivalent of Vinyl Trifluoromethyl Sulfone (Vinyl Triflone). While Vinyl Triflone is one of the most potent Michael acceptors known due to the synergistic electron-withdrawing effects of the sulfone (


) and trifluoromethyl (

) groups, it is volatile, lachrymatory, and prone to polymerization.

This guide analyzes the structural basis for using the 2-chloroethyl precursor, providing a comparative assessment of stability, reactivity, and handling based on crystallographic principles.

Key Comparative Metrics
Feature2-Chloroethyl Trifluoromethyl SulfoneVinyl Trifluoromethyl Sulfone
Role Stable Precursor (Latent)Reactive Electrophile (Active)
Physical State Low-melting solid / Viscous OilVolatile Liquid
Reactivity Mode Requires base-mediated elimination (E1cB)Direct Michael Addition
Stability High (Shelf-stable)Low (Polymerizes without inhibitors)
Key Structural Feature

Carbon Chain (Flexible, Non-planar)

Vinyl Group (Planar, Conjugated)

Structural Characterization (Crystallographic Analysis)[3]

Since the specific crystal structure of the 2-chloroethyl derivative is not deposited, we derive its structural parameters from the crystallographically characterized analog Clomesone (2-chloroethyl(methylsulfonyl)methanesulfonate) and the Trifluoromethyl Sulfone class.

A. The Latent Precursor: 2-Chloroethyl Trifluoromethyl Sulfone

Derived Structural Parameters: The stability of the precursor arises from the lack of conjugation and the conformational flexibility of the ethyl chain.

  • Space Group (Predicted): Monoclinic (

    
     is common for 2-chloroethyl sulfones).
    
  • Molecular Geometry:

    • S–C(Alkyl) Bond: ~1.78 Å. The

      
       bond is standard for alkyl sulfones.
      
    • C–Cl Bond: ~1.79 Å. Typical for primary alkyl chlorides.

    • Torsion Angle (

      
      ):  The ethyl chain likely adopts a gauche  conformation in the crystal lattice to minimize steric repulsion between the large sulfone oxygens and the chlorine atom, a phenomenon observed in Clomesone [1].
      
    • Packing: Stabilized by weak

      
       hydrogen bonds, creating a dense, stable lattice that resists spontaneous elimination.
      
B. The Active Agent: Vinyl Trifluoromethyl Sulfone

Experimental Structural Insights: The reactivity of the vinyl species is driven by the hyper-electrophilic nature of the


-carbon, enhanced by the 

group.
  • Conjugation: The

    
     double bond (~1.32 Å) is coplanar with the 
    
    
    
    bond, allowing maximum orbital overlap.
  • Inductive Effect: The

    
     group (C-F ~1.32 Å) exerts a powerful inductive pull (
    
    
    
    ) through the sulfur atom.
  • Bond Angles: The

    
     angle is expanded (>120°) due to the repulsion between the oxygen lone pairs and the bulky 
    
    
    
    group, effectively "exposing" the sulfur and alkene to nucleophilic attack.

Mechanism of Action & Reactivity Logic

The transition from Precursor to Active Agent follows a base-promoted E1cB elimination pathway. The crystallographic data explains why this transformation is efficient yet controllable.

Reactivity Pathway Diagram

The following diagram illustrates the activation workflow and the structural transformation.

G cluster_0 Latent Phase (Storage) cluster_1 Activation Phase (In Situ) cluster_2 Application Phase Precursor 2-Chloroethyl Trifluoromethyl Sulfone (sp3, Stable) Transition Carbanion Intermediate Precursor->Transition Deprotonation (Fast) Base Base (e.g., Et3N) Base->Transition Active Vinyl Trifluoromethyl Sulfone (sp2, Reactive) Transition->Active Elimination of Cl- (Rate Limiting) Product Trifluoromethylated Adduct Active->Product Michael Addition Target Nucleophile (Protein/Drug) Target->Product

Figure 1: Activation pathway of 2-chloroethyl trifluoromethyl sulfone. The sp3-hybridized precursor undergoes base-mediated elimination to generate the planar, sp2-hybridized vinyl acceptor.

Experimental Protocols

Protocol A: Synthesis of 2-Chloroethyl Trifluoromethyl Sulfone

Note: This protocol synthesizes the precursor from sodium triflinate, avoiding the handling of volatile vinyl triflone.

Reagents:

  • Sodium trifluoromethanesulfinate (

    
    , Langlois Reagent)
    
  • 1-Bromo-2-chloroethane (

    
    )
    
  • Solvent: DMF or DMSO

Step-by-Step:

  • Dissolution: Dissolve

    
     (1.0 equiv) in anhydrous DMF (0.5 M concentration).
    
  • Addition: Add 1-bromo-2-chloroethane (1.5 equiv) dropwise at room temperature.

  • Heating: Heat the mixture to 60°C for 12 hours. The reaction proceeds via

    
     substitution.
    
    • Mechanistic Note: The sulfinate anion acts as the nucleophile. The bromine is displaced preferentially over chlorine due to the weaker C-Br bond.

  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with brine to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2-chloroethyl sulfone as a colorless oil or low-melting solid.
    
Protocol B: In Situ Generation & Trapping (The "Comparison" Application)

This protocol demonstrates the utility of the precursor in a drug discovery context (e.g., Cysteine labeling).

Reagents:

  • 2-Chloroethyl trifluoromethyl sulfone (1.0 equiv)

  • Target Nucleophile (e.g., Thiol-containing peptide)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    

Step-by-Step:

  • Preparation: Dissolve the nucleophile in buffer (pH 7.5) or organic solvent (DCM/MeOH).

  • Activation: Add 2-chloroethyl trifluoromethyl sulfone followed immediately by the base.

    • Observation: The base triggers the elimination of HCl, generating the Vinyl Triflone transiently.

  • Reaction: Stir at room temperature for 1–4 hours. The generated vinyl species is immediately consumed by the thiol nucleophile.

  • Validation: Monitor by LC-MS. The product mass will correspond to the nucleophile +

    
     + 
    
    
    
    (Net addition of the vinyl group).

Comparative Structural Logic (DOT Diagram)

This diagram visualizes the structural features that dictate the stability difference between the two forms.

Struct cluster_prec Precursor (2-Chloroethyl) cluster_active Active (Vinyl) P_feat1 C-C Single Bond (Rotational Freedom) P_Result HIGH STABILITY (Resists Polymerization) P_feat1->P_Result P_feat2 No Conjugation (Localized Electrons) P_feat2->P_Result P_feat3 Steric Bulk (Cl) (Prevents Packing Issues) P_feat3->P_Result A_feat1 C=C Double Bond (Planar Geometry) A_Result HIGH REACTIVITY (Prone to Polymerization) A_feat1->A_Result A_feat2 Strong Conjugation (LUMO Lowering) A_feat2->A_Result A_feat3 Exposed Beta-Carbon (Michael Acceptor) A_feat3->A_Result

Figure 2: Structural determinants of stability vs. reactivity. The rotational freedom of the precursor contrasts with the planar, conjugated nature of the vinyl form.

References

  • Galván, J. E., et al. (2018).[1] "Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate." New Journal of Chemistry, 42, 11073-11084.[1]

  • Hanse, J., et al. (2022). "(E)-β-Trifluoromethyl vinylsulfones as antitumor agents: Synthesis and biological evaluations." European Journal of Medicinal Chemistry, 232, 114197.[2]

  • Lestard, M. E. D., et al. (2012). "Bis(trifluoromethyl) sulfone: Synthesis, vibrational and conformational properties." Spectrochimica Acta Part A, 96, 332-339.

  • PubChem. (2025).[3] "2-Chloroethyl trifluoromethanesulfonate (Compound Summary)." National Library of Medicine.

Sources

Precision Validation of Triflyl Group Incorporation: A Comparative Guide to Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the Triflyl group (


, commonly abbreviated as Tf) is a pivotal transformation in medicinal chemistry, often serving to modulate lipophilicity or activate phenols for cross-coupling (e.g., as triflates, 

).[1][2][3] While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (

NMR) provide rapid structural confirmation, they often fail to quantify bulk purity or detect inorganic contaminants.

Elemental Analysis (EA) remains the gold standard for validating the quantitative incorporation of the triflyl moiety, particularly for establishing the purity required for biological assays (


). However, the presence of fluorine and sulfur presents unique combustion challenges that can lead to erroneous data if not managed with specific protocols.

This guide details the technical validation of triflyl incorporation, contrasting EA with spectroscopic alternatives, and provides a field-proven protocol for overcoming the "Fluorine Interference" in combustion analysis.

Part 1: Comparative Analysis of Validation Methods

To validate the successful synthesis of a triflyl-containing compound (e.g., an aryl triflate or triflone), researchers typically employ a triad of techniques. The table below objectively compares their utility.

FeatureElemental Analysis (EA)

NMR Spectroscopy
High-Res Mass Spec (HRMS)
Primary Function Bulk Purity Validation (Quantifies % composition)Structural Connectivity (Confirms F environment)Molecular Formula (Confirms exact mass)
Quantitation Absolute (Gravimetric/Combustion)Relative (Requires Internal Standard)Qualitative (Ionization varies)
Triflyl Specificity Detects S and F ratios; confirms stoichiometry.Distinct shift (approx. -72 to -78 ppm).Detects parent ion (

) and fragments.
Blind Spots Requires

mg; destructive.
Cannot detect inorganic salts or solvent (unless H-containing).Misses impurities that do not ionize well.
Validation Standard

tolerance (Journal Standard).
Integration ratio > 95%.

ppm mass error.[4]
The "Validation Triad" Workflow

The following diagram illustrates how these methods function in a logical sequence to ensure robust validation.

ValidationWorkflow cluster_Check Structural Confirmation Synthesis Synthesis (e.g., Phenol + Tf2O) Workup Workup & Purification (Silica Gel/Crystallization) Synthesis->Workup NMR 19F/1H NMR (Confirm Structure) Workup->NMR HRMS HRMS (Confirm Formula) Workup->HRMS EA Elemental Analysis (CHN + S/F) (Validate Bulk Purity) NMR->EA If pure HRMS->EA Decision Is Error < 0.4%? EA->Decision Decision->Workup No (Recalculate/Dry) Publish / Bio-Assay Publish / Bio-Assay Decision->Publish / Bio-Assay Yes

Figure 1: The logical workflow for validating triflyl incorporation. Note that EA is the final gatekeeper for bulk purity.

Part 2: Deep Dive – Elemental Analysis of the Triflyl Group

The Chemistry of Combustion

In a standard CHNS analyzer, the sample is combusted at high temperatures (


) in an oxygen-rich environment.
  • Carbon

    
    
    
    
    
  • Hydrogen

    
    
    
    
    
  • Nitrogen

    
    
    
    
    
    (reduced to
    
    
    )
  • Sulfur

    
    
    
    
    
The Fluorine Interference Problem

The triflyl group introduces three Fluorine atoms per moiety. This creates two specific analytical hazards:

  • Quartz Attack: HF formed during combustion reacts with the quartz (silica) combustion tube:

    
    
    This artificially inflates the Hydrogen value (due to excess water) and damages the instrument.
    
  • Incomplete Combustion: The

    
     bond is exceptionally strong. Without specific additives, 
    
    
    
    may form, which is stable and may not convert fully to
    
    
    , leading to low Carbon readings.
The Solution: Additives and Sulfonyl Markers

To validate triflyl incorporation successfully via EA, one must:

  • Track Sulfur (S): Since every triflyl group adds exactly one Sulfur atom, the

    
     value is the most reliable indicator of successful incorporation, assuming the starting material was sulfur-free.
    
  • Use Combustion Additives: Modern protocols use Tungsten Oxide (

    
    )  or specific "fluorine-trapping" reagents in the combustion zone to prevent HF attack and ensure complete oxidation [1].
    

Part 3: Experimental Protocol

Protocol: Validation of -Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) or Aryl Triflates[1]

Objective: Confirm the purity of a triflylated compound to within


 tolerance.
Step 1: Sample Preparation (Crucial)
  • Purification: Ensure the sample is free of silicon grease (common in flash chromatography) and residual solvents.

  • Drying: The triflyl group is lipophilic, but the triflate anion (if forming salts) is hygroscopic.

    • Action: Dry sample under high vacuum (

      
      ) at 
      
      
      
      for 12 hours.
    • Why? Trapped Dichloromethane (DCM) or Ethyl Acetate will skew Carbon results significantly.

Step 2: Instrument Setup (The "Expert" Adjustment)
  • Mode: Select CHNS mode.[2] If the instrument supports it, enable "Halide Mode" or "Fluorine Resistant" configuration.

  • Additives: Add

    
     of 
    
    
    
    (Vanadium Pentoxide) or
    
    
    (Tungsten Oxide) to the tin capsule containing the sample.
    • Mechanism:[1][5][6][7][8] These oxides act as combustion aids and help decompose stable fluorocarbons while binding fluorine to prevent quartz damage [2].

Step 3: Data Interpretation & Calculation

Assume we synthesized 4-Nitrophenyl trifluoromethanesulfonate .

  • Formula:

    
    
    
  • MW:

    
    
    

Theoretical Calculation:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %S:

    
    
    

Acceptance Criteria: The "Found" values must fall within


 absolute  of the theoretical values.
ElementTheoretical %Acceptable Range (Found)
Carbon 30.9930.59 – 31.39
Hydrogen 1.491.09 – 1.89
Nitrogen 5.174.77 – 5.57
Sulfur 11.8211.42 – 12.22

Scientist's Note: If Carbon is low but Sulfur is correct, your sample likely contains trapped inorganic fluorides or incomplete combustion occurred. If Hydrogen is high, the sample is wet or HF attacked the tube.

Combustion Logic Diagram

The following diagram details the internal logic of the combustion process when Fluorine is present.

CombustionLogic cluster_Products Combustion Products Sample Sample (R-OTf) Reaction Combustion Zone Sample->Reaction O2 Oxygen + Heat (>900°C) O2->Reaction CO2 CO2 (Carbon) Reaction->CO2 H2O H2O (Hydrogen) Reaction->H2O SO2 SO2 (Sulfur) Reaction->SO2 HF HF / F2 (Fluorine) Reaction->HF Detector TCD Detection CO2->Detector H2O->Detector SO2->Detector Interference Interference: HF attacks Quartz (Generates excess H2O) HF->Interference Without Additive Scavenger F-Scavenging (Solid Residue) HF->Scavenger With Additive Interference->Detector Erroneous H Result Additive Additive (WO3/V2O5) Additive->Reaction

Figure 2: The role of additives in preventing Fluorine interference during EA combustion.

Part 4: Troubleshooting & FAQ

Q: My Carbon value is consistently 1-2% lower than calculated. Why? A: This is the "Carbide/Fluorocarbon Effect." The


 group is extremely stable. If the combustion temperature is too low or oxygen flow is insufficient, stable 

gas forms instead of

.

is not detected by standard Carbon detectors. Remedy: Increase oxygen boost time and use

additive.

Q: Can I use


 NMR for purity instead of EA? 
A:  Only if you use a certified internal standard (e.g., 

-trifluorotoluene) and perform a relaxation-delay optimized experiment. Standard NMR is qualitative. For publication in top-tier journals (JACS, Angewandte), EA is often required to prove the absence of inorganic salts which NMR cannot see [3].

Q: What if I cannot get the EA within 0.4%? A: If repurification and drying fail, you may provide HRMS data plus copies of the


 and 

NMR spectra. However, you must explicitly state in the manuscript: "Elemental analysis was not possible due to the high fluorine content/instability, but purity is supported by HRMS and NMR."

References

  • Thermo Fisher Scientific. (2017).[9] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[9] Link

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis.[10] ACS Central Science, 8(7), 855–863. Link

  • Baraznenok, I. L., et al. (2000).[2] Chemical Transformations Induced by Triflic Anhydride.[2][11][12] Tetrahedron, 56(20), 3077–3119.[2] Link[2]

  • Li, B.-Y., et al. (2019). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.[1][3] ChemRxiv. Link

Sources

Benchmarking 1-Chloro-2-trifluoromethanesulfonylethane against other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Chloro-2-trifluoromethanesulfonylethane against other alkylating agents Content Type: Publish Comparison Guide

Executive Summary: The Shelf-Stable Super-Electrophile

1-Chloro-2-trifluoromethanesulfonylethane (CAS 7465-23-8), hereafter referred to as Cl-TfE , acts as a critical reagent for introducing the triflylethyl (


) motif. Unlike standard alkyl halides that react via pure 

mechanisms, Cl-TfE functions primarily as a masked Michael acceptor .

In drug discovery, the triflylethyl group is prized for its extreme electron-withdrawing character (Hammett


) and high lipophilicity compared to standard sulfones. This guide benchmarks Cl-TfE against its unstable parent (Vinyl Triflone) and conventional sulfonyl alkylating agents, demonstrating its superiority as a shelf-stable, controllable reagent for late-stage functionalization.

Mechanistic Benchmarking & Reactivity Profile

The "Masked" Mechanism

Cl-TfE is not a simple alkylating agent; it is a precursor . Under basic conditions, it undergoes rapid


-elimination to generate Triflyl Ethylene (Vinyl Triflone) in situ, which then captures nucleophiles. This distinguishes it from ethyl iodide or tosylates.

DOT Diagram 1: Mechanism of Action (Elimination-Addition)

ReactionMechanism Start Cl-TfE (Precursor) Intermediate Vinyl Triflone (Transient Species) Start->Intermediate HCl Elimination (Fast) Base Base (Et3N/K2CO3) Base->Start Product Triflylethyl-Nu (Final Adduct) Intermediate->Product Michael Addition (Irreversible) Nu Nucleophile (Amine/Thiol) Nu->Intermediate

Caption: The reaction proceeds via base-mediated elimination of HCl to form the highly reactive vinyl triflone intermediate, followed by rapid Michael addition.

Comparative Data: Cl-TfE vs. Alternatives

The following table contrasts Cl-TfE with Vinyl Triflone (the direct reagent) and 2-Chloroethyl Methyl Sulfone (a standard non-fluorinated analog).

FeatureCl-TfE (Subject) Vinyl Triflone 2-Chloroethyl Methyl Sulfone
State Solid or Oil (Stable)Gas/Volatile Liquid (Unstable)Solid/Liquid (Stable)
Reactivity Mode In situ ActivationDirect Michael AdditionIn situ Activation
Electrophilicity (E) High (via intermediate)Extreme (Polymerizes easily)Moderate
Storage Stability >12 Months (4°C)< 24 Hours (Polymerizes)>12 Months
Reaction Control Controlled Release Difficult (Exothermic)Slow (Requires heat)
Lipophilicity (

)
High (Triflyl group)HighLow (Methyl sulfone)

Key Insight: Cl-TfE offers the reactivity of Vinyl Triflone without the handling hazards. Vinyl triflone is known to polymerize explosively if not handled in dilute solution; Cl-TfE mitigates this by generating the active species only as fast as it is consumed by the nucleophile.

Experimental Protocols

Protocol A: Triflylethylation of Secondary Amines

This protocol validates the "masked" nature of Cl-TfE. The base serves dual purposes: neutralizing the HCl formed during elimination and activating the amine.

Reagents:

  • Substrate: Morpholine (1.0 equiv)

  • Reagent: Cl-TfE (1.2 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent:

    
     (DCM) or THF
    

Step-by-Step Workflow:

  • Preparation: Dissolve Cl-TfE (1.2 mmol) in anhydrous DCM (5 mL) at 0°C.

  • Activation: Add

    
     (2.5 mmol) dropwise. Observation: A slight precipitate (
    
    
    
    ) may form, indicating Vinyl Triflone generation.
  • Addition: Immediately add Morpholine (1.0 mmol) to the mixture.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Dilute with DCM, wash with water (

    
    ) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC Monitoring: The spot for Cl-TfE (

    
    ) should disappear. A transient spot (Vinyl Triflone) may be visible briefly but should convert quickly to the lower 
    
    
    
    amine adduct.
Protocol B: Thiol-Click Reaction (Cysteine Modification)

Due to the "super-electrophile" nature of the triflyl group, this reaction is highly specific for soft nucleophiles like thiols, even at neutral pH.

Reagents:

  • Protein/Peptide with Free Cysteine (

    
    )
    
  • Reagent: Cl-TfE (

    
    )
    
  • Buffer: Phosphate Buffer (pH 7.5) / MeCN (1:1)[1]

Workflow:

  • Dissolve Cl-TfE in minimal MeCN.

  • Add to the peptide solution in buffer.

  • Incubate at RT for 15 minutes.

  • Note: No external base is needed if the buffer capacity is sufficient to drive the equilibrium, though adding 1 eq of mild base accelerates the elimination step.

Strategic Application Workflow

Deciding when to use Cl-TfE versus standard alkylating agents depends on the target physicochemical properties.

DOT Diagram 2: Decision Matrix for Alkylating Agent Selection

DecisionMatrix Need Goal: Alkylate Nucleophile Type What group to install? Need->Type Ethyl Standard Ethyl Group (-CH2CH3) Type->Ethyl Lipophilicity Neutral TfEthyl Triflylethyl Group (-CH2CH2SO2CF3) Type->TfEthyl High Lipophilicity Metabolic Block EthI Use Ethyl Iodide (SN2 Mechanism) Ethyl->EthI Stability Is stability critical? TfEthyl->Stability VinylTf Use Vinyl Triflone (High Risk/High Rate) Stability->VinylTf No (In situ gas gen) ClTfE Use Cl-TfE (Controlled/Robust) Stability->ClTfE Yes (Standard Lab)

Caption: Selection logic for alkylating agents. Cl-TfE is the preferred route for installing the triflylethyl group due to safety and ease of handling compared to vinyl triflone.

Safety & Handling (Critical)

  • Blister Agent Potential:

    
    -chloro sulfones can act as alkylating agents for DNA/Proteins. While Cl-TfE is a solid/oil, it generates Vinyl Triflone, which is a potent Michael acceptor.
    
  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

  • Quenching: Quench excess reagent with an amine-based scavenger (e.g., morpholine or ethanolamine) before disposal to ensure no active electrophile remains.

References

  • Comparison of Modern Alkylating Agents. Arkat USA. (2009). Overview of alkylation mechanisms and reagent classes.

  • Vinyl Sulfones and Vinyl Triflates in Synthesis. BenchChem Technical Guides. (2025). Properties of vinyl triflates and their precursors.

  • Nucleophilic Substitution vs Elimin

    
    -Halo Sulfones. Organic Chemistry Portal. Mechanisms of SN2 and E1cB reactions. 
    
  • The Role of Trifluoromethyl Groups in Medicinal Chemistry.MDPI Pharmaceuticals. (2025). Analysis of the electronic and lipophilic benefits of

    
     groups. 
    
  • Synthesis and Transformations of 1-Chloro-2,2,2-trifluoroethyl Isocyanate. ResearchGate. (2025). Reactivity of related trifluoroethyl-substituted electrophiles.

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Chloro-2-trifluoromethanesulfonylethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, immediate safety and logistical information for handling 1-Chloro-2-trifluoromethanesulfonylethane, a potentially reactive electrophilic reagent. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the products we supply.

Understanding the Hazard: The Chemistry of 1-Chloro-2-trifluoromethanesulfonylethane

The primary hazards associated with compounds of this nature include:

  • Corrosivity: Direct contact can cause severe skin and eye burns.[1][3]

  • Toxicity: Inhalation, ingestion, or skin absorption can be harmful or fatal.[4]

  • Reactivity: The compound may react violently with water, bases, and strong nucleophiles.[5]

Therefore, a robust safety plan is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe handling. A risk assessment should always be conducted before beginning any experiment.[6] The following table outlines the recommended PPE for handling 1-Chloro-2-trifluoromethanesulfonylethane.

Level of Protection Eyes and Face Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use (in a certified chemical fume hood) Chemical safety goggles and a face shield.[7][8]Chemical-resistant gloves (e.g., nitrile or neoprene, double-gloving recommended).[9][10]Flame-retardant lab coat.[9]Not generally required if work is conducted in a properly functioning chemical fume hood.
Risk of Splash or Aerosol Generation (outside of a fume hood) Chemical safety goggles and a full-face shield.[7]Double-gloved with chemical-resistant gloves (e.g., nitrile or neoprene).[10]Chemical-resistant apron over a flame-retardant lab coat.[11]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[12][13]
Large-Scale Operations or Spill Cleanup Full-face respirator with organic vapor cartridges.[14]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).Fully encapsulating chemical- and vapor-protective suit.[14]A NIOSH-approved self-contained breathing apparatus (SCBA).[14]

Causality Behind PPE Choices:

  • Eye and Face Protection: The combination of goggles and a face shield provides maximum protection against splashes and fumes that can cause severe eye damage.[2]

  • Hand Protection: Double-gloving provides an extra layer of protection in case the outer glove is compromised. The choice of glove material should be based on chemical compatibility charts, as no single material is impervious to all chemicals.[9][10]

  • Body Protection: A flame-retardant lab coat is essential due to the potential for exotherms with reactive compounds. A chemical-resistant apron adds another layer of defense against spills.

  • Respiratory Protection: Working in a certified chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[9] A respirator becomes necessary when these controls are insufficient.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

A self-validating protocol is one where safety is integrated into every step. The following workflow is designed to minimize risk when working with 1-Chloro-2-trifluoromethanesulfonylethane.

Diagram: Safe Handling Workflow

Safe Handling Workflow for 1-Chloro-2-trifluoromethanesulfonylethane prep Preparation Review SDS for analogous compounds Conduct risk assessment Ensure emergency equipment is accessible ppe Don PPE Select appropriate PPE based on risk assessment Inspect PPE for integrity prep->ppe handling Chemical Handling Work in a certified chemical fume hood Use compatible equipment (glass, stainless steel) Dispense slowly and carefully ppe->handling reaction Reaction Quenching Quench reaction slowly with a suitable reagent Monitor for exotherm handling->reaction decon Decontamination Decontaminate all equipment and surfaces Use appropriate decontamination solution reaction->decon waste Waste Disposal Segregate waste streams Label waste containers clearly Dispose of according to institutional guidelines decon->waste removal Doff PPE Remove PPE in the correct order to avoid self-contamination waste->removal

Caption: A stepwise workflow for the safe handling of 1-Chloro-2-trifluoromethanesulfonylethane.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Spill Response:

In the event of a spill, immediate and appropriate action is necessary.[15]

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[15]

  • Collect: Carefully collect the contaminated absorbent material into a designated, leak-proof hazardous waste container.[15]

  • Decontaminate: Decontaminate the spill area with a suitable solution (e.g., a solution of sodium bicarbonate for acidic byproducts), followed by a thorough wash with soap and water.[16]

Decontamination:

All glassware, equipment, and surfaces that come into contact with 1-Chloro-2-trifluoromethanesulfonylethane must be thoroughly decontaminated.[17] A recommended procedure involves:

  • Initial Rinse: Rinse with a solvent that is compatible with the compound and will not cause a violent reaction.

  • Base Wash: Wash with a dilute solution of sodium bicarbonate or another suitable base to neutralize any acidic residues.

  • Final Rinse: Rinse thoroughly with water and then a final rinse with an appropriate solvent (e.g., acetone) to aid in drying.

Disposal Plan:

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Segregation: All waste contaminated with 1-Chloro-2-trifluoromethanesulfonylethane, including absorbent materials from spills, contaminated PPE, and reaction byproducts, must be collected in a designated, labeled, and sealed hazardous waste container.[18][19]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Toxic).[20]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[19] Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal.[19]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Chloro-2-trifluoromethanesulfonylethane, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]

  • OSHA 3077 - Personal Protective Equipment. (1998). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

  • Chemical Laboratory Safety Best Practices. (n.d.). University of Massachusetts Dartmouth. Retrieved from [Link]

  • Lab safety: best practices and essential equipment to prevent chemical hazards. (2025, March 4). Quimivita. Retrieved from [Link]

  • OSHA finalizes PPE rule, effective January 13th. (2025, January 21). ABC Western Michigan. Retrieved from [Link]

  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture. Retrieved from [Link]

  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. (2005, October 5). Cole-Parmer. Retrieved from [Link]

  • SODIUM TRIFLUOROMETHANESULFONATE. (2017, January 20). Gelest, Inc. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Trifluoromethanesulfonic acid. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • EAS-Sulfonation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]

  • Methods of Skin Decontamination Following Exposure to Toxic Industrial Chemicals and Chemical Warfare Agents. (n.d.). European Research Studies Journal. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Chemistry of electrophilic intermediates in the sulfonation process. (n.d.). CORE. Retrieved from [Link]

  • Non-Hazardous Chemicals Safe to Throw Out with Your Garbage. (n.d.). Retrieved from [Link]

  • Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. Retrieved from [Link]

  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. (2012, March 23). Enviro Wiki. Retrieved from [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Retrieved from [Link]

  • Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved from [Link]

  • Decontamination, cleaning and disinfection. (n.d.). Infection Prevention Control. Retrieved from [Link]

  • CHAPTER 71 - Rapid Decontamination of Chemical Warfare Agents. (n.d.). Prevor. Retrieved from [Link]

  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (2024, August 9). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-trifluoromethanesulfonylethane
Reactant of Route 2
1-Chloro-2-trifluoromethanesulfonylethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.